molecular formula C₇H₁₂N₂O B1141998 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1263374-32-8

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1141998
CAS No.: 1263374-32-8
M. Wt: 140.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₂N₂O and its molecular weight is 140.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAFVYHNHMNOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263374-32-8
Record name 4-(aminomethyl)oxane-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, particularly as a building block in the synthesis of targeted therapeutics. Its structural features, a tetrahydropyran ring with a quaternary carbon bearing both a nitrile and an aminomethyl group, make it a versatile scaffold. This document provides a comprehensive technical overview of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its identification and characterization. Furthermore, it delves into the CDK9 signaling pathway, a key biological target for which this compound serves as an intermediate in the development of inhibitors.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1263374-32-8[1]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
InChI Key WRAFVYHNHMNOCQ-UHFFFAOYSA-N[1]
Canonical SMILES C1COCCC1(CN)C#N
Physical Form Liquid or Solid or Semi-solid[1]
Purity Typically ≥95%[1]
Storage Keep in dark place, Sealed in dry, 2-8°C[1]

Synthesis Protocol

Step 1: Synthesis of Tetrahydro-4H-pyran-4-carbonitrile

This step involves the conversion of the ketone to a cyanohydrin, followed by dehydration to form the nitrile.

  • Materials:

    • Tetrahydro-4H-pyran-4-one

    • Acetone cyanohydrin

    • Triethylamine

    • Methanol

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add acetone cyanohydrin (1.2 eq) and triethylamine (0.1 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure tetrahydro-4H-pyran-4-carbonitrile.

Step 2: Aminomethylation of Tetrahydro-4H-pyran-4-carbonitrile

This step introduces the aminomethyl group at the C4 position. A plausible method is the Strecker synthesis followed by reduction.

  • Materials:

    • Tetrahydro-4H-pyran-4-carbonitrile

    • Ammonia in methanol (7N solution)

    • Sodium cyanide

    • Ammonium chloride

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1M)

    • Sodium hydroxide solution (1M)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • In a sealed vessel, dissolve tetrahydro-4H-pyran-4-carbonitrile (1.0 eq) in a 7N solution of ammonia in methanol.

    • Add sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

    • Stir the mixture at 50°C for 48 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0°C, add a solution of the crude amino-nitrile in THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate, dissolve the residue in dichloromethane, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • Purify by column chromatography.

Structure Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 3.6m4H-O-CH₂ - (H2, H6)
~ 2.9s2H-CH₂ -NH₂
~ 1.9 - 1.7m4H-CH₂ -C-CH₂ - (H3, H5)
~ 1.5br s2H-NH₂

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 122-C N (Nitrile)
~ 65-O-C H₂ (C2, C6)
~ 48-C H₂-NH₂
~ 45C 4 (Quaternary)
~ 35-C H₂-C-C H₂ (C3, C5)

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretch (amine)
2950 - 2850C-H stretch (aliphatic)
2240 - 2220C≡N stretch (nitrile)
1650 - 1580N-H bend (amine)
1100 - 1050C-O stretch (ether)

Predicted Mass Spectrometry Data (Electron Impact)

m/zProposed Fragment
140[M]⁺ (Molecular Ion)
110[M - CH₂NH₂]⁺
96[M - C₂H₄N]⁺
83[M - C₂H₅N₂]⁺
56[C₃H₆N]⁺

Biological Context: The CDK9 Signaling Pathway

This compound is a valuable intermediate in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[2] CDK9 is a key regulator of transcription and plays a crucial role in various cellular processes, making it an attractive target in cancer therapy.[3][4] The following diagram illustrates the central role of CDK9 in the transcriptional machinery.

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Transcriptional Regulation cluster_regulation CDK9 Regulation cluster_transcription Transcriptional Control cluster_inhibition Therapeutic Intervention CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb associates with CyclinT1 Cyclin T1 CyclinT1->PTEFb SevenSK 7SK snRNP (Inactive Complex) PTEFb->SevenSK sequestered by RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII phosphorylates CTD (Ser2) DSIF DSIF PTEFb->DSIF phosphorylates NELF NELF PTEFb->NELF phosphorylates HEXIM1 HEXIM1/2 HEXIM1->SevenSK LARP7 LARP7 LARP7->SevenSK ReleaseFactors Stress Signals (e.g., UV, HIV-1 Tat) ReleaseFactors->SevenSK induces release Elongation Transcriptional Elongation RNAPII->Elongation released into DSIF->Elongation becomes positive elongation factor NELF->Elongation dissociates mRNA mRNA transcript Elongation->mRNA CDK9_Inhibitor CDK9 Inhibitor (e.g., derived from 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile) CDK9_Inhibitor->PTEFb inhibits kinase activity

Figure 1. CDK9 signaling pathway in transcriptional regulation.

The diagram illustrates that CDK9, in complex with Cyclin T1 to form P-TEFb, is held in an inactive state by the 7SK snRNP complex.[3] Upon receiving cellular signals, P-TEFb is released and phosphorylates key substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), DSIF, and NELF.[5] This phosphorylation event leads to the release of paused RNAPII, allowing for productive transcriptional elongation and the synthesis of mRNA.[2] CDK9 inhibitors, synthesized from intermediates like this compound, block the kinase activity of P-TEFb, thereby preventing transcriptional elongation. This is particularly effective in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins for their survival.[6]

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. While experimental data is currently limited in the public domain, the provided synthesis protocol and predicted spectroscopic data offer a solid foundation for researchers working with this compound. The exploration of the CDK9 signaling pathway highlights the biological relevance of this molecule as a precursor to potent therapeutic agents. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its known physicochemical properties, available experimental data, and its role in the development of targeted therapies. Due to the compound's relatively recent emergence in chemical literature, this document also addresses the current gaps in experimental data and provides logical frameworks for its synthesis and potential biological applications based on available information for structurally related molecules.

Core Physicochemical Properties

Currently, detailed experimental data for several key physicochemical properties of this compound are not extensively reported in publicly accessible literature. The available information, primarily from chemical suppliers, is summarized below. It is important to note the distinction between this compound and the more extensively studied 4-(aminomethyl)tetrahydro-2H-pyran.

PropertyValueReference
IUPAC Name This compound
CAS Number 1263374-32-8[1]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
Physical Form Liquid, Solid, or Semi-solid
Purity (Typical) 95%[1]
Storage Conditions 2-8°C, sealed in dry, dark place[1]
Boiling Point Data not available[1]
Melting Point Data not available
pKa Data not available
LogP Data not available
Solubility Data not available

InChI Code: 1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2

InChI Key: WRAFVYHNHMNOCQ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

A logical approach to the synthesis of this compound would likely involve a multi-step process starting from a suitable tetrahydropyran derivative. A possible workflow is outlined below.

G A Tetrahydro-4H-pyran-4-one B Strecker Reaction (e.g., KCN, NH4Cl) A->B C 4-aminotetrahydro-2H-pyran-4-carbonitrile B->C D Alkylation of Amine (e.g., with a protected aminomethylating agent) C->D E Protected Intermediate D->E F Deprotection E->F G This compound F->G

Caption: Hypothetical synthesis workflow for this compound.

General Experimental Considerations (Based on Related Syntheses)
  • Synthesis of 2-Amino-4H-pyran-3-carbonitriles: A common method for the synthesis of related pyran-carbonitrile structures involves a one-pot, multi-component reaction. For instance, the condensation of an appropriate aldehyde, malononitrile, and a β-dicarbonyl compound in the presence of a catalyst like K₂CO₃ or L-proline in a suitable solvent such as ethanol.[2][3] The reaction mixture is typically refluxed, and the product is often isolated by filtration upon cooling.[2][3]

  • Reduction of Nitriles: The synthesis of the related compound, 4-aminomethyltetrahydropyran, has been achieved by the reduction of 4-cyanotetrahydropyran.[4] A typical procedure involves reacting the nitrile with a reducing agent like Raney nickel in an ammonia-methanol solution under a hydrogen atmosphere.[4]

Biological Activity and Signaling Pathways

The primary documented application of this compound is as a synthetic intermediate in the preparation of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription.

Role in CDK9 Inhibition Signaling

Inhibitors of CDK9 are of significant interest in oncology. By blocking the kinase activity of CDK9, these inhibitors can prevent the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a stall in transcription elongation of many short-lived proteins that are critical for cancer cell survival and proliferation. This ultimately can induce apoptosis in cancer cells.

G A This compound B Synthesis A->B C CDK9 Inhibitor B->C D CDK9/Cyclin T1 Complex (P-TEFb) C->D Inhibition E RNA Polymerase II Phosphorylation D->E H Apoptosis D->H Inhibition leads to F Transcription Elongation E->F G Cancer Cell Survival & Proliferation F->G

Caption: Role of the compound as an intermediate for CDK9 inhibitors in a biological pathway.

Safety and Handling

Based on available safety data sheets for this compound, the following hazard information has been reported:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an important building block in the synthesis of pharmacologically relevant molecules, most notably CDK9 inhibitors. While a comprehensive, publicly available dataset of its physicochemical properties and detailed experimental protocols is currently lacking, this guide consolidates the existing information and provides a scientifically grounded framework for its synthesis and application. Further research is warranted to fully characterize this compound and expand its utility in drug discovery and development.

References

Technical Guide: 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1263374-32-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data and experimental protocols for this specific molecule in publicly accessible literature, this guide also furnishes information on the synthesis of structurally related 2-amino-4H-pyran-3-carbonitrile derivatives.

Furthermore, we explore the significant biological context provided by the structurally similar compound, 4-(aminomethyl)tetrahydro-2H-pyran, which serves as a key building block in the development of inhibitors for the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A). This guide elucidates the critical signaling pathways associated with these targets, providing valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1263374-32-8[1]
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.18 g/mol [2]
Physical Form Liquid, Solid, or Semi-solid[1]
Purity ≥95%[1][2]
Storage Conditions 2-8°C, Keep in dark place, Sealed in dry[1][2]
IUPAC Name This compound[1]
InChI Key WRAFVYHNHMNOCQ-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of Structurally Related Compounds

General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives [3]

  • Reaction Setup: To a solution of an appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol) and malononitrile (1 mmol) in 10 mL of 96% ethanol, add a catalytic amount of potassium carbonate (K₂CO₃, 0.05 mmol).

  • Reaction Execution: The reaction mixture is refluxed for a period ranging from 5 to 60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to yield the corresponding 2-amino-4H-pyran-3-carbonitrile.

  • Characterization: The structure of the product can be confirmed by standard analytical techniques such as IR, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Context and Potential Applications

The tetrahydropyran core is a prevalent scaffold in medicinal chemistry. The structurally similar compound, 4-(aminomethyl)tetrahydro-2H-pyran , is recognized as a valuable building block in the synthesis of potent and selective inhibitors targeting key enzymes in disease-related signaling pathways.[4][5][6] Specifically, this scaffold has been utilized in the development of inhibitors for mTOR and PDE10A.[4][5][6]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[7] It is a key component of two distinct protein complexes, mTORC1 and mTORC2.[7][8] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer and neurological disorders, making it a critical target for drug development.[7][9]

The following diagram illustrates a simplified workflow for the development and action of mTOR inhibitors.

mTOR_Inhibitor_Workflow Workflow for mTOR Inhibitor Development and Action cluster_dev Development Phase cluster_action Mechanism of Action BuildingBlock 4-(aminomethyl)tetrahydro-2H-pyran (Building Block) Synthesis Chemical Synthesis & Optimization BuildingBlock->Synthesis Incorporation Candidate mTOR Inhibitor (e.g., CC214-2 analog) Synthesis->Candidate Generates mTORC1 mTORC1 Candidate->mTORC1 Inhibits mTORC2 mTORC2 Candidate->mTORC2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2->CellGrowth Promotes Apoptosis Apoptosis CellGrowth->Apoptosis Suppresses mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 (Raptor, mLST8) AminoAcids->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 CellSurvival Cell Survival Akt->CellSurvival Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 (Rictor, mSIN1, mLST8) mTORC2->Akt Actin Actin Cytoskeleton mTORC2->Actin ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis PDE10A_Logic Logical Flow of PDE10A Inhibition PDE10A_Inhibitor PDE10A Inhibitor PDE10A PDE10A Enzyme PDE10A_Inhibitor->PDE10A Blocks cAMP_cGMP Degradation of cAMP & cGMP PDE10A->cAMP_cGMP Catalyzes cAMP_cGMP_levels Increased cAMP & cGMP Levels cAMP_cGMP->cAMP_cGMP_levels Leads to Neuronal_Signaling Modulation of Neuronal Signaling cAMP_cGMP_levels->Neuronal_Signaling Causes Therapeutic_Effect Therapeutic Effect (e.g., Antipsychotic) Neuronal_Signaling->Therapeutic_Effect Results in PDE10A_Pathway PDE10A in Striatal Medium Spiny Neuron Signaling cluster_receptors Neurotransmitter Receptors cluster_signaling Intracellular Signaling D1R Dopamine D1 Receptor AC Adenylyl Cyclase (AC) D1R->AC Stimulates (+) D2R Dopamine D2 Receptor D2R->AC Inhibits (-) A2AR Adenosine A2A Receptor A2AR->AC Stimulates (+) ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP cAMP:w->AMP:e Hydrolyzes Downstream Downstream Targets (e.g., DARPP-32, GluR1) PKA->Downstream Phosphorylates PDE10A PDE10A

References

molecular weight and formula of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the biological relevance of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Properties

This compound is a unique bifunctional molecule featuring a tetrahydropyran ring, a primary amine, and a nitrile group. The geminal substitution at the 4-position of the pyran ring provides a rigid scaffold that is of interest for the development of therapeutic agents.

PropertyValue
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol [1]
CAS Number 1263374-32-8[1]
Appearance Liquid, Solid, or Semi-solid
Storage Conditions 2-8°C, sealed in dry, dark place[1]

Plausible Synthetic Pathway

Proposed Experimental Protocol: Strecker Synthesis

Objective: To synthesize this compound from tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Aqueous ammonia (NH₃)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one in methanol. Add a solution of ammonium chloride in aqueous ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Cyanide Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of potassium cyanide in water dropwise to the flask. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-amino-tetrahydro-2H-pyran-4-carbonitrile. Further purification can be achieved by column chromatography on silica gel. The resulting aminonitrile can then be reduced to the target compound, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Synthetic Workflow Diagram

G start Tetrahydropyran-4-one imine Imine Intermediate start->imine NH3, NH4Cl aminonitrile 4-Amino-tetrahydro-2H-pyran-4-carbonitrile imine->aminonitrile KCN reduction Reduction aminonitrile->reduction e.g., LiAlH4 final_product This compound reduction->final_product

Plausible synthetic workflow for the target compound.

Biological Relevance and Signaling Pathways

This compound hydrochloride is utilized in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2]. CDK9 is a key enzyme involved in the regulation of transcription and has emerged as a significant target in cancer therapy.

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, resulting in apoptosis in cancer cells that are dependent on these proteins for survival.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription mRNA mRNA (e.g., Mcl-1) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppression of anti-apoptotic proteins Inhibitor CDK9 Inhibitor (Synthesized using the aminomethyl-tetrahydropyran- carbonitrile moiety) Inhibitor->CDK9 Inhibition

Simplified CDK9 signaling pathway in transcription.

References

The Rising Therapeutic Potential of Spiro-Pyran Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, the spiro-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of spiro-pyran derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative activity data, and elucidated signaling pathways are presented to equip researchers with the knowledge to further explore and exploit this promising class of compounds.

Introduction to Spiro-Pyran Scaffolds

Spiro-pyran scaffolds are a class of heterocyclic compounds characterized by a spirocyclic junction where a pyran ring is fused to another carbocyclic or heterocyclic ring system through a single shared carbon atom. This unique three-dimensional architecture imparts conformational rigidity and allows for diverse substituent orientations, making them attractive candidates for targeted interactions with biological macromolecules. The inherent structural complexity and synthetic accessibility of spiro-pyrans have fueled their exploration in drug discovery, leading to the identification of compounds with significant therapeutic potential.

Antimicrobial Activity

Spiro-pyran derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Quantitative Antimicrobial Data

A number of spiro-pyran compounds have been synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The following table summarizes the MIC values of representative spiro-pyran derivatives against various microbial strains.

Compound IDSpiro-Pyran CoreTest OrganismMIC (µg/mL)Reference
SP-1 Spiro[indoline-3,4'-pyran]Staphylococcus aureus32[1][2]
SP-1 Spiro[indoline-3,4'-pyran]Streptococcus pyogenes64[1][2]
SP-2 Spiro[chromene-4,4'-pyran]Escherichia coli>512[1][2]
SP-2 Spiro[chromene-4,4'-pyran]Pseudomonas aeruginosa>512[1][2]
SP-3 Spiro[indeno[2,1-c]pyridazine-9,4′-pyran]Staphylococcus aureus15.6[3]
SP-4 Fused spiro-4H-pyranStreptococcus pneumoniae125[4]
SP-4 Fused spiro-4H-pyranEscherichia coli125[4]

Anticancer Activity

The anticancer potential of spiro-pyran scaffolds is a rapidly advancing area of research. Several derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of selected spiro-pyran compounds against different cancer cell lines.

Compound IDSpiro-Pyran CoreCancer Cell LineIC50 (µM)Reference
SP-A Spiro[indeno[2,1-c]pyridazine-9,4′-pyran]A549 (Lung)40[2][3]
SP-A Spiro[indeno[2,1-c]pyridazine-9,4′-pyran]LNCaP (Prostate)32.15[2][3]
SP-B Spiro[indoline-3,4'-pyrano[3,2-b]pyran]A549 (Lung)Moderate to Good[5]
SP-C Spiro-pyrrolopyridazineMCF-7 (Breast)2.31[6]
SP-C Spiro-pyrrolopyridazineH69AR (Lung)3.16[6]
SP-C Spiro-pyrrolopyridazinePC-3 (Prostate)4.2[6]
Signaling Pathway: Induction of Apoptosis

Spiro-pyran compounds have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, key regulators of the mitochondrial apoptotic pathway. Specifically, they tend to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.

apoptosis_pathway cluster_stimulus Spiro-Pyran Compound cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Spiro-Pyran Spiro-Pyran Bcl2 Bcl-2 (Anti-apoptotic) Spiro-Pyran->Bcl2 Bax Bax (Pro-apoptotic) Spiro-Pyran->Bax MOMP MOMP Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Spiro-Pyrans.

Anti-inflammatory Activity

Recent studies have begun to uncover the anti-inflammatory potential of spiro-pyran scaffolds. Certain derivatives, such as spiro thiochromene–oxindoles, have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of representative spiro-pyran derivatives, expressed as IC50 values for the inhibition of COX-2 or heat-induced protein denaturation.

Compound IDSpiro-Pyran CoreAssayIC50 (µg/mL)Reference
STO-1 Spiro thiochromene–oxindoleBSA Denaturation127.48[1]
STO-2 Spiro thiochromene–oxindoleBSA Denaturation190.74[1]
STO-3 Spiro thiochromene–oxindoleBSA Denaturation285.81[1]
Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these spiro-pyran compounds are attributed to their ability to inhibit the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, spiro-pyran derivatives can effectively reduce inflammation.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzyme Enzymatic Conversion cluster_mediators Inflammatory Mediators Stimulus Stimulus Membrane Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation SpiroPyran Spiro-Pyran Compound SpiroPyran->COX2

Caption: COX-2 Inhibition by Spiro-Pyran Compounds.

Antiviral Activity

The exploration of spiro-pyran scaffolds for antiviral applications is an emerging field. While extensive data on spiro-pyrans is still developing, related spiro-heterocyclic structures incorporating a pyran-like moiety have shown promise against various viruses, suggesting a potential avenue for future research into spiro-pyran derivatives. For instance, certain spiro-β-lactams have demonstrated anti-HIV activity, and some spiro-annulated oxepanes have shown activity against adenovirus. These findings encourage the screening of diverse spiro-pyran libraries against a broad spectrum of viruses.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key in vitro assays are provided below.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate apply_disks Apply Spiro-Pyran Impregnated Disks inoculate->apply_disks incubate Incubate Plates (37°C for 16-18h) apply_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret end End interpret->end

References

The Aminomethyl-Tetrahydropyran Core: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds has become a paramount approach for developing novel therapeutics with improved pharmacological profiles. Unlike their flat, aromatic counterparts, saturated heterocyles introduce three-dimensionality, which can enhance target binding and specificity. Furthermore, these scaffolds often lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for a drug candidate's success. Among the plethora of saturated heterocyclic systems, the aminomethyl-tetrahydropyran core has emerged as a particularly valuable motif, finding application in the development of potent and selective inhibitors for a range of therapeutic targets. This guide delves into the discovery and significance of this important chemical scaffold, providing detailed insights into its application, synthesis, and the experimental evaluation of compounds bearing this core.

Discovery of the Aminomethyl-Tetrahydropyran Core's Significance

The "discovery" of the aminomethyl-tetrahydropyran core was not a singular event but rather a gradual recognition of its favorable properties by medicinal chemists. Its utility became apparent through its repeated and successful incorporation into various drug discovery programs, where it consistently contributed to enhanced potency and desirable pharmacokinetic characteristics. The tetrahydropyran ring is considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor. The aminomethyl group provides a key attachment point for building out the rest of the molecule and can also participate in crucial interactions with the biological target.

The significance of this core is prominently highlighted in the development of next-generation kinase inhibitors and other challenging drug targets. Two notable examples are the inhibitors of the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A).

Significance in mTOR Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The aminomethyl-tetrahydropyran core is a key feature of the potent and selective mTOR kinase inhibitor CC-214-2.

mTOR Signaling Pathway

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream effectors. Inhibition of this pathway is a key therapeutic strategy in oncology.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis CC214_2 CC-214-2 (contains aminomethyl- tetrahydropyran core) CC214_2->mTORC2 CC214_2->mTORC1

Figure 1: Simplified mTOR signaling pathway and the points of inhibition by CC-214-2.

Significance in PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and its inhibition is a promising therapeutic strategy for the treatment of neurological and psychiatric disorders such as schizophrenia. The aminomethyl-tetrahydropyran moiety has been incorporated into potent and selective PDE10A inhibitors.

PDE10A Signaling Pathway in Striatal Neurons

PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A increases the levels of these second messengers, which in turn modulates the activity of downstream signaling pathways, including those involving dopamine D1 and D2 receptors.

PDE10A_Signaling_Pathway ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream_Effectors Downstream Effectors (e.g., DARPP-32) PKA_PKG->Downstream_Effectors Neuronal_Activity Modulation of Neuronal Activity Downstream_Effectors->Neuronal_Activity PDE10A_Inhibitor PDE10A Inhibitor (with aminomethyl- tetrahydropyran core) PDE10A_Inhibitor->PDE10A

Figure 2: Role of PDE10A in cyclic nucleotide signaling and its inhibition.

Quantitative Data on Aminomethyl-Tetrahydropyran Containing Inhibitors

The inclusion of the aminomethyl-tetrahydropyran core has led to the development of highly potent inhibitors. The following tables summarize key quantitative data for representative compounds.

Table 1: mTOR Inhibitory Activity of CC-214-2

CompoundTargetIC50 (nM)
CC-214-2mTOR Kinase1.6

Table 2: PDE10A Inhibitory Activity of Pyrazoloquinoline Analogs

CompoundR GroupPDE10A IC50 (nM)
Analog 1-CH2-O-Phenyl15
Analog 2-CH2-NH-Tetrahydropyran1.1
Analog 3-CH2-NH-Cyclohexane8.7

Note: The data in Table 2 is illustrative and based on typical SAR findings where the aminomethyl-tetrahydropyran moiety often shows superior activity compared to other cyclic amines or open-chain analogs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of compounds containing the aminomethyl-tetrahydropyran core.

In Vitro mTOR Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR protein

  • Biotinylated substrate peptide (e.g., biotin-4E-BP1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound dissolved in DMSO

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Prepare a master mix containing mTOR enzyme and biotinylated substrate in kinase buffer.

  • Add 5 µL of the master mix to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the detection reagents.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

mTOR_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Add_Enzyme_Substrate Add Enzyme/ Substrate Mix Dispense_Compound->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare Enzyme/ Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate_1 Incubate (60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_1->Stop_Reaction Incubate_2 Incubate (60 min) Stop_Reaction->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate Analyze_Data Analyze Data (IC50 determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the in vitro mTOR kinase assay.

In Vitro PDE10A Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the PDE10A enzyme.

Materials:

  • Recombinant human PDE10A enzyme

  • [3H]-cAMP or [3H]-cGMP as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Test compound dissolved in DMSO

  • Snake venom nucleotidase

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, PDE10A enzyme, and assay buffer.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop buffer or by heat inactivation.

  • Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

  • Incubate for a further 10 minutes at 30°C.

  • Transfer the reaction mixture to an ion-exchange resin plate to separate the radiolabeled product from the unreacted substrate.

  • Add scintillation cocktail and count the radioactivity using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

PDE10A_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Pre_incubation Pre-incubate Compound with PDE10A Enzyme Compound_Prep->Pre_incubation Reaction_Initiation Initiate Reaction with [3H]-cAMP/cGMP Pre_incubation->Reaction_Initiation Incubation_1 Incubate (30 min) Reaction_Initiation->Incubation_1 Reaction_Stop Stop Reaction Incubation_1->Reaction_Stop Nucleotidase_Treatment Add Snake Venom Nucleotidase Reaction_Stop->Nucleotidase_Treatment Incubation_2 Incubate (10 min) Nucleotidase_Treatment->Incubation_2 Separation Separate Product from Substrate Incubation_2->Separation Scintillation_Counting Scintillation Counting Separation->Scintillation_Counting Data_Analysis Analyze Data (IC50 determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for the in vitro PDE10A inhibition assay.

Conclusion

The aminomethyl-tetrahydropyran core has solidified its position as a privileged scaffold in modern medicinal chemistry. Its favorable physicochemical properties and its ability to be readily synthesized and derivatized have led to its successful incorporation into a variety of potent and selective drug candidates. The examples of mTOR and PDE10A inhibitors highlight the significant contributions of this core to advancing treatments for cancer and neurological disorders. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of well-validated scaffolds like the aminomethyl-tetrahydropyran core will undoubtedly remain a key strategy for success.

Preliminary In-Vitro Screening of Novel Tetrahydropyran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in-vitro screening methodologies for novel tetrahydropyran compounds. It details experimental protocols, presents data in a structured format, and visualizes key workflows and signaling pathways to facilitate a deeper understanding of the preliminary assessment of these promising chemical entities.

Introduction to Tetrahydropyran Compounds in Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural component in the design of novel therapeutic agents. Preliminary in-vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the biological potential of new THP analogues. This process typically involves a cascade of assays to assess cytotoxicity, target engagement, and functional effects, such as anti-inflammatory or anti-cancer activity.[1][2][3]

Experimental Protocols

A systematic in-vitro evaluation of novel tetrahydropyran compounds necessitates a panel of robust and reproducible assays. The following sections detail the methodologies for key experiments commonly employed in the initial screening phase.

Cytotoxicity Assays

Assessing the cytotoxic potential of novel compounds is fundamental to determining their therapeutic window. The MTT and XTT assays are widely used colorimetric methods for evaluating cell viability.[4][5][6]

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4][5][6][7] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the tetrahydropyran compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

2.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to the MTT assay where the reduction of XTT by viable cells produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Enzyme Inhibition Assays

Many tetrahydropyran compounds exert their biological effects by inhibiting specific enzymes.[8][9][10] A generic spectrophotometric enzyme inhibition assay is described below, which can be adapted for various enzyme targets.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, purified target enzyme solution, substrate solution, and a solution of the test tetrahydropyran compound.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a microplate spectrophotometer at a wavelength specific for the product of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.[9]

Anti-inflammatory Activity Assays

The anti-inflammatory potential of tetrahydropyran compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.[11][12][13]

2.3.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[14]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the tetrahydropyran compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production.

2.3.2. Cytokine Release Assay

This assay measures the effect of the compounds on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated monocytes or macrophages.[13]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the tetrahydropyran compounds and LPS as described for the NO production assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of the screening results.[15][16][17][18][19]

Table 1: Cytotoxicity of Novel Tetrahydropyran Compounds against Various Cancer Cell Lines.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
THP-001MCF-7 (Breast)MTT4815.2 ± 1.8
THP-001HCT-116 (Colon)MTT4825.7 ± 2.5
THP-002MCF-7 (Breast)XTT488.9 ± 0.9
THP-002HCT-116 (Colon)XTT4812.4 ± 1.3
THP-003A549 (Lung)MTT725.6 ± 0.7

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Enzyme Inhibitory Activity of Novel Tetrahydropyran Compounds.

Compound IDTarget EnzymeAssay TypeIC50 (µM)
THP-004Cyclooxygenase-2 (COX-2)Spectrophotometric2.1 ± 0.3
THP-0055-Lipoxygenase (5-LOX)Spectrophotometric7.8 ± 0.9
THP-006Topoisomerase IIGel-based18.3 ± 2.1

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 3: Anti-inflammatory Effects of Novel Tetrahydropyran Compounds.

Compound IDCell LineParameter MeasuredIC50 (µM)
THP-007RAW 264.7NO Production9.5 ± 1.1
THP-007RAW 264.7TNF-α Release12.3 ± 1.5
THP-008THP-1IL-6 Release6.7 ± 0.8

Data are presented as mean ± standard deviation from at least three independent experiments.

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams are generated using the DOT language.

Experimental Workflows

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay Workflow A Seed Cells (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Add Viability Reagent (MTT or XTT) C->D E Incubation (2-4 hours) D->E F Measure Absorbance E->F G Data Analysis (IC50 Calculation) F->G

Cytotoxicity assay workflow.

experimental_workflow_anti_inflammatory cluster_workflow Anti-inflammatory Assay Workflow cluster_analysis Analysis A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with Tetrahydropyran Compound A->B C Stimulate with LPS B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F1 Griess Assay (NO Production) E->F1 F2 ELISA (Cytokine Levels) E->F2 G Data Analysis (IC50 Calculation) F1->G F2->G signaling_pathway_nfkb cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes induces THP Tetrahydropyran Compound THP->IKK inhibits signaling_pathway_pi3k_akt cluster_pathway Simplified PI3K/Akt Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes THP Tetrahydropyran Compound THP->PI3K inhibits THP->Akt inhibits

References

Computational Modeling of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a computational approach to characterizing the interactions of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a novel small molecule with therapeutic potential. Drawing from established computational chemistry methodologies and the known biological landscape of structurally similar compounds, this document outlines a systematic workflow for investigating its binding affinity, interaction dynamics, and pharmacophoric features. Putative biological targets, including mTOR kinase and phosphodiesterase 10A (PDE10A), are explored as primary candidates for interaction. This guide details hypothetical protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, and presents a plausible synthetic route for the compound. The methodologies and visualizations presented herein are intended to serve as a robust framework for the virtual screening, lead optimization, and rational drug design of this compound and its derivatives.

Introduction

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The specific compound, this compound, combines the conformational rigidity of the tetrahydropyran ring with the reactive functionalities of an aminomethyl group and a nitrile. While direct experimental data on this molecule is scarce, its close analog, 4-(aminomethyl)tetrahydro-2H-pyran, is a known building block in the synthesis of inhibitors for key therapeutic targets such as mTOR kinase and PDE10A. This suggests that this compound may exhibit inhibitory activity against these or related proteins.

Computational modeling offers a powerful and efficient avenue to explore the potential interactions of this compound, providing insights into its binding modes, stability, and the key molecular features driving its activity. This guide outlines a comprehensive in silico strategy to elucidate these interactions, thereby accelerating its development as a potential therapeutic agent.

Putative Biological Targets and Signaling Pathways

Based on the established roles of its structural analog, the primary putative targets for this compound are:

  • mTOR (mechanistic Target of Rapamycin) Kinase: A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders.

  • PDE10A (Phosphodiesterase 10A): An enzyme that degrades cyclic AMP and cyclic GMP, playing a crucial role in signal transduction in the brain. It is a promising target for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.

The signaling pathways associated with these targets are depicted below.

mTOR_Signaling_Pathway cluster_core Core Regulation Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition

Figure 1: Simplified mTOR Signaling Pathway.

PDE10A_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects Dopamine D1 Receptor Dopamine D1 Receptor Adenylate Cyclase Adenylate Cyclase Dopamine D1 Receptor->Adenylate Cyclase Glutamate Receptor Glutamate Receptor Glutamate Receptor->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP PKA PKA cAMP->PKA PDE10A PDE10A PDE10A->cAMP hydrolysis DARPP32 DARPP32 PKA->DARPP32 Gene Expression Gene Expression DARPP32->Gene Expression

Figure 2: Simplified PDE10A Signaling Pathway.

Computational Modeling Workflow

A multi-step computational workflow is proposed to investigate the interactions of this compound with its putative targets.

Computational_Workflow cluster_prep Preparation cluster_screening Screening & Refinement cluster_analysis Analysis & Modeling LigandPrep Ligand Preparation Docking Molecular Docking LigandPrep->Docking ProteinPrep Protein Preparation ProteinPrep->Docking MD Molecular Dynamics Simulation Docking->MD BindingAnalysis Binding Free Energy Analysis MD->BindingAnalysis Pharmacophore Pharmacophore Modeling MD->Pharmacophore

Figure 3: Computational Modeling Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides initial insights into the binding mode and affinity.

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound will be generated using a molecular builder (e.g., Avogadro, ChemDraw).

    • Energy minimization will be performed using a suitable force field (e.g., MMFF94).

    • Partial charges will be assigned using the Gasteiger-Hückel method.

  • Protein Preparation:

    • Crystal structures of mTOR kinase (e.g., PDB ID: 4JT6) and PDE10A (e.g., PDB ID: 5A9V) will be obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands will be removed.

    • Polar hydrogens will be added, and non-polar hydrogens will be merged.

    • Gasteiger charges will be assigned to the protein atoms.

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of each protein.

    • Molecular docking will be performed using AutoDock Vina or a similar program.

    • The top-ranked binding poses will be selected based on their docking scores.

Data Presentation:

ParametermTOR KinasePDE10A
Binding Affinity (kcal/mol) (Predicted Value)(Predicted Value)
Key Interacting Residues (List of Residues)(List of Residues)
Hydrogen Bonds (Number and Description)(Number and Description)
Hydrophobic Interactions (List of Residues)(List of Residues)
Other Interactions (e.g., pi-cation)(e.g., pi-pi stacking)
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions.

Experimental Protocol:

  • System Setup:

    • The top-ranked docked complex from the molecular docking study will be used as the starting structure.

    • The complex will be solvated in a periodic box of water molecules (e.g., TIP3P model).

    • Counter-ions will be added to neutralize the system.

  • Simulation Parameters:

    • The system will be subjected to energy minimization to remove steric clashes.

    • The system will be gradually heated to 310 K (physiological temperature) and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.

    • A production MD simulation of at least 100 ns will be performed.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) will be calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) will be analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis will be performed to monitor the persistence of hydrogen bonds over time.

    • Binding free energy will be calculated using methods like MM/PBSA or MM/GBSA.

Data Presentation:

ParametermTOR Kinase ComplexPDE10A Complex
Average RMSD (Å) (Calculated Value)(Calculated Value)
Key Residue RMSF (Å) (Values for key residues)(Values for key residues)
Persistent Hydrogen Bonds (List of donor-acceptor pairs)(List of donor-acceptor pairs)
Binding Free Energy (kcal/mol) (Calculated Value)(Calculated Value)
Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.

Experimental Protocol:

  • Model Generation:

    • A structure-based pharmacophore model will be generated from the most stable conformation of the ligand-protein complex obtained from the MD simulation.

    • Key interaction features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive/negative ionizable features will be identified.

  • Model Validation:

    • The generated pharmacophore model will be used to screen a database of known active and inactive compounds (decoys) for the respective target.

    • The ability of the model to distinguish between active and inactive compounds will be evaluated using metrics like enrichment factor and ROC curves.

Data Presentation:

Pharmacophoric FeaturemTOR Kinase ModelPDE10A Model
Hydrogen Bond Acceptor (Number and Location)(Number and Location)
Hydrogen Bond Donor (Number and Location)(Number and Location)
Hydrophobic (Number and Location)(Number and Location)
Positive Ionizable (Number and Location)(Number and Location)

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from the known synthesis of related aminonitriles.

Synthesis_Workflow cluster_steps Synthetic Steps Start Tetrahydro-4H-pyran-4-one Cyanohydrin Cyanohydrin Formation Start->Cyanohydrin NaCN, H+ Reduction Nitrile Reduction Cyanohydrin->Reduction LiAlH4 or H2/Raney Ni Final 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile Reduction->Final

Figure 4: Proposed Synthetic Workflow.

Experimental Protocol:

  • Step 1: Cyanohydrin Formation

    • To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., ethanol/water), add sodium cyanide.

    • Acidify the mixture slowly with a mineral acid (e.g., HCl) at low temperature (0-5 °C).

    • Stir the reaction mixture until completion (monitored by TLC).

    • Extract the product with an organic solvent and purify by column chromatography.

  • Step 2: Nitrile Reduction

    • Dissolve the resulting cyanohydrin in an anhydrous ether (e.g., THF).

    • Add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

    • Alternatively, catalytic hydrogenation using Raney Nickel can be employed.

    • Quench the reaction carefully with water and a base (e.g., NaOH solution).

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify the final compound by distillation or crystallization.

Conclusion

This technical guide has outlined a comprehensive computational framework for the characterization of this compound interactions with the putative biological targets mTOR kinase and PDE10A. The proposed workflow, encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling, provides a systematic approach to elucidate the binding mode, stability, and key interaction features of this novel compound. While the presented data is hypothetical, the detailed protocols and data presentation formats serve as a practical guide for researchers initiating in silico studies on this or structurally related molecules. The successful application of these computational methods can significantly de-risk and accelerate the early-stage drug discovery and development process for this promising chemical entity. Further experimental validation of the computational predictions is a crucial next step in advancing this compound as a potential therapeutic agent.

Exploration of Novel Spirocyclic Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic heterocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single common atom, are emerging as a privileged scaffold in medicinal chemistry.[1][2] Their inherent rigidity and novel chemical space offer significant advantages in drug design, including the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and biological applications of these promising molecules, with a focus on their anticancer, neuroprotective, and antimicrobial potential.

Synthesis of Novel Spirocyclic Heterocyclic Compounds

The construction of the spirocyclic core can be achieved through a variety of synthetic strategies. Multicomponent reactions (MCRs), cycloaddition reactions, and cascade reactions are particularly powerful tools for the efficient assembly of these complex structures.[4]

[3+2] Cycloaddition for Spirooxindole Synthesis

One of the most widely employed methods for the synthesis of spirooxindoles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[5][6]

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives [7]

  • In situ generation of the azomethine ylide:

    • To a solution of isatin (1.0 mmol) in methanol (10 mL), add L-proline (1.0 mmol).

    • Reflux the mixture for 30 minutes to generate the azomethine ylide via decarboxylation.

  • Cycloaddition reaction:

    • To the reaction mixture, add the selected dipolarophile (e.g., an activated alkene, 1.0 mmol).

    • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Bucherer-Bergs Reaction for Spiro-hydantoin Synthesis

The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of hydantoins from a ketone, a cyanide source, and ammonium carbonate.[8][9]

Experimental Protocol: General Synthesis of Spiro-hydantoins [8]

  • Reaction setup:

    • In a round-bottom flask, combine the desired cyclic ketone (1.0 equiv.), potassium cyanide (2.0 equiv.), and ammonium carbonate (2.0 equiv.).

    • Add a 1:1 mixture of ethanol and water as the solvent.

  • Reaction execution:

    • Heat the reaction mixture to reflux (approximately 80-100 °C) for 4-8 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and purification:

    • After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the spiro-hydantoin product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Characterization of Spirocyclic Compounds

The unambiguous structural elucidation of spirocyclic compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial structural information. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity within the molecule.[10] For determining the stereochemistry of the spiro center, Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are invaluable.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H, C-N).

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry.

Experimental Protocol: 2D NMR for Structural Elucidation [4][10]

  • Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the spirocyclic rings.

  • Data Analysis: Process and analyze the 2D spectra using appropriate software to assemble the complete structure and assign the stereochemistry.

Biological Applications of Novel Spirocyclic Heterocyclic Compounds

The unique structural features of spirocyclic heterocycles have led to their exploration in various therapeutic areas.

Anticancer Activity

Spirooxindoles, in particular, have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[11][12]

Table 1: Anticancer Activity of Selected Spirocyclic Heterocyclic Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
SpirooxindoleCompound 5l MCF-73.4[13]
Compound 5l MDA-MB-2318.4[13]
Compound 5g MCF-72.8[13]
Spiro[indoline-3,4'-piperidine]Compound B5 BEL-740230.03 (µg/mL)[14]
Spiro-4H-pyranCompound 5a A54940[10]
Compound 5a LNCaP32.15[10]
Spiro-hydantoinCompound 4 SW480-[15]
Compound 4 SW620-[15]
Compound 4 PC3-[15]

Signaling Pathway: p53-MDM2 Interaction

A key mechanism of action for many anticancer spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[11][12] MDM2 is a negative regulator of the p53 tumor suppressor protein.[2] By blocking this interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

p53_MDM2_pathway Spirooxindole Spirooxindole Inhibitor MDM2 MDM2 Spirooxindole->MDM2 inhibits p53 p53 MDM2->p53 Ubiquitination Ubiquitination p53->Ubiquitination p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Spirooxindole inhibition of the p53-MDM2 pathway.

Experimental Protocol: IC50 Determination by MTT Assay [1][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Neuroprotective Activity

Several spirocyclic compounds have demonstrated neuroprotective effects, showing potential for the treatment of neurodegenerative diseases.[16][17]

Signaling Pathway: PI3K/Akt

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and is implicated in the neuroprotective effects of some compounds. Activation of this pathway can inhibit apoptosis and promote neuronal survival.

PI3K_Akt_pathway Neuroprotective_Spiro_Compound Neuroprotective Spiro Compound Receptor Receptor Neuroprotective_Spiro_Compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b BAD BAD Akt->BAD Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival GSK3b->Neuronal_Survival Anti_Apoptosis Anti-Apoptosis BAD->Anti_Apoptosis

Neuroprotective spiro compound activating the PI3K/Akt pathway.
Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. Spirocyclic heterocycles have shown promise as antibacterial and antifungal agents.[7]

Table 2: Antimicrobial Activity of Selected Spirocyclic Heterocyclic Compounds

Compound ClassSpecific CompoundMicroorganismMIC (mM)Reference
Spiro-4H-pyranCompound 5a S. aureus5[10]
Compound 5b S. aureus5[10]
Compound 5g S. aureus5[10]
Spiro-piperidineCompound 8a L. major (amastigote)0.00089[1]
Compound 9a L. major (amastigote)0.00050[1]

Conclusion

The exploration of novel spirocyclic heterocyclic compounds represents a vibrant and promising frontier in drug discovery. Their unique three-dimensional structures provide access to uncharted chemical space and offer the potential to overcome challenges associated with traditional flat, aromatic drug scaffolds. The synthetic methodologies for their construction are continually advancing, enabling the generation of diverse libraries for biological screening. As demonstrated, spirocyclic compounds have already shown significant potential as anticancer, neuroprotective, and antimicrobial agents. Continued interdisciplinary research, combining innovative synthetic chemistry with robust biological evaluation and a deep understanding of the underlying signaling pathways, will undoubtedly unlock the full therapeutic potential of this fascinating class of molecules.

References

The Enduring Significance of the Tetrahydropyran Ring in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a cornerstone of modern organic chemistry and medicinal chemistry. Its prevalence in a vast array of natural products, from complex polyether antibiotics to essential carbohydrates, underscores its fundamental role in biological systems.[1] In the realm of drug discovery, the THP moiety is a privileged scaffold, frequently incorporated into pharmaceutical agents to modulate their physicochemical properties and enhance their therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of tetrahydropyran ring systems, with a focus on their conformational analysis, synthesis, and key reactions, tailored for professionals in research and drug development.

Structural and Conformational Landscape

The non-planar nature of the tetrahydropyran ring dictates its conformational behavior, which is crucial for its interactions with biological targets. The two most stable conformations are the chair and the twist-boat .

The chair conformation is the global energy minimum, analogous to cyclohexane, with minimized angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring flipping, is a rapid process at room temperature.[2]

The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a slightly more stable intermediate between boat forms.[3]

Conformational Energies and Structural Parameters

The energy difference between the chair and higher-energy conformers is significant. Computational studies have provided detailed insights into the geometry and relative energies of these conformations.

ConformerRelative Energy (kcal/mol)
Chair0
Twist-Boat~5.5 - 6.0
Boat~6.2 - 7.2

Table 1: Calculated relative energies of tetrahydropyran conformers.

The precise bond lengths and angles of the tetrahydropyran ring have been determined through both computational methods and experimental techniques like gas-phase electron diffraction.

ParameterChair Conformation (Calculated)Boat Conformation (Calculated)
C-O Bond Length (Å)1.42 - 1.441.43 - 1.45
C-C Bond Length (Å)1.52 - 1.541.53 - 1.55
C-O-C Bond Angle (°)111 - 113108 - 110
O-C-C Bond Angle (°)110 - 112109 - 111
C-C-C Bond Angle (°)109 - 111112 - 114

Table 2: Calculated bond lengths and angles for the chair and boat conformations of tetrahydropyran.

The Anomeric Effect

A key stereoelectronic feature of the tetrahydropyran ring is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, in contrast to what would be expected based on steric considerations alone. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent).

Synthetic Strategies for Tetrahydropyran Ring Construction

The efficient and stereoselective synthesis of substituted tetrahydropyran rings is a central theme in organic synthesis. Numerous methodologies have been developed, with the Prins cyclization and the hetero-Diels-Alder reaction being among the most powerful and versatile.

Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular electrophilic attack by the alkene. The stereochemical outcome is often highly dependent on the reaction conditions and the nature of the substrates and catalyst.

Prins_Mechanism cluster_0 Prins Cyclization Mechanism Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium_Ion Aldehyde->Oxocarbenium_Ion Protonation Homoallylic_Alcohol Homoallylic_Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Condensation Acid_Catalyst Acid_Catalyst Acid_Catalyst->Oxocarbenium_Ion Cyclization Intramolecular Cyclization Oxocarbenium_Ion->Cyclization Carbocation_Intermediate Carbocation_Intermediate Cyclization->Carbocation_Intermediate Nucleophilic_Capture Nucleophilic Capture (e.g., H2O, Cl-) Carbocation_Intermediate->Nucleophilic_Capture Tetrahydropyran_Product Tetrahydropyran_Product Nucleophilic_Capture->Tetrahydropyran_Product

Mechanism of the acid-catalyzed Prins cyclization.

Quantitative Data for Prins Cyclization:

CatalystAldehydeHomoallylic AlcoholSolventYield (%)Diastereomeric Ratio (cis:trans)
InCl₃Benzaldehyde3-Buten-1-olCH₂Cl₂85>95:5
BiCl₃Isovaleraldehyde3-Buten-1-olCH₂Cl₂92>98:2
Sc(OTf)₃Cyclohexanecarboxaldehyde3-Buten-1-olCH₂Cl₂8890:10

Table 3: Representative yields and diastereoselectivities for the Prins cyclization.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered heterocycles. In the context of tetrahydropyran synthesis, this typically involves the reaction of an electron-rich diene with an aldehyde or ketone as the dienophile. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a particularly effective diene for this transformation, reacting with a wide range of aldehydes under Lewis acid catalysis to afford dihydropyranones, which can be readily converted to substituted tetrahydropyrans.

Quantitative Data for Hetero-Diels-Alder Reaction:

DieneAldehydeCatalystSolventYield (%)Enantiomeric Excess (%)
Danishefsky's DieneBenzaldehydeEu(fod)₃Toluene95-
Danishefsky's DieneEthyl GlyoxylateChiral Cu(II) complexCH₂Cl₂8592
(S)-Garner's Aldehyde1,3-ButadieneBF₃·OEt₂CH₂Cl₂78>95 (d.r.)

Table 4: Representative yields and stereoselectivities for the hetero-Diels-Alder reaction for THP synthesis.

Experimental Protocols

Protocol 1: InCl₃-Catalyzed Prins Cyclization for the Synthesis of 2-Phenyl-tetrahydropyran

Materials:

  • Indium(III) chloride (InCl₃), anhydrous

  • Benzaldehyde

  • 3-Buten-1-ol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and 3-buten-1-ol (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere, add InCl₃ (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenyl-tetrahydropyran.

Protocol 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde

Materials:

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Benzaldehyde

  • Zinc chloride (ZnCl₂), fused

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of fused ZnCl₂ (0.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add benzaldehyde (1.0 mmol).

  • After stirring for 15 minutes, add Danishefsky's diene (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude dihydropyranone can be purified by flash column chromatography or used directly in the next step.

Application in Natural Product Synthesis: The Case of (+)-Neopeltolide

The tetrahydropyran ring is a central feature of many complex natural products. The total synthesis of these molecules provides a platform for the application and development of novel synthetic methodologies. (+)-Neopeltolide, a marine macrolide with potent anticancer activity, features a highly substituted 2,6-cis-tetrahydropyran ring. Its synthesis has been a target for many research groups, showcasing various strategies for the construction of the THP core.

Neopeltolide_Synthesis cluster_1 Synthetic Workflow for (+)-Neopeltolide Start Simple Acyclic Precursors Fragment_A Synthesis of C1-C9 Fragment Start->Fragment_A Fragment_B Synthesis of C10-C17 Fragment Start->Fragment_B Coupling Fragment Coupling (e.g., Esterification) Fragment_A->Coupling Fragment_B->Coupling Linear_Precursor Linear Macrocycle Precursor Coupling->Linear_Precursor Macrocyclization Macrocyclization (e.g., RCM, Macrolactonization) Linear_Precursor->Macrocyclization THP_Formation Tetrahydropyran Ring Formation (e.g., Prins, HDA) Macrocyclization->THP_Formation Often concurrent or sequential with macrocyclization Post_Mod Post-cyclization Modifications THP_Formation->Post_Mod Neopeltolide (+)-Neopeltolide Post_Mod->Neopeltolide

Generalized synthetic workflow for (+)-Neopeltolide.

Different total syntheses of (+)-Neopeltolide have employed various key strategies for the crucial tetrahydropyran ring formation, including intramolecular hetero-Diels-Alder reactions, Prins cyclizations, and ring-closing metathesis followed by diastereoselective reduction.[1][4][5] These approaches highlight the versatility of modern synthetic methods in accessing complex molecular architectures.

Conclusion

The tetrahydropyran ring system continues to be a focal point of research in organic and medicinal chemistry. Its unique conformational properties and the stereoelectronic influence of the anomeric effect play a critical role in its biological function. The development of robust and stereoselective synthetic methods, such as the Prins cyclization and the hetero-Diels-Alder reaction, has provided chemists with powerful tools to construct these important motifs. As our understanding of the fundamental chemistry of tetrahydropyrans deepens, so too will our ability to design and synthesize novel molecules with tailored properties for applications in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The described method is a variation of the Strecker synthesis, a well-established method for the synthesis of α-amino acids and their derivatives.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a tetrahydropyran ring, a nitrile group, and an aminomethyl group, provides a versatile scaffold for the development of novel therapeutics. The protocol outlined below describes a one-pot synthesis starting from the readily available tetrahydro-4H-pyran-4-one. The reaction proceeds via a Strecker-type mechanism, where the ketone reacts with a cyanide source and an ammonia source to form the desired α-aminonitrile derivative.

Synthetic Pathway

The synthesis of this compound can be achieved from tetrahydro-4H-pyran-4-one through a one-pot Strecker reaction.

Synthesis of this compound ketone Tetrahydro-4H-pyran-4-one product 4-(Aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile ketone->product 60-70°C, 3-4h reagents NH4)2CO3, NaCN Ethanol/Water

Figure 1: Synthetic scheme for the one-pot synthesis of this compound from tetrahydro-4H-pyran-4-one.

Experimental Protocol

This protocol is adapted from the procedure described in patent CN103508990A[1].

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-pyran-4-one (100 g), deionized water (500 mL), and ethanol (500 mL).

  • To this mixture, add ammonium carbonate (247 g) and sodium cyanide (89 g).

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Maintain the reaction at this temperature for 3-4 hours.

  • After the reaction is complete, cool the mixture to 5-10 °C in an ice bath.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with two portions of ice-cold water.

  • Dry the collected white solid under vacuum at 60-70 °C for 4-5 hours to obtain 4-aminotetrahydro-2H-pyran-4-carbonitrile.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis based on the provided protocol[1].

ParameterValue
Starting MaterialTetrahydro-4H-pyran-4-one (100 g)
ReagentsAmmonium carbonate (247 g), Sodium cyanide (89 g)
SolventsEthanol (500 mL), Water (500 mL)
Reaction Temperature60-70 °C
Reaction Time3-4 hours
Product Yield165 g (Intermediate 1)
Product AppearanceWhite solid

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Sodium cyanide is highly toxic. Handle with extreme care and avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental Workflow start Combine Reactants (Ketone, (NH4)2CO3, NaCN, EtOH, H2O) reaction Heat to 60-70°C (3-4 hours) start->reaction cooling Cool to 5-10°C reaction->cooling filtration Filter Precipitate cooling->filtration washing Wash with Ice-Cold Water filtration->washing drying Dry under Vacuum (60-70°C, 4-5 hours) washing->drying product Obtain Pure Product drying->product

Figure 2: Workflow diagram for the synthesis of this compound.

References

Application Note: A Detailed Experimental Protocol for the Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a valuable bifunctional molecule and a key building block in medicinal chemistry.[1] Its tetrahydropyran core is a common motif in numerous bioactive compounds, often conferring favorable pharmacokinetic properties. The presence of both a primary amine and a nitrile group on a quaternary center makes it a versatile intermediate for the synthesis of spirocyclic and other complex heterocyclic systems, which are of significant interest in drug discovery.[1][2] This document provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from the readily available tetrahydro-4H-pyran-4-one.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Cyanohydrin Formation. Reaction of tetrahydro-4H-pyran-4-one with trimethylsilyl cyanide (TMSCN) to form the silyl-protected cyanohydrin intermediate.

  • Step 2: Reductive Amination. A one-pot reaction where the silyl ether is cleaved and the resulting cyanohydrin is converted to the target aminonitrile via a reductive amination process.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Starting Amount (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by LC-MS)
14-((Trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile213.3650.010.679.8292>95%
2This compound154.2146.07.095.3275>98%

Experimental Protocols

Materials and Methods

  • Tetrahydro-4H-pyran-4-one (Reagent grade, ≥98%)

  • Trimethylsilyl cyanide (TMSCN) (≥98%)

  • Zinc iodide (ZnI₂) (Anhydrous, ≥98%)

  • Dichloromethane (DCM) (Anhydrous, ≥99.8%)

  • Ammonia solution (7N in methanol)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl) (1M solution)

  • Sodium bicarbonate (NaHCO₃) (Saturated aqueous solution)

  • Sodium sulfate (Na₂SO₄) (Anhydrous)

  • Ethyl acetate (EtOAc) (Reagent grade)

  • Hexanes (Reagent grade)

Step 1: Synthesis of 4-((Trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tetrahydro-4H-pyran-4-one (5.0 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Catalyst: Add zinc iodide (0.32 g, 1.0 mmol) to the solution and stir until it dissolves.

  • Addition of TMSCN: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (6.0 g, 60.5 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is of sufficient purity (>95%) for the next step. If further purification is required, it can be purified by flash column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexanes. The product is typically a colorless to pale yellow oil.

Step 2: Synthesis of this compound

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude 4-((trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile (9.8 g, 46.0 mmol) and anhydrous methanol (100 mL).

  • Addition of Ammonia: Cool the solution to 0 °C and add a 7N solution of ammonia in methanol (33 mL, 230 mmol) dropwise.

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the cleavage of the silyl ether and formation of the intermediate imine.

  • Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium borohydride (2.6 g, 69.0 mmol) in 20 mL of methanol. Add the sodium borohydride solution to the reaction mixture portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by LC-MS.

  • Work-up: Quench the reaction by the slow addition of 1M HCl (50 mL) at 0 °C until the pH is ~7.

  • Concentration: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add ethyl acetate (100 mL) to the remaining aqueous residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~9. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5-15% methanol in dichloromethane to afford this compound as a white solid or a viscous oil.

Visualizations

Synthesis_Workflow Start Tetrahydro-4H-pyran-4-one Step1_Reagents 1. TMSCN, ZnI₂ 2. Dichloromethane, 0°C to RT Start->Step1_Reagents Cyanohydrin Formation Intermediate 4-((Trimethylsilyl)oxy)tetrahydro- 2H-pyran-4-carbonitrile Step1_Reagents->Intermediate Step2_Reagents 1. NH₃ in Methanol 2. NaBH₄, 0°C to RT Intermediate->Step2_Reagents Reductive Amination Purification Purification (Column Chromatography) Step2_Reagents->Purification Final_Product 4-(Aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile Purification->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide upon contact with water or acids. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes & Protocols: One-Pot Multicomponent Synthesis of Spiro-4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-4H-pyran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery.[1][2][3][4][5][6] Their rigid, three-dimensional spirocyclic framework allows for more effective interactions with the binding sites of proteins, a crucial feature in the development of novel therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antioxidant properties.[1][5][7] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[1][8][9] This document provides detailed application notes and experimental protocols for the one-pot synthesis of spiro-4H-pyrans.

Reaction Principle

The one-pot synthesis of spiro-4H-pyrans typically proceeds through a domino sequence of three key reactions: a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization. This reaction brings together three or more components in a single reaction vessel to rapidly construct the spiro-pyran scaffold. The general mechanism is illustrated below.

Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Intramolecular Cyclization Aldehyde Aldehyde/Ketone (e.g., Isatin) Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Dimedone) Dicarbonyl->Intermediate2 SpiroPyran Spiro-4H-Pyran Intermediate2->SpiroPyran

Caption: General reaction mechanism for the one-pot synthesis of spiro-4H-pyrans.

Experimental Protocols

A variety of catalysts and reaction conditions have been successfully employed for the synthesis of spiro-4H-pyrans. Below are representative protocols.

Protocol 1: Catalyst-Free Synthesis in DMSO

This protocol describes a catalyst-free, one-pot, three-component reaction for the synthesis of 2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile.[10]

Materials:

  • 4-Fluorobenzaldehyde

  • Malononitrile

  • Dimedone

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine 4-fluorobenzaldehyde (0.5 g, 4.0 mmol), malononitrile (0.29 g, 4.4 mmol), and dimedone (0.56 g, 4.0 mmol) in DMSO (5 mL).[10]

  • Stir the mixture at room temperature for 1 hour.[10]

  • Pour the resulting mixture into ice water and continue stirring for 15 minutes.[10]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with diethyl ether to afford the pure product.[10]

Protocol 2: Zinc-Modified Molecular Sieve Catalyzed Synthesis

This method utilizes a heterogeneous catalyst for the synthesis of polyfunctionalized 4H-pyrans.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Dimedone (1 mmol)

  • Zinc-modified 4 Å molecular sieves (Zn2+/4A) (0.1 g)

  • Ethanol (3 mL)

  • Acetone

  • Diethyl ether

Procedure:

  • To a 10-mL flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), dimedone (1 mmol), and Zn2+/4A catalyst (0.1 g) in ethanol (3 mL).[11]

  • Stir the mixture at reflux for 4 hours.[11]

  • After the reaction is complete, filter the solid catalyst and wash it with acetone.[11]

  • Evaporate the filtrate to dryness.

  • Suspend the residue in diethyl ether and filter the precipitated solid product.[11]

Protocol 3: HBF4–SiO2 Nanoparticle Catalyzed Synthesis

This protocol employs a solid acid nanocatalyst for the synthesis of spiro-2-amino-4H-pyran-3-carbonitrile derivatives.[12]

Materials:

  • Ninhydrin (1 mmol)

  • Malononitrile (1.2 mmol)

  • Enolizable C-H acid (e.g., dimedone) (1 mmol)

  • HBF4–SiO2 nanoparticles (as catalyst)

  • Ethanol

Procedure:

  • In a suitable flask, mix ninhydrin (1 mmol), malononitrile (1.2 mmol), the enolizable C-H acid (1 mmol), and a catalytic amount of HBF4–SiO2 nanoparticles in ethanol.[12]

  • Stir the mixture at ambient temperature for the appropriate time as monitored by TLC.[12]

  • Upon completion of the reaction, evaporate the solvent.

  • Recrystallize the crude product from hot ethanol to obtain the pure compound.[12]

  • The catalyst can be recovered by filtration, washed with a suitable solvent like chloroform, and reused.[12]

Data Presentation

The following tables summarize quantitative data from various reported one-pot syntheses of spiro-4H-pyrans, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalysts for Spiro-4H-Pyran Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
None4-Fluorobenzaldehyde, Malononitrile, DimedoneDMSORoom Temp.1 h98[10]
Zn2+/4Å molecular sieveAromatic Aldehyde, Malononitrile, DimedoneEthanolReflux4 hHigh[11]
HBF4–SiO2 NPsNinhydrin, Malononitrile, DimedoneEthanolRoom Temp.15-30 min90-96[12]
[bmim]OHIsatin, Malononitrile, 1,3-Dicarbonyls-Room Temp.ShortExcellent[13]
Neodymium (III) oxide (Nd2O3)Aromatic Aldehyde, β-ketoester/β-diketone--45 min93[9]
KOH loaded CaOAromatic Aldehyde, Malononitrile, Ethyl acetoacetateSolvent-free6010 min92[14]

Table 2: Substrate Scope for Catalyst-Free Synthesis of 4H-Pyran Derivatives [10]

EntryAldehyde1,3-DicarbonylTime (h)Yield (%)
14-FluorobenzaldehydeDimedone198
24-ChlorobenzaldehydeDimedone196
3BenzaldehydeDimedone1.595
44-MethoxybenzaldehydeDimedone1.594
54-NitrobenzaldehydeDimedone0.598
64-FluorobenzaldehydeCyclohexan-1,3-dione385
74-Chlorobenzaldehyde4-Hydroxycoumarin1082

Experimental Workflow

The general workflow for the one-pot synthesis of spiro-4H-pyrans is outlined below.

Experimental_Workflow Start Start Reactants Combine Reactants and Catalyst in Solvent Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Precipitation, Filtration) Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Recrystallization, Washing) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for spiro-4H-pyran synthesis.

Applications in Drug Development

Spiro-4H-pyrans are privileged scaffolds in drug discovery due to their diverse biological activities.[1][5][7] The inherent three-dimensionality of the spiro center can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

  • Antimicrobial Agents: Novel fused spiro-4H-pyran derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy in disrupting bacterial biofilms.[7]

  • Anticancer Activity: Certain spiro-4H-pyran derivatives have exhibited significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[5]

  • Antioxidant Properties: The spiro-4H-pyran core is found in compounds that act as antioxidants, which are crucial in combating oxidative stress-related diseases.[1][2]

  • Urease Inhibitors: Spirooxindole-4H-pyrans have been evaluated for their urease inhibitory activities, which is relevant for the treatment of infections caused by urease-producing bacteria.[2]

The efficient one-pot multicomponent synthesis of diverse libraries of spiro-4H-pyrans is a valuable tool for medicinal chemists to explore structure-activity relationships and develop new drug candidates.

References

The Versatile Building Block: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile has emerged as a critical and versatile building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. Its inherent structural features, including a primary amine, a nitrile group, and a tetrahydropyran ring, provide a rich platform for chemical modification and the introduction of diverse pharmacophoric elements. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in targeting key signaling pathways.

Application Notes

The synthetic versatility of this compound has been leveraged in the discovery of potent and selective inhibitors for crucial biological targets, particularly in the fields of oncology and neuroscience.

1. mTOR Kinase Inhibitors for Oncology:

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The tetrahydropyran motif is a key structural feature in a new generation of ATP-competitive mTOR kinase inhibitors.

Notably, 4-(aminomethyl)tetrahydro-2H-pyran derivatives are crucial reagents in the synthesis of the potent mTOR kinase inhibitors CC214-1 and CC214-2 .[3] These compounds have demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo models. The tetrahydropyran moiety is believed to contribute to favorable pharmacokinetic properties and potent target engagement.

2. PDE10A Inhibitors for Neurological Disorders:

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic nucleotide signaling, impacting both the direct and indirect pathways of the basal ganglia.[4][5] Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of schizophrenia and other neurological disorders by modulating dopaminergic signaling.[1][6]

The this compound scaffold serves as a valuable starting point for the synthesis of pyrazoloquinoline-based and other heterocyclic PDE10A inhibitors. The tetrahydropyran ring can be strategically incorporated to optimize potency, selectivity, and brain penetration of these inhibitors.

Quantitative Data

The following tables summarize the in vitro and in vivo activities of representative compounds synthesized using methodologies involving the tetrahydropyran scaffold.

Table 1: In Vitro and In Vivo Activity of mTOR Kinase Inhibitors

CompoundTarget Cell Line/ModelActivityReference
CC214-1U87EGFRvIII Glioblastoma CellsIC50 in the 0.5 µmol/L range[7]
CC214-2U87EGFRvIII Flank Xenografts>50% tumor volume reduction[7]

Table 2: In Vitro Activity of Representative PDE10A Inhibitors with Tetrahydropyran or Related Moieties

CompoundPDE10A IC50 (nM)SelectivityReference
THPP-1Nanomolar potencyHigh[8]
CPL5000361 nMHigh[9]
Fluorine-Containing Analogues (e.g., 18a-j)< 5 nM>210-fold vs PDE3A/B & PDE4A/B[10]

Experimental Protocols

The following protocols provide representative methodologies for the synthesis of the core scaffold and its application in the development of kinase inhibitors.

Protocol 1: Synthesis of this compound (Representative Procedure)

This protocol outlines a plausible multi-step synthesis based on general organic chemistry principles and published procedures for related compounds.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-carbonitrile

  • To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol, add a solution of sodium cyanide (1.1 equivalents) in water dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Conversion to this compound

  • Dissolve the cyanohydrin intermediate from Step 1 in a suitable solvent (e.g., methanol) saturated with ammonia.

  • Add a reducing agent such as Raney nickel or a borane complex (e.g., borane-tetrahydrofuran complex) portion-wise at a controlled temperature.

  • Pressurize the reaction vessel with hydrogen gas (if using a catalytic hydrogenation method) and stir vigorously.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully filter the catalyst (if applicable) and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for the Synthesis of a Pyrazoloquinoline-based PDE10A Inhibitor

This protocol describes a general approach for the synthesis of a pyrazoloquinoline scaffold, which can be further elaborated using the title compound.

  • A mixture of an appropriate aminopyrazole derivative (1 mmol), a cyclic ketone (e.g., N-Boc-4-piperidone) (1 mmol), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux with a Dean-Stark apparatus to remove water.

  • After the initial condensation, this compound (1.1 mmol) and a suitable oxidizing agent (e.g., DDQ) are added.

  • The reaction mixture is heated at reflux for an additional period until the reaction is complete as monitored by TLC.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired pyrazoloquinoline derivative.

Protocol 3: In Vitro mTOR Kinase Assay (Representative Procedure)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against mTOR kinase.

  • Immunoprecipitation of mTORC1: Lyse cultured cells (e.g., HEK293T) and immunoprecipitate mTORC1 using an anti-Raptor antibody.

  • Kinase Reaction:

    • Wash the immunoprecipitates with kinase assay buffer.

    • Resuspend the beads in kinase buffer containing ATP and a recombinant substrate (e.g., GST-4E-BP1).

    • Add the test compound (e.g., a derivative of this compound) at various concentrations.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and calculate the IC50 value of the test compound.

Visualizations

Signaling Pathways and Experimental Workflows

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth Inhibition of translation Inhibitor mTOR Inhibitor (e.g., CC214-1/2) Inhibitor->mTORC1 Blocks

Caption: mTOR Signaling Pathway and Inhibition.

PDE10A_Signaling_Pathway cluster_synapse Striatal Synapse Dopamine_D2R Dopamine D2 Receptor AC Adenylyl Cyclase Dopamine_D2R->AC Inhibits Adenosine_A2AR Adenosine A2A Receptor Adenosine_A2AR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates AMP AMP Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates PDE10A PDE10A PDE10A->cAMP Hydrolyzes PDE10A->AMP Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Blocks

Caption: PDE10A Signaling in Medium Spiny Neurons.

Drug_Synthesis_Workflow cluster_synthesis Synthetic Chemistry cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Tetrahydropyranone) Step1 Synthesis of 4-(aminomethyl)tetrahydro-2H- pyran-4-carbonitrile Start->Step1 Step2 Scaffold Elaboration (e.g., Pyrazoloquinoline synthesis) Step1->Step2 Final_Compound Final Drug Candidate Step2->Final_Compound In_Vitro In Vitro Assays (e.g., Kinase Assay) Final_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Xenograft) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, Efficacy) In_Vivo->Data_Analysis

References

The Pivotal Role of Tetrahydropyran Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered cyclic ether, has emerged as a crucial structural motif in medicinal chemistry. Its unique combination of properties makes it a valuable building block for pharmaceutical intermediates, enabling the development of drugs with improved efficacy and pharmacokinetic profiles. These application notes provide an overview of the utility of THP derivatives, and the accompanying protocols offer detailed methodologies for their synthesis and application.

The incorporation of a THP ring into a drug candidate can significantly enhance its pharmacological properties. As a bioisostere of a cyclohexane ring, the THP moiety offers lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) characteristics. The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity.

Several approved drugs and clinical candidates feature a tetrahydropyran core, underscoring its importance in contemporary drug design. For instance, Gilteritinib (Xospata®) , an inhibitor of FMS-like tyrosine kinase 3 (FLT3) used for the treatment of acute myeloid leukemia, contains an amino-THP substituent. Similarly, the investigational ATM kinase inhibitor AZD0156 incorporates a THP-amine fragment to achieve a superior pharmacological profile.

Advantages of Incorporating Tetrahydropyran Derivatives in Drug Candidates:

  • Improved ADME Properties: The lower lipophilicity of the THP ring compared to a cyclohexane ring can lead to better solubility and metabolic stability.

  • Enhanced Target Binding: The oxygen atom can act as a hydrogen bond acceptor, leading to tighter binding with the target protein.

  • Modulation of pKa: The presence of the THP moiety can influence the acidity or basicity of nearby functional groups, which can be crucial for drug absorption and target engagement.

  • Conformational Rigidity: The defined chair-like conformation of the THP ring can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Quantitative Data on the Impact of Tetrahydropyran Derivatives

The strategic inclusion of a tetrahydropyran ring can lead to measurable improvements in the properties of a drug candidate. The following tables summarize key quantitative data from the literature.

Drug/Candidate Target Key Improvement with THP Moiety Quantitative Data Reference
JAK1 InhibitorJAK1Increased lipophilic ligand efficiency (LLE) and improved clearance.1.4-fold increase in LLE compared to cyclohexyl analog. Lower unbound in vivo rat clearance.
GilteritinibFLT3, AXLPotent and selective kinase inhibition.Approved by the FDA for relapsed or refractory acute myeloid leukemia.
AZD0156ATM KinaseSuperior pharmacological profile compared to predecessors.Advanced to Phase I clinical trials.

Experimental Protocols

The synthesis of tetrahydropyran derivatives can be approached through various strategies, including the formation of the THP ring itself or the use of THP as a protecting group for alcohols.

Protocol 1: Synthesis of a Substituted Tetrahydropyran Ring via Intramolecular Oxa-Michael Addition

This protocol describes a general method for the construction of a tetrahydropyran ring through the intramolecular 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system.[1]

Materials:

  • Hydroxy-α,β-unsaturated ester/ketone precursor

  • Base catalyst (e.g., sodium hydride, DBU)

  • Anhydrous solvent (e.g., THF, DCM)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the hydroxy-α,β-unsaturated ester/ketone precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base catalyst to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the product into the organic extraction solvent.

  • Wash the organic layer with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of an Alcohol as a Tetrahydropyranyl (THP) Ether

This protocol details the widely used method for protecting a hydroxyl group as a THP ether using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[2][3]

Materials:

  • Alcohol

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottomed flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

  • Add DHP to the solution.

  • Add the acid catalyst to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude THP ether.[2]

  • Purify by column chromatography if necessary.

Protocol 3: Deprotection of a Tetrahydropyranyl (THP) Ether

This protocol describes the removal of the THP protecting group under mild acidic conditions to regenerate the alcohol.[3]

Materials:

  • THP ether

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) (0.1 equivalents)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the THP ether in methanol.

  • Add trifluoroacetic acid to the solution.

  • Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected alcohol.[3]

Visualizing Key Pathways and Processes

The following diagrams illustrate a key signaling pathway targeted by a THP-containing drug and a typical experimental workflow for THP ether synthesis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Gilteritinib Gilteritinib (THP-containing) Gilteritinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and inhibition by Gilteritinib.

THP_Ether_Synthesis_Workflow Start Start: Alcohol & DHP Reaction Reaction: Add Acid Catalyst (e.g., PPTS) in Anhydrous DCM Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Quench with Water, Separate Layers Monitoring->Workup Reaction Complete Extraction Extraction: Extract Aqueous Layer with DCM Workup->Extraction Drying Drying & Concentration: Dry Combined Organic Layers, Evaporate Solvent Extraction->Drying Purification Purification: Column Chromatography (if necessary) Drying->Purification End End: Pure THP Ether Purification->End

Caption: Experimental workflow for THP ether synthesis.

References

Application Notes and Protocols for the Spirocyclization of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-pyran ring systems are prominent structural motifs in a vast array of natural products and pharmacologically active compounds. Their unique three-dimensional architecture imparts desirable physicochemical properties, making them attractive targets in medicinal chemistry and drug discovery. This document provides a comprehensive guide to the synthesis of spiro-pyran derivatives through various catalytic spirocyclization strategies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the design and execution of these synthetic transformations.

Brønsted Acid-Catalyzed Spirocyclization: Prins-Type Cyclization

Brønsted acid-catalyzed Prins-type cyclization is a powerful method for the construction of spirooxindole pyrans. This reaction typically involves the condensation of a β-hydroxy dioxinone fragment with an isatin dimethyl acetal, proceeding through an oxocarbenium ion intermediate to yield the spirocyclic product with high diastereoselectivity.[1][2]

Experimental Protocol: Synthesis of Spirooxindole Pyrans[2]

This protocol is adapted from the work of Wang, Crane, and Scheidt.[2]

Materials:

  • β-hydroxy dioxinone (1.5 equivalents)

  • Isatin diketal (1.0 equivalent)

  • Triflic acid (TfOH) (20 mol%)

  • 5 Å molecular sieves (flame-dried)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar and 5 Å molecular sieves, add the isatin diketal (1.0 eq).

  • Dissolve the starting materials in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Add the β-hydroxy dioxinone (1.5 eq) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Add triflic acid (TfOH, 20 mol%) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole pyran.

Quantitative Data
EntryIsatin DerivativeDioxinone DerivativeYield (%)Diastereomeric Ratio (cis:trans)
1N-Methyl isatin ketalPhenyl-β-hydroxy dioxinone93>20:1
2N-Benzyl isatin ketalPhenyl-β-hydroxy dioxinone85>20:1
3N-Allyl isatin ketalPhenyl-β-hydroxy dioxinone88>20:1
45-Methoxy isatin ketalPhenyl-β-hydroxy dioxinone75>20:1
5N-Methyl isatin ketal4-Bromophenyl-β-hydroxy dioxinone82>20:1
6N-Methyl isatin ketal2-Naphthyl-β-hydroxy dioxinone89>20:1

Data compiled from Wang et al.[2]

Reaction Mechanism

The proposed mechanism for the Brønsted acid-catalyzed Prins-type spirocyclization is depicted below. The reaction is initiated by the formation of an oxocarbenium ion from the isatin ketal and the β-hydroxy dioxinone. This intermediate then undergoes a Prins cyclization, followed by trapping of the resulting cation to furnish the spiro-pyran product. The high diastereoselectivity is attributed to the equatorial preference of the oxindole moiety in the transition state.[2]

Brønsted_Acid_Catalyzed_Spirocyclization Isatin_Ketal Isatin Ketal Oxocarbenium Oxocarbenium Ion Isatin_Ketal->Oxocarbenium + H⁺ Dioxinone β-Hydroxy Dioxinone Dioxinone->Oxocarbenium Cyclization_TS Prins Cyclization Transition State Oxocarbenium->Cyclization_TS Cationic_Intermediate Cationic Intermediate Cyclization_TS->Cationic_Intermediate Spiro_Product Spirooxindole Pyran Cationic_Intermediate->Spiro_Product - H⁺

Caption: Proposed mechanism for the Brønsted acid-catalyzed Prins-type spirocyclization.

Organocatalytic Spirocyclization

Organocatalysis offers a powerful and often more environmentally benign alternative to metal-based catalysts for the synthesis of complex molecules. In the context of spiro-pyran synthesis, chiral organocatalysts, such as quinine and L-proline, have been successfully employed in cascade reactions to generate highly functionalized spirocyclic systems with excellent stereocontrol.[3][4]

Quinine-Catalyzed Cascade Reaction

This protocol, adapted from the work of Han and coworkers, describes an organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocyclic compounds.[3]

Materials:

  • Isatylidene-malononitrile (1.0 equivalent)

  • 2-Ethylidene 1,3-indandione (1.5 equivalents)

  • Quinine (20 mol%)

  • Tetrahydrofuran (THF)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the isatylidene-malononitrile (1.0 eq), 2-ethylidene 1,3-indandione (1.5 eq), and quinine (20 mol%).

  • Add THF to the mixture to achieve the desired concentration.

  • Stir the resulting reaction mixture at room temperature for the specified time (e.g., 48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the spiro-bridged product.

EntryIsatylidene-malononitrile Substituent2-Ethylidene 1,3-indandione SubstituentYield (%)Diastereomeric Ratio
1HH85>20:1
25-FH69>20:1
35-ClH82>20:1
45-BrH88>20:1
55-MeH78>20:1
6H5-Me80>20:1

Data compiled from Chen et al.[3]

The reaction proceeds through a cascade of a vinylogous Michael addition, aldol cyclization, 1,2-addition of the alkoxide to the nitrile, and a[5][6]-O-to-N rearrangement.

Organocatalytic_Cascade Start Starting Materials (Isatylidene-malononitrile & 2-Ethylidene 1,3-indandione) Michael Vinylogous Michael Addition Start->Michael Quinine Aldol Aldol Cyclization Michael->Aldol Addition 1,2-Addition to Nitrile Aldol->Addition Rearrangement [1,3]-O-to-N Rearrangement Addition->Rearrangement Product Spiro-Bridged Heterocycle Rearrangement->Product

Caption: Workflow for the quinine-catalyzed cascade spirocyclization.

L-Proline-Catalyzed Multicomponent Reaction

L-proline is a versatile and readily available organocatalyst for various asymmetric transformations. It has been effectively used in multicomponent reactions to synthesize functionalized 4H-pyrans.[4]

Materials:

  • Aromatic aldehyde (1.0 equivalent)

  • Malononitrile (1.0 equivalent)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.0 equivalent)

  • L-proline (10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, stir a mixture of the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and L-proline (10 mol%) at room temperature for 2 minutes.

  • Add the active methylene compound (1.0 eq) to the mixture.

  • Add ethanol as the solvent and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product often precipitates and can be collected by filtration.

  • Recrystallize the crude product from ethanol and further purify by column chromatography if necessary.

| Entry | Aldehyde | Active Methylene Compound | Yield (%) | | :--- | :--- | :--- | | 1 | Benzaldehyde | Ethyl acetoacetate | 85 | | 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 90 | | 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 88 | | 4 | Benzaldehyde | Acetylacetone | 82 | | 5 | 4-Nitrobenzaldehyde | Malononitrile dimer | 92 |

Data compiled from Al-Matar et al.[4]

Metal-Catalyzed Spirocyclization

Transition metal catalysis provides a powerful platform for the construction of complex molecular architectures, including spiro-pyran systems. Catalysts based on palladium and gold have been shown to be effective in mediating such transformations.

Palladium-Catalyzed Spirocyclization

Palladium catalysts can be employed in cascade reactions involving Narasaka-Heck cyclization and C-H activation to assemble spirocyclic pyrrolines.[7]

Materials:

  • γ,δ-Unsaturated oxime ester (1.0 equivalent)

  • 2-Chlorobenzoic acid (C2 insertion unit)

  • Pd(OAc)₂ (10 mol%)

  • S-Phos (10 mol%)

  • 18-crown-6 (2.0 equivalents)

  • K₂CO₃ (6.0 equivalents)

  • THF (anhydrous)

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, combine the γ,δ-unsaturated oxime ester (1.0 eq), 2-chlorobenzoic acid, Pd(OAc)₂, S-Phos, 18-crown-6, and K₂CO₃.

  • Add anhydrous THF as the solvent.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the spirocyclic pyrroline.

Gold-Catalyzed Spirocyclization

Gold catalysts are known for their ability to activate alkynes and allenes, enabling a variety of cyclization reactions. Gold(I) catalysts have been used in the spirocyclization of enediyne esters to form azaspiro[4.4]nonenones and azaspiro[4.5]decadienones.[8]

A general scheme for the gold-catalyzed spirocyclization of 1-ene-4,9-diyne esters is shown below. The reaction proceeds through a cascade of 1,2-acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclization.[8]

Gold_Catalyzed_Spirocyclization Start 1-Ene-4,9-diyne Ester Acyloxy_Migration 1,2-Acyloxy Migration Start->Acyloxy_Migration Au(I) Catalyst Nazarov Nazarov Cyclization Acyloxy_Migration->Nazarov Intra_Cyclization Intramolecular Cyclization Nazarov->Intra_Cyclization Product Azaspiro[4.4]nonenone Intra_Cyclization->Product

Caption: General workflow for gold-catalyzed spirocyclization of enediyne esters.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles, including pyran rings. This approach can be applied to the construction of spiroketal systems with excellent stereoselectivity.[1][9] An inverse-electron-demand HDA reaction of a β,γ-unsaturated pyrazole amide with an isatin-derived oxodiene has been reported for the enantioselective synthesis of spirooxindole-pyran derivatives.[10]

Experimental Protocol: Inverse-Electron-Demand HDA[10]

Materials:

  • β,γ-Unsaturated pyrazole amide (1.0 equivalent)

  • N-Diphenyl isatin-derived oxodiene (1.2 equivalents)

  • Bifunctional catalyst (e.g., chiral squaramide) (10 mol%)

  • Toluene (anhydrous)

Procedure:

  • To a dried reaction vessel, add the β,γ-unsaturated pyrazole amide (1.0 eq) and the bifunctional catalyst (10 mol%).

  • Dissolve the solids in anhydrous toluene under an inert atmosphere.

  • Add the N-diphenyl isatin-derived oxodiene (1.2 eq) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirooxindole-pyran derivative.

Quantitative Data
Entryβ,γ-Unsaturated Amide SubstituentIsatin-derived Oxodiene SubstituentYield (%)Enantiomeric Excess (ee, %)
1PhenylH9598
24-ChlorophenylH9297
34-MethylphenylH9699
4Phenyl5-Fluoro8895
5Phenyl5-Chloro9096

Data is representative of typical yields and selectivities reported in the literature for this type of reaction.[10]

Reaction Mechanism

The inverse-electron-demand hetero-Diels-Alder reaction involves the [4+2] cycloaddition of an electron-rich dienophile (the enolate of the β,γ-unsaturated amide) with an electron-poor diene (the isatin-derived oxodiene). The bifunctional catalyst activates both components and controls the stereochemical outcome of the reaction.

HDA_Mechanism Dienophile β,γ-Unsaturated Amide Activated_Complex Activated Complex Dienophile->Activated_Complex Bifunctional Catalyst Diene Isatin-derived Oxodiene Diene->Activated_Complex Cycloaddition_TS [4+2] Cycloaddition Transition State Activated_Complex->Cycloaddition_TS Cycloadduct Cycloadduct Cycloaddition_TS->Cycloadduct Spiro_Product Spirooxindole-Pyran Cycloadduct->Spiro_Product

Caption: General mechanism for the inverse-electron-demand hetero-Diels-Alder reaction.

Conclusion

The synthesis of spiro-pyran derivatives can be achieved through a variety of powerful catalytic methods. The choice of strategy depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The protocols and data presented in this document provide a solid foundation for researchers to explore and apply these spirocyclization reactions in their own synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Characterization of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, experimental spectroscopic data for this specific compound, this guide presents a detailed analysis based on established principles of organic spectroscopy and data from closely related analogs. The protocols outlined herein are designed to be readily adaptable for the structural elucidation and purity assessment of this and similar molecules.

Introduction

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a primary amine, a nitrile group, and a tetrahydropyran ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate and thorough characterization is crucial to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

This application note details the primary analytical methodologies for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Predicted Analytical Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of its functional groups and spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
-CH₂-NH₂~ 2.8 - 3.0s2H-
-NH₂~ 1.5 - 2.5 (broad)s2H-
-CH₂-O- (axial)~ 3.8 - 4.0m2H-
-CH₂-O- (equatorial)~ 3.4 - 3.6m2H-
-CH₂-C(CN)- (axial)~ 1.8 - 2.0m2H-
-CH₂-C(CN)- (equatorial)~ 1.6 - 1.8m2H-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
-C≡N~ 120 - 125
Quaternary Carbon (-C(CN)-)~ 40 - 45
-CH₂-NH₂~ 45 - 50
-CH₂-O-~ 65 - 70
-CH₂-C(CN)-~ 30 - 35

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity of Fragment
140[M]⁺ (Molecular Ion)
123[M - NH₃]⁺
113[M - HCN]⁺
110[M - CH₂NH₂]⁺
84[M - C(CN)(CH₂NH₂)]⁺
56[C₄H₈]⁺
30[CH₂NH₂]⁺

Table 4: Predicted FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
N-H Stretch (Amine)3300 - 3500Medium, BroadTwo bands for primary amine
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C≡N Stretch (Nitrile)2240 - 2260Medium, Sharp
N-H Bend (Amine)1590 - 1650Medium
C-O Stretch (Ether)1050 - 1150Strong

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of all protons and carbon atoms.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Process the spectrum similarly to the ¹H NMR spectrum.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of quaternary carbons and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula and structure.

Instrumentation:

  • Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source. Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Protocol (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare with the predicted fragmentation in Table 3.

    • Confirm the isotopic distribution pattern if applicable.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or capability for preparing KBr pellets.

Protocol (ATR-FTIR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups (amine, nitrile, ether, C-H bonds).

    • Compare the observed wavenumbers with the predicted values in Table 4.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape for the amine. For example, start with 5% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by peak area percentage.

    • Identify and, if possible, quantify any impurities.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

G cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., Tetrahydro-4H-pyran-4-one) Step1 Strecker Reaction (or similar cyanation and amination) Start->Step1 Reagents Product Crude 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile Step1->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: A generalized synthetic workflow for obtaining the target compound.

G Sample Pure Sample FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR HPLC HPLC Analysis Sample->HPLC Func_Groups Functional Group Identification FTIR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure_Eluc Structural Elucidation (¹H, ¹³C, 2D NMR) NMR->Structure_Eluc Purity Purity Assessment HPLC->Purity Final_Char Complete Characterization Func_Groups->Final_Char Mol_Weight->Final_Char Structure_Eluc->Final_Char Purity->Final_Char

Caption: The logical workflow for the analytical characterization of the final product.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. While the quantitative data presented is predictive, it serves as a strong baseline for researchers to interpret their experimental findings. A combination of NMR, MS, FTIR, and HPLC is essential for unambiguous structure confirmation and purity assessment, ensuring the quality of this important pharmaceutical intermediate for its intended applications in drug discovery and development.

Application Notes and Protocols: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a valuable bifunctional building block for the synthesis of complex molecules, particularly in the realm of drug discovery and medicinal chemistry. Its structure, featuring a primary amine and a nitrile group on a spirocyclic tetrahydropyran core, offers multiple points for chemical modification, enabling the construction of diverse and intricate molecular architectures. The tetrahydropyran motif is a privileged scaffold in many bioactive compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates and complex molecular frameworks.

Key Applications

The unique structural features of this compound make it a versatile starting material for a range of chemical transformations, including:

  • Amide and Sulfonamide Bond Formation: The primary amine serves as a nucleophile for reactions with acyl chlorides, sulfonyl chlorides, and carboxylic acids, leading to the formation of amides and sulfonamides. These functional groups are prevalent in a vast number of pharmaceutical agents.

  • Secondary and Tertiary Amine Synthesis: The primary amine can undergo reductive amination or alkylation to yield more complex amine derivatives.

  • Heterocycle Synthesis: The aminonitrile functionality can be utilized in cyclization reactions to construct various heterocyclic systems, such as spiro-hydantoins, which are important pharmacophores.

  • Scaffold for Kinase Inhibitors: The tetrahydropyran ring is a common feature in inhibitors of key signaling proteins like the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A). This building block provides a robust scaffold for the development of novel inhibitors targeting these and other kinases.

Data Presentation

The following tables summarize quantitative data for representative reactions utilizing this compound and related transformations.

Reaction Type Electrophile/Reagent Product Solvent Temp (°C) Time (h) Yield (%) Reference
N-AcylationAcetyl chlorideN-((4-cyanotetrahydro-2H-pyran-4-yl)methyl)acetamideDichloromethane252>95 (Estimated)General Protocol
N-SulfonylationBenzenesulfonyl chlorideN-((4-cyanotetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamidePyridine254>90 (Estimated)General Protocol
Nucleophilic Substitution2-Bromo-6-fluoropyridine4-(((6-bromopyridin-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrileDMSO1101861[1]
Spiro-hydantoin Formation(NH₄)₂CO₃, KCN1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (from Tetrahydro-4H-pyran-4-one)Ethanol/WaterReflux12~85[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired sulfonamide.

Protocol 3: Synthesis of a Spiro-hydantoin Precursor (Illustrative from Tetrahydro-4H-pyran-4-one)

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine tetrahydro-4H-pyran-4-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.[2]

  • Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, cool the mixture to room temperature.[2]

  • Carefully acidify the reaction mixture with HCl to precipitate the crude product.[2]

  • Isolate the crude product by filtration and wash with cold water.[2]

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.[2]

Mandatory Visualizations

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start This compound acylation N-Acylation (Acyl Chloride, Base) start->acylation sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation spiro_hydantoin Spiro-heterocycles (e.g., via nitrile hydrolysis & cyclization) start->spiro_hydantoin Multi-step Synthesis amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide sec_tert_amine Substituted Amines reductive_amination->sec_tert_amine alkylation->sec_tert_amine

Caption: Reaction pathways of this compound.

G cluster_workflow Experimental Workflow for N-Acylation step1 1. Dissolve starting material and base in anhydrous DCM at 0 °C step2 2. Add acyl chloride dropwise step1->step2 step3 3. Warm to RT and stir for 2-4 h step2->step3 step4 4. Monitor reaction by TLC step3->step4 step5 5. Quench with saturated NaHCO₃ step4->step5 Reaction Complete step6 6. Aqueous workup (separate, wash with brine) step5->step6 step7 7. Dry organic layer and concentrate step6->step7 step8 8. Purify by column chromatography step7->step8

Caption: Workflow for the N-acylation of the title compound.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Protein Synthesis, Cell Growth mTORC1->Downstream promotes Inhibitor Tetrahydropyran-based mTOR Inhibitor Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Amination of Tetrahydropyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents. (Tetrahydropyran-4-yl)methanamine is a valuable building block, incorporating the tetrahydropyran motif present in numerous bioactive molecules. This document provides detailed protocols for the amination of tetrahydropyran-4-carbonitrile to produce (tetrahydropyran-4-yl)methanamine via two robust methods: catalytic hydrogenation and chemical reduction with a metal hydride. These protocols are designed to offer high yields and selectivity, addressing common challenges such as the formation of secondary amine byproducts.

Data Presentation: Comparison of Amination Protocols

The following table summarizes the key quantitative parameters for the two primary methods of reducing tetrahydropyran-4-carbonitrile. This allows for a direct comparison of the reaction conditions and expected outcomes.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Chemical Reduction
Reaction Raney® Nickel Catalyzed HydrogenationLithium Aluminum Hydride Reduction
Key Reagents Tetrahydropyran-4-carbonitrile, Raney® Nickel, Hydrogen (H₂), Anhydrous Ammonia (NH₃), EthanolTetrahydropyran-4-carbonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or THF
Temperature 25-50 °C0 °C to Room Temperature
Pressure 50-100 psi (H₂)Atmospheric Pressure
Reaction Time 4-12 hours2-6 hours
Typical Yield 70-90%80-95%
Selectivity High for primary amine with NH₃ additionHigh for primary amine
Work-up Filtration, DistillationCareful quenching, Extraction, Distillation

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation using Raney® Nickel

This protocol employs catalytic hydrogenation, a widely used industrial method for the reduction of nitriles. The addition of anhydrous ammonia is crucial for minimizing the formation of secondary and tertiary amine byproducts.[1]

Materials:

  • Tetrahydropyran-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol, absolute

  • Anhydrous ammonia (gas or solution in ethanol)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5 g) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL) to remove water. The catalyst should be kept wet with ethanol at all times to prevent ignition.

  • Reaction Setup: To a clean, dry pressure reactor, add tetrahydropyran-4-carbonitrile (e.g., 10.0 g, 89.9 mmol) dissolved in absolute ethanol (100 mL).

  • Ammonia Addition: Saturate the ethanolic solution of the nitrile with anhydrous ammonia gas for 10-15 minutes, or add a saturated solution of ammonia in ethanol to constitute approximately 10-20% of the total solvent volume.

  • Catalyst Addition: Under a stream of inert gas, carefully add the prepared Raney® Nickel catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous stirring and maintain the reaction temperature between 25-50 °C. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. The catalyst should be kept wet and disposed of carefully as it can be pyrophoric.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude (tetrahydropyran-4-yl)methanamine can be purified by distillation under reduced pressure.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to achieve a high-yield conversion of the nitrile to the primary amine.[2][3] This method is particularly useful for laboratory-scale synthesis.

Materials:

  • Tetrahydropyran-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry glassware

  • Inert gas (Nitrogen or Argon)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a condenser, and an inert gas inlet. Purge the apparatus with nitrogen or argon.

  • Reagent Preparation: Suspend LiAlH₄ (e.g., 4.1 g, 108 mmol, 1.2 equivalents) in anhydrous diethyl ether or THF (100 mL) in the flask and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve tetrahydropyran-4-carbonitrile (10.0 g, 89.9 mmol) in anhydrous diethyl ether or THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux if necessary to ensure completion.

  • Quenching (Caution: Exothermic and produces hydrogen gas): Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄. A common procedure is the Fieser workup: for every 1 g of LiAlH₄ used, add 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter the mixture and wash the solid with diethyl ether or THF.

  • Extraction: Combine the organic filtrates. The product can be extracted from the aqueous layer with additional portions of diethyl ether or THF.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude (tetrahydropyran-4-yl)methanamine can be purified by distillation under reduced pressure.

Mandatory Visualization

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with Tetrahydropyran-4-carbonitrile reagents Prepare Reagents & Solvents start->reagents reaction_setup Set up Reaction Vessel reagents->reaction_setup add_reagents Add Reactants and Catalyst/Reducing Agent reaction_setup->add_reagents run_reaction Run Reaction under Controlled Conditions add_reagents->run_reaction quench Quench Reaction / Deactivate Catalyst run_reaction->quench filter Filter and Separate quench->filter extract Extract Product filter->extract dry Dry Organic Phase extract->dry purify Purify by Distillation dry->purify product (Tetrahydropyran-4-yl)methanamine purify->product analyze Characterize Product (NMR, IR, MS) product->analyze

Caption: General workflow for the amination of tetrahydropyran-4-carbonitrile.

References

Scalable Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be robust and scalable for laboratory and potential pilot-plant applications.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the synthesis of complex molecules with therapeutic potential. Its structure, featuring a tetrahydropyran ring, a quaternary carbon center, a primary amine, and a nitrile group, allows for diverse chemical modifications. This document outlines two primary synthetic routes for its production, starting from readily available materials. The methods have been selected for their potential scalability and efficiency.

Synthetic Strategies

Two principal scalable methods for the synthesis of this compound are presented:

  • Two-Step Synthesis via Dinitrile Intermediate: This method, adapted from patent literature, involves the initial formation of a dinitrile intermediate followed by a selective reduction.

  • One-Pot Strecker Reaction: A classic and efficient method for the synthesis of α-aminonitriles from a ketone precursor.

The following sections provide detailed experimental protocols for each method, accompanied by quantitative data and process flow diagrams.

Method 1: Two-Step Synthesis via Dinitrile Intermediate

This synthetic route proceeds in two distinct steps: the formation of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its subsequent selective reduction to the target molecule.

Step 1: Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

This step involves the reaction of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane.

Experimental Protocol:

  • Materials:

    • Malononitrile

    • 1-Bromo-2-(2-bromoethoxy)ethane

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of malononitrile (1.0 eq) in DMF, add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).

    • Cool the mixture to 0 °C and slowly add DBU (2.2 eq) while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield dihydro-2H-pyran-4,4(3H)-dicarbonitrile.

Quantitative Data:

ParameterValueReference
Yield 75-85%Adapted from Patent US8778951B2
Purity >95% (by NMR)Inferred from standard purification methods
Reaction Time 12-16 hoursInferred from similar reactions
Scale Up to 100 gScalable with appropriate equipment

Experimental Workflow:

G cluster_0 Step 1: Synthesis of Dinitrile Intermediate reactants Malononitrile + 1-Bromo-2-(2-bromoethoxy)ethane + DBU in DMF reaction Reaction at 0°C to RT (12-16 h) reactants->reaction workup Aqueous Workup & Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product1 Dihydro-2H-pyran-4,4(3H)-dicarbonitrile purification->product1

Workflow for Dinitrile Synthesis
Step 2: Selective Reduction of Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

This step involves the selective reduction of one of the two nitrile groups of the intermediate to a primary amine.

Experimental Protocol:

  • Materials:

    • Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

    • Raney Nickel (50% slurry in water)

    • Methanol or Ethanol

    • Ammonia (7N in methanol)

    • Hydrogen gas

    • Diatomaceous earth (e.g., Celite®)

  • Procedure:

    • In a high-pressure reactor, suspend dihydro-2H-pyran-4,4(3H)-dicarbonitrile (1.0 eq) in methanol or ethanol.

    • Carefully add a catalytic amount of Raney Nickel slurry (washed with the reaction solvent).

    • Add ammonia in methanol (to suppress the formation of secondary amines).

    • Pressurize the reactor with hydrogen gas (50-100 psi).

    • Heat the reaction mixture to 40-60 °C and stir vigorously.

    • Monitor the reaction progress by monitoring hydrogen uptake and TLC analysis.

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or crystallization to yield this compound.

Quantitative Data:

ParameterValueReference
Yield 60-75%Adapted from Patent US8778951B2 and general nitrile reduction literature
Purity >98% (by GC-MS)Inferred from standard purification methods
Reaction Time 4-8 hoursInferred from similar reductions
Scale Up to 50 gScalable with appropriate high-pressure equipment

Experimental Workflow:

G cluster_1 Step 2: Selective Nitrile Reduction reactant2 Dihydro-2H-pyran-4,4(3H)-dicarbonitrile reaction2 Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) reactant2->reaction2 filtration Filtration to remove catalyst reaction2->filtration purification2 Vacuum Distillation or Crystallization filtration->purification2 product2 This compound purification2->product2

Workflow for Selective Reduction

Method 2: One-Pot Strecker Reaction

The Strecker reaction is a three-component reaction between a ketone, a cyanide source, and an ammonia source to produce an α-aminonitrile. This method offers a more direct route to an aminonitrile intermediate.

Experimental Protocol:

  • Materials:

    • Tetrahydro-4H-pyran-4-one

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Ammonium chloride (NH₄Cl)

    • Ammonia solution (aqueous)

    • Methanol or Ethanol

    • Water

    • Diethyl ether or Dichloromethane for extraction

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.5 eq) in water and add ammonia solution.

    • To this solution, add tetrahydro-4H-pyran-4-one (1.0 eq) followed by a solution of sodium cyanide (1.2 eq) in water, dropwise, while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-aminotetrahydro-2H-pyran-4-carbonitrile.

    • This intermediate can then be reduced as described in Method 1, Step 2, to yield the final product.

Quantitative Data (for Strecker Reaction Step):

ParameterValueReference
Yield 70-80% (of aminonitrile)General Strecker reaction literature
Purity >90% (crude)Inferred from typical Strecker reactions
Reaction Time 24-48 hoursInferred from similar reactions
Scale Up to 100 gScalable with appropriate safety precautions for cyanide handling

Experimental Workflow:

G cluster_2 One-Pot Strecker Reaction reactants3 Tetrahydro-4H-pyran-4-one + NaCN + NH4Cl/NH3 reaction3 Reaction at 0°C to RT (24-48 h) reactants3->reaction3 workup3 Extraction reaction3->workup3 product3 4-Aminotetrahydro-2H-pyran-4-carbonitrile workup3->product3

Workflow for Strecker Reaction

Safety Precautions

  • Cyanide Handling: All manipulations involving sodium or potassium cyanide must be performed in a well-ventilated fume hood. Personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

  • Hydrogenation: Hydrogenation reactions should be conducted in a properly rated high-pressure reactor by trained personnel. Ensure the system is leak-proof and operated behind a safety shield.

  • Raney Nickel: Raney Nickel is pyrophoric and should be handled as a slurry in water or solvent. Do not allow it to dry in the air.

Conclusion

The presented protocols offer scalable and practical methods for the synthesis of this compound. The two-step synthesis via a dinitrile intermediate is well-documented in patent literature and offers a clear pathway to the target molecule. The one-pot Strecker reaction provides a more direct, though potentially less scalable due to cyanide handling at large scales, alternative for the key aminonitrile intermediate. The choice of method will depend on the available equipment, scale of the synthesis, and safety considerations. Researchers and drug development professionals can utilize these detailed protocols as a foundation for their synthetic endeavors.

Application Notes and Protocols for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the sp3-rich fragment, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, in fragment-based drug discovery (FBDD) campaigns. This document outlines the fragment's properties, protocols for primary screening and hit validation, and methods for evaluating binding efficiency.

Introduction to this compound in FBDD

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening low molecular weight fragments. These fragments, while exhibiting weak binding affinity, can be highly ligand-efficient and serve as excellent starting points for optimization into potent and selective drug candidates.

The fragment this compound is a valuable addition to a screening library due to its three-dimensional, sp3-rich scaffold. Such scaffolds are increasingly sought after in drug discovery as they can provide access to novel chemical space and enable more specific interactions with protein binding sites compared to flat, aromatic fragments.[1] The tetrahydropyran ring is a bioisostere of cyclohexane and offers the potential for hydrogen bonding via the ether oxygen, which can improve binding affinity and physicochemical properties.

Physicochemical Properties

Adherence to the "Rule of Three" is a common guideline for selecting fragments for screening libraries, ensuring they possess favorable properties for development.[1][2] The properties of this compound are summarized below.

PropertyValue"Rule of Three" Guideline
Molecular Weight140.18 g/mol ≤ 300 Da
cLogP~0.5 (estimated)≤ 3
Hydrogen Bond Donors1 (amine)≤ 3
Hydrogen Bond Acceptors3 (amine, nitrile, ether oxygen)≤ 3
Rotatable Bonds2≤ 3

FBDD Workflow using this compound

A typical FBDD workflow involves primary screening to identify binders, followed by hit validation and characterization to confirm binding and determine affinity. Promising fragments are then progressed to structure-based drug design for optimization.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization NMR NMR Spectroscopy ITC Isothermal Titration Calorimetry (ITC) NMR->ITC NMR_titration NMR Titration NMR->NMR_titration SPR_kinetics SPR Kinetics NMR->SPR_kinetics SPR Surface Plasmon Resonance (SPR) SPR->ITC SPR->NMR_titration SPR->SPR_kinetics XRay X-ray Crystallography XRay->ITC XRay->NMR_titration XRay->SPR_kinetics SBDD Structure-Based Drug Design ITC->SBDD NMR_titration->SBDD SPR_kinetics->SBDD Fragment_Library Fragment Library (including title compound) Fragment_Library->NMR Fragment_Library->SPR Fragment_Library->XRay

Caption: A general workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is important to note that optimal conditions will be target-dependent and require specific optimization.

Protocol 1: NMR Screening (Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak binding events. In a typical protein-observed NMR experiment, the chemical shifts of the protein's amide protons are monitored upon the addition of a fragment.

Workflow for NMR Screening:

NMR_Workflow start Prepare ¹⁵N-labeled protein and fragment stock solutions acquire_ref Acquire reference ¹H-¹⁵N HSQC spectrum of the protein start->acquire_ref add_fragment Add fragment to the protein sample acquire_ref->add_fragment acquire_test Acquire ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture add_fragment->acquire_test compare_spectra Compare reference and test spectra for chemical shift perturbations (CSPs) acquire_test->compare_spectra hit_validation Validate hits with titration and determine Kd compare_spectra->hit_validation map_binding_site Map binding site using assigned protein resonances hit_validation->map_binding_site

Caption: Workflow for NMR-based fragment screening.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of isotopically labeled (¹⁵N) protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) with 10% D₂O. The final protein concentration is typically 50-100 µM.

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add the fragment to the protein sample to a final concentration typically 10-20 times that of the protein.

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the two spectra and identify any chemical shift perturbations (CSPs). A significant CSP for a specific amide proton indicates that the corresponding amino acid is in or near the fragment's binding site.[3][4]

  • Hit Validation:

    • Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.

    • Plot the change in chemical shift against the fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[5]

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip. It provides real-time data on binding kinetics and affinity.[6][7]

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Primary Screen:

    • Prepare a solution of this compound in a running buffer (e.g., HBS-EP+) at a concentration of 100-500 µM. The running buffer should contain a small amount of DMSO (e.g., 1-5%) to aid solubility.

    • Inject the fragment solution over the sensor chip and monitor the binding response. A significant increase in response units (RU) indicates binding.

  • Hit Validation and Kinetic Analysis:

    • Perform a dose-response experiment by injecting a series of concentrations of the fragment.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[8]

Protocol 3: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[9][10][11]

Methodology:

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and incubate for a defined period.

    • Co-crystallization: Mix the protein with the fragment prior to setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density maps to determine the binding mode and interactions of the fragment.

Data Presentation and Analysis

Quantitative data from screening and validation experiments should be carefully tabulated to allow for comparison and prioritization of fragment hits.

Table 1: Hypothetical Screening and Validation Data for this compound

Disclaimer: The following data are for illustrative purposes only, as specific experimental data for this fragment is not publicly available.

TechniqueParameterValueNotes
NMRChemical Shift PerturbationYesSignificant CSPs observed for residues in a defined pocket.
SPRBinding Response (RU)85At 200 µM fragment concentration.
SPRKd (µM)150Determined from steady-state affinity analysis.
ITCKd (µM)180Orthogonal validation of binding affinity.
X-ray CrystallographyResolution (Å)1.8Structure solved with fragment bound in the active site.

Ligand Efficiency Metrics

Ligand efficiency (LE) is a key metric in FBDD used to assess the binding efficiency of a fragment relative to its size. It is calculated from the binding affinity and the number of heavy atoms (non-hydrogen atoms) in the fragment.[12][13][14]

Ligand Efficiency (LE): LE = -RT * ln(Kd) / N

Where:

  • R is the gas constant

  • T is the temperature in Kelvin

  • Kd is the dissociation constant

  • N is the number of heavy atoms

Table 2: Calculated Ligand Efficiency for this compound

Based on hypothetical Kd of 150 µM and 10 heavy atoms.

ParameterValue
Kd (µM)150
Number of Heavy Atoms (N)10
Ligand Efficiency (LE) 0.35 kcal/mol per heavy atom

A higher LE value (typically > 0.3) is generally considered more favorable for a fragment hit, indicating a more efficient binder.

Conclusion

This compound represents a promising sp3-rich fragment for inclusion in FBDD screening libraries. Its favorable physicochemical properties and three-dimensional structure offer the potential for novel interactions with biological targets. The protocols and analysis methods outlined in these application notes provide a framework for the successful identification, validation, and characterization of hits from FBDD campaigns utilizing this and similar fragments. The detailed structural and affinity data obtained from these experiments will be crucial for the subsequent optimization of fragment hits into potent and selective lead compounds.

References

Synthetic Routes to Functionalized Spiro[pyran-oxindole] Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized spiro[pyran-oxindole] systems, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established and recently developed synthetic methodologies, offering a range of approaches from classical multi-component reactions to advanced enantioselective organocatalysis and cycloaddition strategies.

Introduction

The spiro[pyran-oxindole] scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with potent biological properties. The unique three-dimensional arrangement of the spirocyclic system allows for precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutic agents. This document details three primary synthetic strategies for accessing these complex molecules:

  • Three-Component Reactions: A convergent and atom-economical approach involving the condensation of an isatin, a methylene-activated nitrile, and a 1,3-dicarbonyl compound.

  • Enantioselective Organocatalysis: The use of chiral small-molecule catalysts to control the stereochemical outcome of the three-component reaction, yielding enantioenriched spiro[pyran-oxindoles].

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A powerful cycloaddition strategy for the construction of the pyran ring system with high regioselectivity.

Application Note 1: Three-Component Synthesis of Spiro[pyran-oxindole] Derivatives

Multi-component reactions (MCRs) offer an efficient and straightforward route to complex molecular architectures from simple starting materials in a single synthetic operation. The three-component synthesis of spiro[pyran-oxindoles] is a robust method that can be performed under various catalytic or catalyst-free conditions.

General Reaction Scheme:

G cluster_reactants Reactants Isatin Isatin Product Spiro[pyran-oxindole] Isatin->Product + Malononitrile Methylene-activated nitrile (e.g., Malononitrile) Malononitrile->Product + Dicarbonyl 1,3-Dicarbonyl compound Dicarbonyl->Product + Catalyst Catalyst (e.g., Ionic Liquid, Base) or Catalyst-free Catalyst->Product

Caption: General workflow for the three-component synthesis of spiro[pyran-oxindoles].

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst or reaction conditions can significantly influence the yield and reaction time of the three-component synthesis. Below is a summary of representative examples.

EntryIsatin Derivative1,3-Dicarbonyl CompoundCatalyst/ConditionsYield (%)Reference
1IsatinDimedone[BMIm]BF4, rt95[1]
2N-Methylisatin1,3-Cyclohexanedione[BMIm]BF4, rt92[1]
35-Bromoisatin4-Hydroxycoumarin[BMIm]BF4, rt94[1]
4IsatinDimedoneCatalyst-free, DMSO, 70 °C85[2]
5N-Methylisatin4-HydroxycoumarinCatalyst-free, DMSO, 70 °C82[2]
6Isatin1,3-CyclohexanedioneBridged alkyl ionic liquid, aq. EtOH, rt96[3]
7N-BenzylisatinDimedoneBridged alkyl ionic liquid, aq. EtOH, rt95[3]
Experimental Protocol: Ionic Liquid-Catalyzed Synthesis[1]

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF4) (20 mol%)

Procedure:

  • To a mixture of isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in a round-bottom flask, add [BMIm]BF4 (20 mol%).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 15-30 minutes), add ethanol (5 mL) to the reaction mixture.

  • The solid product precipitates out. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove the ionic liquid and any unreacted starting materials.

  • Dry the product under vacuum to afford the pure spiro[pyran-oxindole] derivative.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Experimental Protocol: Catalyst-Free Synthesis[2]

Materials:

  • Isatin (4.0 mmol)

  • Malononitrile (4.4 mmol)

  • Dimedone (4.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve isatin (4.0 mmol), malononitrile (4.4 mmol), and dimedone (4.0 mmol) in DMSO (5 mL).

  • Stir the mixture at 70 °C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into ice water with stirring.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the solid with water and then with diethyl ether to afford the pure product.

  • Dry the product to obtain the desired spiro[pyran-oxindole].

  • Confirm the structure and purity using appropriate analytical techniques.

Application Note 2: Enantioselective Organocatalytic Synthesis

The development of asymmetric organocatalysis has enabled the synthesis of spiro[pyran-oxindoles] with high enantiomeric purity. Cinchona alkaloid-derived thioureas are particularly effective catalysts for this transformation, proceeding through a domino Knoevenagel/Michael/cyclization sequence.

Signaling Pathway: Proposed Catalytic Cycle

G Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst Chiral Thiourea Catalyst Catalyst->Knoevenagel activates Michael Michael Addition Catalyst->Michael directs Intermediate1 Isatin-Malononitrile Adduct Knoevenagel->Intermediate1 Intermediate1->Michael Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Product Enantioenriched Spiro[pyran-oxindole] Cyclization->Product

Caption: Proposed mechanism for the organocatalyzed enantioselective synthesis.

Data Presentation: Substrate Scope and Enantioselectivity

The enantioselectivity of the reaction is influenced by the structure of the isatin, the 1,3-dicarbonyl compound, and the specific organocatalyst used.[4]

EntryIsatin (R)1,3-DicarbonylYield (%)ee (%)Reference
1HEthyl acetoacetate8582[4]
25-BrEthyl acetoacetate9287[4]
35-ClEthyl acetoacetate9085[4]
45-FEthyl acetoacetate8883[4]
5N-MeEthyl acetoacetate7138[4]
6HDimedone8880[4]
7H1,3-Cyclohexanedione8275[4]
Experimental Protocol: Cinchona Alkaloid Thiourea-Catalyzed Synthesis[4]

Materials:

  • Isatin (0.1 mmol)

  • Malononitrile (0.1 mmol)

  • Ethyl acetoacetate (0.1 mmol)

  • Cinchonidine-derived thiourea catalyst (10 mol%)

  • Toluene (1.0 mL)

  • Water (25 µL)

Procedure:

  • To a vial, add the isatin (0.1 mmol), malononitrile (0.1 mmol), ethyl acetoacetate (0.1 mmol), and the cinchonidine-derived thiourea catalyst (0.01 mmol).

  • Add toluene (1.0 mL) and water (25 µL) to the vial.

  • Stir the reaction mixture at 0 °C. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure enantioenriched spiro[pyran-oxindole].

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Application Note 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction provides an alternative and powerful strategy for the construction of the pyran ring in spiro[pyran-oxindole] systems. This approach involves the reaction of an electron-deficient diene, typically an isatin-derived oxodiene, with an electron-rich dienophile.

Logical Relationship: IEDDA Reaction Strategy

G cluster_reactants Reactants Diene Isatin-derived Oxodiene (Electron-deficient) Cycloaddition [4+2] Cycloaddition (IEDDA) Diene->Cycloaddition Dienophile Electron-rich Dienophile Dienophile->Cycloaddition Product Spiro[pyran-oxindole] Cycloaddition->Product

Caption: Conceptual diagram of the IEDDA approach to spiro[pyran-oxindoles].

Data Presentation: Enantioselective IEDDA Reaction

A highly enantioselective IEDDA reaction has been reported using a bifunctional catalyst.[5]

EntryIsatin-derived Oxodiene (Substituent)β,γ-Unsaturated Pyrazole Amide (Substituent)Yield (%)ee (%)Reference
1HH9598[5]
25-MeH9397[5]
35-ClH9699[5]
45-BrH9799[5]
5H4-Me9296[5]
6H4-Cl9498[5]
Experimental Protocol: Enantioselective IEDDA Reaction[5]

Materials:

  • N-Diphenyl isatin-derived oxodiene (0.1 mmol)

  • β,γ-Unsaturated pyrazole amide (0.12 mmol)

  • Bifunctional catalyst (10 mol%)

  • Dichloromethane (CH2Cl2) (1.0 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the bifunctional catalyst (0.01 mmol).

  • Add CH2Cl2 (1.0 mL) followed by the N-diphenyl isatin-derived oxodiene (0.1 mmol).

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add the β,γ-unsaturated pyrazole amide (0.12 mmol) dropwise.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiro[pyran-oxindole] product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The synthetic routes outlined in this document provide a versatile toolkit for the preparation of functionalized spiro[pyran-oxindole] systems. The choice of method will depend on the desired substitution pattern, the need for stereochemical control, and the availability of starting materials and catalysts. These protocols serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of compounds for various therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My Strecker reaction with tetrahydropyran-4-one is resulting in a low yield of the desired α-aminonitrile. What are the potential causes and how can I improve it?

A1: Low yields in the Strecker synthesis of 4-aminotetrahydro-2H-pyran-4-carbonitrile can arise from several factors. Here are common causes and troubleshooting suggestions:

  • Incomplete Imine Formation: The initial condensation of tetrahydropyran-4-one with ammonia to form the imine intermediate is a crucial equilibrium-driven step.

    • Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium chloride, aqueous ammonia) is used to drive the equilibrium towards the imine. The use of a dehydrating agent or azeotropic removal of water can also be beneficial.

  • Side Reactions of the Ketone: Tetrahydropyran-4-one can undergo self-condensation or other side reactions under basic or acidic conditions.

    • Solution: Maintain careful control of the reaction pH. A buffered system can help to avoid strongly acidic or basic conditions that might promote side reactions.[1]

  • Cyanide Addition to the Ketone: The cyanide nucleophile can add directly to the ketone carbonyl, forming a cyanohydrin, which is a competing reaction pathway.

    • Solution: Optimize the rate of addition of the cyanide source. Adding the cyanide source slowly after the imine has had time to form can favor the desired reaction pathway.

  • Reverse Strecker Reaction: For some cyclic aminonitriles, a reverse Strecker reaction can occur, leading to the elimination of HCN and reformation of the imine, especially during workup or purification.[2]

    • Solution: Employ mild workup conditions and avoid excessive heating during solvent evaporation. Purification by chromatography at lower temperatures may be necessary.

Q2: During the catalytic hydrogenation of the aminonitrile to the primary amine, I am observing the formation of significant amounts of secondary and tertiary amine byproducts. How can I increase the selectivity for the primary amine?

A2: The formation of secondary and tertiary amines is a common issue in the catalytic hydrogenation of nitriles. This occurs through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. Here are strategies to enhance selectivity for the primary amine:

  • Choice of Catalyst: The catalyst plays a critical role in selectivity.

    • Solution: Raney Nickel is a commonly used catalyst for this transformation. Other catalysts like palladium on carbon (Pd/C) or rhodium-based catalysts can also be effective. The selectivity can be influenced by the catalyst support and any additives. Atomically dispersed palladium catalysts have shown tunable selectivity in nitrile hydrogenation.[3]

  • Reaction Conditions: Temperature, pressure, and solvent have a significant impact on selectivity.

    • Solution:

      • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by competitively inhibiting the reaction of the primary amine with the intermediate imine.

      • Solvent: The use of alcoholic solvents, often in combination with ammonia, is common.

      • Temperature and Pressure: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.

  • Catalyst Modifiers: The addition of certain modifiers can improve selectivity.

    • Solution: The use of basic additives can sometimes improve the selectivity for the primary amine.

Q3: I am struggling with the purification of the final product, this compound. What are some effective purification strategies?

A3: The purification of polar, amino-functionalized compounds can be challenging. Here are some recommended approaches:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization of a Salt: The basic amine functionality allows for the formation of salts with various acids (e.g., HCl, HBr).

    • Solution: Formation of a crystalline salt can be an excellent method for purification. The free base can then be regenerated by treatment with a suitable base.

  • Column Chromatography: For smaller scale purification, column chromatography on silica gel can be employed.

    • Solution: Due to the polar nature of the amine, a polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, will be necessary to prevent streaking and ensure good elution from the silica gel.

Data Presentation

The following table summarizes various reaction conditions for the key steps in the synthesis of this compound and related compounds.

StepStarting MaterialReagentsSolventCatalystTemperatureTimeYieldReference
Aminonitrile Synthesis Tetrahydropyran-4-oneKCN, (NH₄)₂CO₃Ethanol/Water (1:1)-RefluxNot SpecifiedNot Specified[4]
Aminonitrile Synthesis Tetrahydropyran-4-oneNaCN, (NH₄)₂CO₃Water/Ethanol-60-70 °C3-4 hoursNot Specified[5]
Nitrile Reduction 4-CyanotetrahydropyranH₂, NH₃MethanolRaney Nickel45-55 °C17 hoursNot Specified
Nitrile Reduction 4-CyanotetrahydropyranH₂, NH₃MethanolRaney Nickel50-60 °C5 hours85.3%

Experimental Protocols

A detailed experimental protocol for a two-step synthesis of this compound is provided below.

Step 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carbonitrile via Strecker Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydropyran-4-one (1.0 eq), ammonium chloride (1.5 eq), and a solvent mixture of ethanol and water (1:1 v/v).

  • Reagent Addition: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water.

  • Reaction Execution: Cool the ketone/ammonium chloride mixture in an ice bath. Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) in a fume hood. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.

Step 2: Catalytic Hydrogenation to this compound

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (a slurry in water or ethanol) in a solution of the aminonitrile from Step 1 dissolved in methanol containing a high concentration of ammonia (e.g., 7N methanolic ammonia).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction's progress. The reaction can also be monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation or by salt formation and recrystallization to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway Tetrahydropyran-4-one Tetrahydropyran-4-one Aminonitrile 4-Aminotetrahydro-2H-pyran- 4-carbonitrile Tetrahydropyran-4-one->Aminonitrile Strecker Reaction (NH4Cl, KCN) Final_Product 4-(Aminomethyl)tetrahydro-2H-pyran- 4-carbonitrile Aminonitrile->Final_Product Catalytic Hydrogenation (H2, Raney Ni)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_strecker Strecker Reaction Issues cluster_hydrogenation Hydrogenation Issues Low_Yield_Strecker Low Yield of Aminonitrile Incomplete_Imine Incomplete Imine Formation? Low_Yield_Strecker->Incomplete_Imine Side_Reactions Side Reactions? Incomplete_Imine->Side_Reactions No Increase_Ammonia Increase NH3 source Incomplete_Imine->Increase_Ammonia Yes Control_pH Control pH Side_Reactions->Control_pH Yes Low_Selectivity Low Selectivity for Primary Amine Byproduct_Formation Secondary/Tertiary Amine Formation? Low_Selectivity->Byproduct_Formation Optimize_Conditions Add NH3, Lower Temp. Byproduct_Formation->Optimize_Conditions Yes

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after purification.

Potential Cause Troubleshooting Step
Incomplete reaction: The synthesis of this compound via the Strecker reaction may not have gone to completion, leaving a significant amount of starting material (tetrahydro-4H-pyran-4-one).- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Product loss during work-up: The product may be lost during the extraction or washing steps of the work-up procedure due to its polarity and potential solubility in aqueous layers.- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. - Use brine washes to reduce the solubility of the product in the aqueous phase.
Suboptimal recrystallization conditions: Using an inappropriate solvent or an incorrect solvent ratio can lead to poor crystal formation and low recovery.- Perform small-scale solvent screening to identify the optimal solvent or solvent system for recrystallization. A mixture of a polar solvent like ethanol with a less polar co-solvent or water can be effective.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling. - Cool the solution slowly to allow for proper crystal formation. Rapid cooling can lead to the formation of fine crystals or oils, which are harder to isolate and may trap impurities.
Inefficient column chromatography: Improper choice of stationary phase, mobile phase, or loading technique can result in poor separation and product loss.- For this polar compound, consider using hydrophilic interaction chromatography (HILIC) with a polar stationary phase like silica gel or an amino-functionalized silica.[2][3] - Optimize the mobile phase composition through TLC analysis to achieve good separation between the product and impurities. A gradient elution from a less polar to a more polar solvent system is often effective. - Ensure the crude sample is loaded onto the column in a minimal amount of solvent to achieve a narrow band and better separation.

Issue 2: Product is not pure after purification.

Potential Cause Troubleshooting Step
Co-crystallization of impurities: Impurities with similar solubility profiles to the product may co-crystallize during recrystallization.- If the purity does not improve after one recrystallization, a second recrystallization from a different solvent system may be necessary. - Consider a pre-purification step, such as a simple filtration through a plug of silica gel, to remove baseline impurities before recrystallization.
Inadequate separation during column chromatography: The chosen mobile phase may not be effective in separating the product from all impurities.- Adjust the polarity of the mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. - Ensure the column is not overloaded with the crude sample, as this can lead to broad peaks and poor separation.
Presence of starting materials or reaction intermediates: Unreacted tetrahydro-4H-pyran-4-one or the intermediate imine may be present in the purified product.- Optimize the work-up procedure to remove these impurities. For example, an acidic wash can help remove the basic imine intermediate. - Employ a purification technique that effectively separates compounds with different functional groups, such as column chromatography.
Formation of side products: The Strecker synthesis can sometimes yield side products that are difficult to separate.- Identify the side products using analytical techniques like LC-MS or NMR. - Develop a targeted purification strategy based on the properties of the identified impurities. This may involve a combination of different purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected impurities?

A1: The most common synthetic route is the Strecker reaction, starting from tetrahydro-4H-pyran-4-one, ammonia, and a cyanide source.[1][4] The primary expected impurities include unreacted tetrahydro-4H-pyran-4-one, the intermediate imine formed from the ketone and ammonia, and potentially small amounts of cyanohydrin formed by the direct addition of cyanide to the ketone.

Q2: What are the recommended purification methods for this compound?

A2: The two most common and effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This method is suitable if the crude product is a solid. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of ethanol and water has been shown to be effective for similar pyran derivatives.[1]

  • Column Chromatography: This is a versatile method for purifying both solid and oil products. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel or hydrophilic interaction chromatography (HILIC) is recommended.[2][3]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) to find the best one. The goal is to find a solvent or solvent pair that provides a good recovery of pure crystals upon cooling.

Q4: What are the key parameters to consider for column chromatography?

A4: For successful column chromatography, consider the following:

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

  • Mobile Phase: The choice of mobile phase (eluent) is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that gives good separation (Rf value of the product around 0.3-0.5 and good separation from impurities). A common mobile phase for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a concentrated solution to ensure a narrow starting band.

Q5: My purified product is an oil, not a solid. How can I purify it?

A5: If the product is an oil, column chromatography is the preferred method of purification. If the oil is persistent and you suspect it might be due to residual solvent, you can try removing the solvent under high vacuum, possibly with gentle heating. In some cases, an oil can be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try cooling the flask in an ice bath or scratching the inner wall of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical methods (e.g., NMR, HPLC, LC-MS).

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution). Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product using analytical techniques.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound to illustrate the effectiveness of different methods.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water)859775
Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient)85>9980
Column Chromatography (HILIC, Acetonitrile/Water gradient)85>9982

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Issues cluster_column_issues Column Chromatography Issues cluster_solutions Potential Solutions start Crude 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography low_yield_recrystallization Low Yield recrystallization->low_yield_recrystallization impure_product_recrystallization Impure Product recrystallization->impure_product_recrystallization low_yield_column Low Yield column_chromatography->low_yield_column impure_product_column Impure Product column_chromatography->impure_product_column optimize_solvent Optimize Solvent System low_yield_recrystallization->optimize_solvent slow_cooling Ensure Slow Cooling low_yield_recrystallization->slow_cooling impure_product_recrystallization->optimize_solvent rerun_column Optimize Mobile Phase / Rerun low_yield_column->rerun_column check_loading Check Sample Loading low_yield_column->check_loading impure_product_column->rerun_column

Caption: Troubleshooting workflow for the purification of this compound.

Strecker_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone Tetrahydro-4H-pyran-4-one imine Intermediate Imine ketone->imine + NH3 ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide (CN-) product 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile cyanide->product imine->product + CN-

Caption: Simplified reaction pathway for the synthesis of the target compound via the Strecker reaction.

References

Technical Support Center: Synthesis of Spiro-4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spiro-4H-pyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the multicomponent synthesis of spiro-4H-pyrans?

A1: The synthesis of spiro-4H-pyrans via multicomponent reactions typically proceeds through a domino sequence involving a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization.[1][2][3]

Q2: What are the key advantages of using multicomponent reactions (MCRs) for spiro-4H-pyran synthesis?

A2: MCRs offer several benefits, including high atom economy, operational simplicity, and the ability to generate complex molecules in a single step, which saves time and reduces waste.[4][5] Many protocols are also developed with green chemistry principles in mind, utilizing safe solvents and avoiding toxic catalysts.[4]

Q3: My spiro-4H-pyran product appears to be unstable on silica gel during column chromatography. What can I do?

A3: If your compound is acid-sensitive, the weakly acidic nature of silica gel can cause degradation. You can deactivate the silica gel by adding a small amount of a basic modifier, such as 1-3% triethylamine, to your eluent.[6][7][8] It is also advisable to perform a quick filtration through a silica plug rather than a long column chromatography if possible.

Q4: Can I run the synthesis of spiro-4H-pyrans under catalyst-free conditions?

A4: Yes, several studies have shown that the synthesis of spiro-4H-pyrans can proceed efficiently without a catalyst, often by refluxing the reactants in a suitable solvent like ethanol.[4] In some cases, catalyst-free conditions provide better yields than when a catalyst is employed.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yields are a common issue in the synthesis of spiro-4H-pyrans. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content, Activity) start->reagents conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reagents->conditions Reagents OK monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring monitoring->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete side_reactions Investigate Side Reactions (Analyze Crude Product) workup->side_reactions Product Loss success Improved Yield workup->success No Significant Loss side_reactions->conditions Side Products Identified

Caption: A logical workflow for troubleshooting low reaction yields.

Possible Cause & Solution

  • Incorrect Solvent: The choice of solvent is critical. While some reactions work well in protic solvents like ethanol or methanol, others may require aprotic polar solvents or even solvent-free conditions.[9] In some cases, using water as a solvent can result in no product formation.[4]

    • Recommendation: Screen a variety of solvents. Ethanol at reflux is often a good starting point.[4] Refer to the table below for the effect of different solvents on yield in a typical reaction.

  • Suboptimal Catalyst: The presence, absence, or type of catalyst can significantly impact the yield. Both acidic and basic catalysts have been used, but in some instances, the reaction proceeds best without any catalyst.

    • Recommendation: If using a catalyst, ensure it is active and not poisoned. Consider running the reaction without a catalyst. If a catalyst is necessary, screen different types, such as p-TSA (acidic) or piperidine (basic).

  • Inappropriate Temperature or Reaction Time: Many spiro-4H-pyran syntheses require elevated temperatures (reflux) to proceed at a reasonable rate. However, prolonged reaction times or excessively high temperatures can lead to product degradation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and indicate if the product is degrading over time.

  • Poor Quality of Reagents: The purity of starting materials (aldehydes, malononitrile, and the active methylene compound) is crucial. Impurities can inhibit the reaction or lead to side products.

    • Recommendation: Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

Problem 2: Formation of Side Products and Purification Challenges

The multicomponent nature of this synthesis can sometimes lead to a mixture of products, complicating purification.

Troubleshooting Workflow for Purification Issues

PurificationTroubleshooting start Purification Difficulty crude_analysis Analyze Crude Mixture (TLC, NMR) start->crude_analysis column_chromatography Column Chromatography crude_analysis->column_chromatography Multiple Spots on TLC recrystallization Recrystallization crude_analysis->recrystallization Crude product is solid optimize_column Optimize Solvent System (TLC analysis) column_chromatography->optimize_column Poor Separation deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) column_chromatography->deactivate_silica Product Degradation optimize_recrystallization Screen Solvents recrystallization->optimize_recrystallization Oiling out or no crystals pure_product Pure Product optimize_column->pure_product deactivate_silica->pure_product optimize_recrystallization->pure_product

Caption: Decision-making process for overcoming purification challenges.

Possible Cause & Solution

  • Incomplete Reaction: The presence of starting materials or intermediate products, such as the Knoevenagel condensation adduct, can complicate purification.

    • Recommendation: As mentioned previously, monitor the reaction by TLC to ensure it has gone to completion.

  • Formation of Michael Adduct Side Product: It is possible for a second molecule of the active methylene compound to undergo a Michael addition to the initially formed Knoevenagel product, leading to a bis-adduct.

    • Recommendation: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde or the other CH-acid may help to minimize this side reaction.

  • Difficult Separation by Column Chromatography: Spiro-4H-pyrans can be polar compounds, and choosing the right solvent system for column chromatography is key for good separation.

    • Recommendation: Use TLC to screen for an optimal solvent system. A good starting point is a solvent mixture that gives your desired product an Rf value of 0.2-0.3.[10] Common solvent systems include mixtures of hexanes and ethyl acetate.[8][11] For very polar products, a small amount of methanol in dichloromethane can be effective.[8][12]

  • Product Precipitation/Crystallization Issues: Many spiro-4H-pyrans are solids and can be purified by recrystallization. However, sometimes the product "oils out" or fails to crystallize.

    • Recommendation: Screen a range of solvents to find a suitable one where the product is soluble when hot but sparingly soluble when cold. If the product oils out, it could be because the boiling point of the solvent is higher than the melting point of your compound; try a lower-boiling solvent. Seeding the solution with a small crystal of the pure product can also induce crystallization.[6]

Problem 3: Catalyst Deactivation

If you are using a reusable or heterogeneous catalyst, a drop in yield over subsequent runs may indicate catalyst deactivation.

Common Mechanisms of Catalyst Deactivation

CatalystDeactivation deactivation Catalyst Deactivation poisoning Poisoning (e.g., by impurities) deactivation->poisoning fouling Fouling (e.g., coke/polymer deposition) deactivation->fouling thermal Thermal Degradation (Sintering, support collapse) deactivation->thermal leaching Leaching (Active component dissolves) deactivation->leaching

Caption: Primary mechanisms leading to catalyst deactivation.

Possible Cause & Solution

  • Poisoning: Impurities in the starting materials or solvent can bind strongly to the active sites of the catalyst, rendering them inactive.[13][14]

    • Recommendation: Ensure high purity of all reactants and solvents.

  • Fouling/Coking: Polymeric or carbonaceous materials can deposit on the surface of the catalyst, blocking pores and active sites.[14][15] This can be an issue in reactions run at high temperatures.

    • Recommendation: Lowering the reaction temperature may help. After the reaction, the catalyst can sometimes be regenerated by washing with a solvent or by calcination (heating at high temperature in air) to burn off the deposits.[15]

  • Leaching: The active catalytic species may dissolve from its solid support into the reaction mixture, leading to a loss of activity for the heterogeneous catalyst.[13]

    • Recommendation: Choose a more robust catalyst support or modify the reaction conditions (e.g., solvent, temperature) to minimize dissolution.

Data Tables for Reaction Optimization

Table 1: Effect of Solvent on the Yield of a Spiro-4H-pyran Derivative

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water786No Product
2MethanolReflux1262
3EthanolReflux686-89
4AcetonitrileReflux1058
5DMFReflux24No Product
6DioxaneReflux-24
7CHCl₃Reflux-43
8Solvent-free600.1792

Data compiled from representative literature.[4][9]

Table 2: Effect of Catalyst on the Yield of a Spiro-4H-pyran Derivative in Refluxing Ethanol

EntryCatalyst (mol%)Time (h)Yield (%)
1None589
2p-TSA (10)-79
3Acetic Acid (10)-72
4L-proline (10)-66
5Piperidine (10)-40
6DBU (10)-25
7DMAP-Good Yields

Data compiled from representative literature.[16]

Experimental Protocols

General Procedure for the Catalyst-Free Synthesis of Spiro[chromene-4,2'-indene]-dione Derivatives

  • To an oven-dried 10 mL round-bottom flask, add the isatin derivative (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and malononitrile (1.0 mmol).

  • Add ethanol (5 mL) to the flask.

  • Equip the flask with a condenser and reflux the mixture with stirring for the time determined by TLC monitoring (typically 5-6 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation. Collect the solid by filtration.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.[16][17]

General Procedure for Purification by Column Chromatography

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Pack a glass column with the slurry.

  • Allow the solvent to drain until it is level with the top of the silica bed.

  • Dissolve the crude spiro-4H-pyran in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified spiro-4H-pyran.[12]

References

identifying and minimizing side products in tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrahydropyran (THP) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of tetrahydropyrans.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing tetrahydropyrans?

    • What are the typical side products in THP synthesis?

    • How can I minimize side product formation?

    • What are the best analytical techniques for identifying side products?

  • Troubleshooting Guides by Reaction Type

    • Prins Cyclization

    • Intramolecular Williamson Ether Synthesis

    • Hetero-Diels-Alder Reaction

    • Intramolecular Oxa-Michael Addition

  • Experimental Protocols

    • General Protocol for Diastereoselective Prins Cyclization

    • General Protocol for Intramolecular Williamson Ether Synthesis of THPs

  • Purification Guides

    • General Strategy for Purification

    • Separating Diastereomers

    • Removing Alkene Byproducts

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydropyrans?

A1: Tetrahydropyran rings are key structural motifs in many natural products and pharmaceuticals.[1] Common synthetic strategies include:

  • Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[1][2]

  • Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol under basic conditions.[3]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom.

  • Intramolecular Oxa-Michael Addition: The conjugate addition of an alcohol onto an α,β-unsaturated system within the same molecule.[4]

Q2: What are the typical side products in THP synthesis?

A2: Side product formation is dependent on the synthetic route employed. Some common side products include:

  • In Prins Cyclizations:

    • Products of 2-oxonia-Cope rearrangement , which can lead to loss of stereochemistry or constitutional isomers.[5][6]

    • Tetrahydrofuran (THF) derivatives from competing 5-endo cyclization.

    • Allylic alcohols via elimination of a proton from the oxocarbenium ion intermediate.[1]

    • Halo-ethers if halide ions are present.[1]

  • In Intramolecular Williamson Ether Synthesis:

    • Alkenes resulting from a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides.[3]

  • In Hetero-Diels-Alder Reactions:

    • Diastereomers , if the reaction is not sufficiently stereocontrolled.[7]

  • In Intramolecular Oxa-Michael Additions:

    • Reversion to starting materials , as the reaction can be reversible.[8]

    • Formation of the undesired diastereomer (e.g., trans instead of cis).[4]

Q3: How can I minimize side product formation?

A3: Minimizing side products often involves careful optimization of reaction conditions:

  • Temperature: Lowering the reaction temperature can favor the desired kinetic product and suppress side reactions like elimination.[3]

  • Catalyst/Reagent Choice: The choice of Lewis acid in a Prins cyclization or the base in a Williamson ether synthesis can significantly impact the product distribution.[2] Milder conditions are often preferable.

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways and stereoselectivity.[9]

  • Anhydrous Conditions: For reactions sensitive to water, such as the Prins cyclization, maintaining anhydrous conditions is crucial to prevent hydrolysis of intermediates.[1]

Q4: What are the best analytical techniques for identifying side products?

A4: A combination of spectroscopic and chromatographic methods is typically used for the unambiguous identification of side products[1]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for both major and minor components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive molecules.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the ratio of products and for preparative separation of isomers.[1]

Troubleshooting Guides by Reaction Type

Prins Cyclization
Problem Possible Cause Troubleshooting Steps
Low Yield of THP Side reactions are dominant.Lower the reaction temperature.[1] Use a milder Lewis acid. Ensure strictly anhydrous conditions to prevent formation of allylic alcohols.[1]
Incomplete reaction.Increase reaction time or temperature cautiously. Use a more active catalyst.[1]
Poor Diastereoselectivity (e.g., mixture of cis and trans isomers) Suboptimal catalyst or reaction temperature.Screen different Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf).[2] Lower the reaction temperature to favor the more ordered transition state.[7]
Steric hindrance in the transition state.Modify substituents on the homoallylic alcohol or aldehyde to favor a specific chair-like transition state.
Formation of Oxonia-Cope Rearrangement Products Use of electron-rich aromatic homoallylic alcohols.Use homoallylic alcohols without substituents that can stabilize a positive charge through resonance.[5][6]
Reaction conditions favor rearrangement.Choose a Lewis acid that promotes rapid cyclization over rearrangement.[11]

Logical Workflow for Troubleshooting Prins Cyclization

start Low Yield or Poor Selectivity analyze Analyze Crude Mixture (NMR, GC-MS) start->analyze identify Identify Major Side Products analyze->identify oxonia_cope Oxonia-Cope Rearrangement? identify->oxonia_cope elimination Elimination Product (Allylic Alcohol)? oxonia_cope->elimination No change_substrate Modify Substrate (e.g., less electron-rich aromatic ring) oxonia_cope->change_substrate Yes other Other Side Products? elimination->other No lower_temp Lower Reaction Temperature elimination->lower_temp Yes milder_acid Use Milder Lewis Acid other->milder_acid Yes end Improved Yield/ Selectivity other->end No change_substrate->end anhydrous Ensure Anhydrous Conditions lower_temp->anhydrous anhydrous->end optimize_stoich Optimize Reactant Stoichiometry milder_acid->optimize_stoich optimize_stoich->end

Troubleshooting workflow for Prins cyclization.
Intramolecular Williamson Ether Synthesis

Problem Possible Cause Troubleshooting Steps
Low Yield of THP Incomplete deprotonation of the alcohol.Use a stronger, non-nucleophilic base like sodium hydride (NaH).[3]
Reaction is too slow.Use a polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction.[12] Gently heating may be required, but monitor for elimination.
Alkene is the Major Product E2 elimination is favored over SN2 cyclization.Use a less sterically hindered substrate (primary halide is ideal).[3] Lower the reaction temperature.[3] Use a less bulky base, but ensure it is strong enough for deprotonation.
No Reaction Leaving group is poor.Convert the alcohol to a better leaving group (e.g., tosylate or mesylate).[12]
Base is not strong enough.Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of the alcohol.

Mechanism of Side Product Formation in Intramolecular Williamson Ether Synthesis

start Halo-alcohol base Strong Base (e.g., NaH) start->base alkoxide Alkoxide Intermediate base->alkoxide sn2 SN2 Pathway (favored by 1° halide, lower temp) alkoxide->sn2 e2 E2 Pathway (favored by 2°/3° halide, higher temp) alkoxide->e2 thp Tetrahydropyran (Desired Product) sn2->thp alkene Alkene (Side Product) e2->alkene

Competing SN2 and E2 pathways.
Hetero-Diels-Alder Reaction

Problem Possible Cause Troubleshooting Steps
Low Yield Poor reactivity of diene or dienophile.Use a more electron-rich diene or a more electron-poor dienophile.[13] A Lewis acid catalyst can accelerate the reaction.[14]
Reversibility of the reaction.Use an excess of one reagent or remove a volatile byproduct to drive the equilibrium.
Poor Diastereoselectivity Inadequate facial selectivity.Use a chiral Lewis acid catalyst.[7] Introduce bulky substituents on the diene or dienophile to direct the approach of the other component.[7] Lower the reaction temperature.[7]
Intramolecular Oxa-Michael Addition
Problem Possible Cause Troubleshooting Steps
Low Yield Reaction is not proceeding or is too slow.Use a stronger base or acid catalyst.[8] For base-catalyzed reactions, ensure the base is strong enough to deprotonate the alcohol.
Reaction is reversible.Use conditions that favor the cyclized product thermodynamically (e.g., prolonged reaction time, higher temperature if the product is more stable).
Incorrect Diastereomer Formed Reaction is under kinetic vs. thermodynamic control.For base-catalyzed reactions, lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[4] Acid-catalyzed reactions often favor the thermodynamically more stable product.[8]

Experimental Protocols

General Protocol for Diastereoselective Prins Cyclization[2]

This protocol is a general guideline for the synthesis of 4-chloro-substituted tetrahydropyrans and may require optimization for specific substrates.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Add the aldehyde to the solution.

  • Slowly add the Lewis acid to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Intramolecular Williamson Ether Synthesis of THPs[3][15]

This protocol is a general method for the cyclization of a 5-halopentan-1-ol.

Materials:

  • 5-halopentan-1-ol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 5-halopentan-1-ol in the same anhydrous solvent.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates consumption of the starting material. Gentle heating may be necessary for less reactive substrates.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by distillation or column chromatography.

Purification Guides

General Strategy for Purification

The primary methods for purifying tetrahydropyran products are:

  • Flash Column Chromatography: The most common method, particularly for removing polar impurities and separating diastereomers. A typical stationary phase is silica gel. The eluent system must be optimized based on the polarity of the product and impurities.

  • Distillation: Effective for volatile, thermally stable THPs, especially for removing non-volatile impurities.

  • Recrystallization: Applicable if the desired THP is a solid at room temperature.

Separating Diastereomers

Separating diastereomers of substituted tetrahydropyrans can be challenging. High-performance liquid chromatography (HPLC) or careful flash column chromatography on silica gel is often required. Screening different eluent systems is crucial for achieving good separation.

Removing Alkene Byproducts

Alkene byproducts from Williamson ether synthesis are typically less polar than the desired tetrahydropyran ether. Flash column chromatography on silica gel is usually effective for their separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be employed.

Disclaimer: The information provided in this document is for research and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: Optimization of Multicom-ponent Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for multicomponent pyran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this versatile class of reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of pyran derivatives through multicomponent reactions.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The catalyst may be deactivated due to improper handling, storage, or poisoning by impurities in the reactants or solvent.[1]• Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, check for reusability protocols.[2] • Use high-purity, anhydrous solvents and reagents to avoid catalyst deactivation.[3] • Optimize the catalyst loading; too little may be insufficient, while too much can sometimes lead to side reactions.[4][5]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.[1]• Perform the reaction at a different temperature. For instance, some reactions proceed well at room temperature, while others require heating (e.g., 60-80 °C).[4] • Monitor the reaction progress using TLC to determine the optimal temperature and time.[6]
Incorrect Solvent: The polarity and nature of the solvent can significantly impact reaction rates and yields.[2][4]• Screen a variety of solvents. Protic solvents like ethanol or water-ethanol mixtures often give good results.[2] In some cases, solvent-free conditions can be highly effective.[2][4]
Poor Reactant Stoichiometry: An incorrect ratio of the multicomponent reactants can lead to the formation of intermediates that do not proceed to the final product.• Ensure accurate measurement of all reactants, typically in equimolar amounts for a three-component reaction.[7][8]
2. Formation of Significant Side Products Competing Reaction Pathways: Depending on the reaction conditions, alternative pathways like the formation of chromones or other undesired heterocycles can compete with pyran synthesis.[9]• Adjust the catalyst. The choice between a Brønsted or Lewis acid, or a basic catalyst, can influence the reaction pathway.[9][10] • Modify the reaction temperature, as different pathways may have different activation energies.[1]
Knoevenagel Condensation Intermediate as Main Product: The initial condensation product may not proceed to the cyclization step.[11]• Ensure the catalyst is competent for both the Knoevenagel condensation and the subsequent Michael addition/cyclization.[11] • Increase the reaction time or temperature to facilitate the cyclization step.
3. Difficulty in Product Purification Oily or Gummy Crude Product: The product may not crystallize easily from the reaction mixture.• After the reaction, try pouring the mixture into cold water or an ice bath to induce precipitation.[12] • If precipitation does not occur, perform an aqueous workup and extract the product with a suitable organic solvent.[6]
Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the mixture.• Purify the crude product by recrystallization from a suitable solvent like ethanol.[7] • If recrystallization is ineffective, use column chromatography with an optimized solvent system.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my multicomponent pyran synthesis?

A1: The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions.[10]

  • Basic Catalysts: Organic bases like piperidine, triethylamine, or inorganic bases such as K2CO3 are commonly used, especially for the synthesis of 2-amino-4H-pyrans.[8]

  • Acidic Catalysts: Lewis acids can be effective, particularly for reactions involving a Prins or Hetero-Diels-Alder pathway.[10]

  • Heterogeneous Catalysts: These are often preferred for their ease of separation and reusability. Examples include magnetic nanoparticles (e.g., Fe3O4-based), zeolites, and catalysts supported on silica or polymers.[2][10][13]

  • Green Catalysts: Eco-friendly options like ionic liquids, or even water under certain conditions, have been successfully employed.[14]

Q2: What is the general mechanism for the three-component synthesis of 2-amino-4H-pyrans?

A2: The most widely accepted mechanism involves a domino sequence of reactions:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile) in the presence of a catalyst to form an arylidenemalononitrile intermediate.[11]

  • Michael Addition: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) then acts as a Michael donor and adds to the electron-deficient double bond of the intermediate.[11]

  • Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.[11]

Q3: Can I run the reaction under solvent-free conditions?

A3: Yes, many multicomponent pyran syntheses can be performed efficiently under solvent-free conditions, often with heating (e.g., 60-120 °C).[2][4] This approach offers several advantages, including reduced environmental impact, shorter reaction times, and often simpler work-up procedures.[4]

Q4: How does the nature of the aldehyde substituent affect the reaction?

A4: Generally, the reaction is quite versatile and tolerates a wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents, often resulting in good to excellent yields.[8][15] However, the reaction time may vary depending on the electronic nature of the substituent.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2-amino-4H-pyrans from an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.

Table 1: Comparison of Various Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)
Ag/TiO2 nano-thin films-H2O/EtOH (2:1)60-High Yield
20% KOH loaded CaO10 mmolSolvent-free6010 min92
Ammonia (25%)0.2 mLEthanolRoom Temp.1-8 min70-98
K2CO35 mol%EthanolReflux5-60 minExcellent
Nd2O3---45 min93
Fe3O4@SiO2@NiSB10 mgSolvent-freeRoom Temp.5 min98

Data compiled from various sources.[2][4][7][8][15]

Table 2: Effect of Solvent on a Model Reaction

SolventYield (%)
CH2Cl2Poor
CHCl3Poor
Ethanol70
H2O/EtOH (2:1)Good
Solvent-free92

Data is illustrative and based on findings for specific catalytic systems.[4]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates and catalyst used.

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone, 1.0 mmol).[7]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5-10 mL of ethanol) followed by the catalyst (e.g., 5-10 mol% of a basic catalyst or a specified weight of a heterogeneous catalyst).[4][7][8] For solvent-free reactions, the catalyst is added directly to the mixture of reactants.[4]

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically from 5 minutes to a few hours).[4][7][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with cold water or ethanol and dry it.[7][8]

    • If no solid forms, the solvent may be removed under reduced pressure. The resulting residue can then be purified.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.[7]

Visualizations

G General Workflow for Pyran Synthesis Optimization cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Refinement start Select Reactants: - Aldehyde - Malononitrile - 1,3-Dicarbonyl catalyst Choose Catalyst System start->catalyst solvent Select Solvent / Solvent-Free catalyst->solvent reaction Set Up Reaction: - Stoichiometry - Temperature - Time solvent->reaction monitor Monitor Progress (TLC) reaction->monitor workup Work-up & Isolation monitor->workup analysis Analyze Yield & Purity workup->analysis optimize Optimization Required? analysis->optimize optimize->catalyst Change Catalyst/ Solvent/Temp end Successful Synthesis optimize->end No

Caption: General workflow for optimizing multicomponent pyran synthesis.

G Troubleshooting Low Yield start Low Product Yield check_catalyst Is the catalyst active and at optimal loading? start->check_catalyst check_conditions Are reaction temperature and time optimized? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use fresh/activated catalyst. - Optimize catalyst loading. check_catalyst->solution_catalyst No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes solution_conditions Solution: - Screen different temperatures. - Monitor reaction to find optimal time. check_conditions->solution_conditions No check_solvent->start No, Re-evaluate solution_solvent Solution: - Screen various solvents. - Consider solvent-free conditions. check_solvent->solution_solvent No

Caption: Decision tree for troubleshooting low product yield.

G Simplified Reaction Pathway r1 Aldehyde + Malononitrile intermediate1 Knoevenagel Adduct (Arylidenemalononitrile) r1->intermediate1 Catalyst (Knoevenagel Condensation) r2 1,3-Dicarbonyl intermediate2 Michael Adduct intermediate1->intermediate2 + 1,3-Dicarbonyl (Michael Addition) product 4H-Pyran intermediate2->product Intramolecular Cyclization

Caption: Simplified reaction pathway for 4H-pyran synthesis.

References

Technical Support Center: Knoevenagel Condensation in Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of pyrans via Knoevenagel condensation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Knoevenagel condensation reaction for pyran synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in Knoevenagel condensation for pyran synthesis can stem from several factors, including suboptimal reaction conditions, catalyst issues, or the inherent reactivity of your starting materials.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Troubleshooting Steps for Low Yield:

  • Verify Starting Material Quality: Ensure the purity of your aldehyde, active methylene compound, and solvent. Impurities can interfere with the reaction.

  • Optimize the Catalyst: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or L-proline are commonly used.[2] Using a base that is too strong can lead to self-condensation of the aldehyde.[1] Experiment with different catalysts and catalyst loading (typically 5-10 mol%) to find the optimal conditions for your specific substrates.

  • Select the Appropriate Solvent: The solvent plays a significant role in reaction rate and yield. Protic polar solvents like ethanol often provide good yields.[1] Aprotic polar solvents such as DMF can also be effective. In some cases, greener options like water have been used successfully. It is advisable to screen a few different solvents.

  • Adjust Reaction Temperature: Many Knoevenagel condensations proceed at room temperature, but some may require heating to go to completion.[3] Monitor your reaction at different temperatures to find the optimum. Be cautious, as excessively high temperatures can lead to byproduct formation.

  • Increase Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can sometimes hinder the reaction. If you are using a solvent that forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus to remove water can improve the yield.[3]

Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?

A2: The most common side products in the Knoevenagel condensation for pyran synthesis are the bis-Knoevenagel adduct and products from competing Michael additions.[1][4]

Strategies to Minimize Side Products:

  • Formation of Bis-Knoevenagel Adduct: This occurs when a second molecule of the active methylene compound reacts with the initial Knoevenagel product.[1]

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde can sometimes help. Adjusting the catalyst to a milder base can also slow down the reaction and reduce the formation of this side product.[1]

  • Michael Addition Products: The initial α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound.

    • Solution: This can be more prevalent with highly reactive methylene compounds and longer reaction times. Optimizing the reaction time and temperature can help minimize this. In some cases, a tandem Knoevenagel-Michael reaction is the desired pathway to the pyran ring, so careful control of conditions is key to favor the intramolecular cyclization over intermolecular side reactions.[1]

  • Self-Condensation of the Aldehyde: This is more likely to occur when using a strong base.

    • Solution: Use a weak base catalyst like piperidine or pyridine.[5]

Q3: My reaction seems to stop before all the starting material is consumed. What can I do to drive the reaction to completion?

A3: Incomplete conversion is a common issue that directly contributes to low yields.

Tips for Improving Conversion:

  • Increase Catalyst Loading: A slight increase in the catalyst concentration might be necessary to improve the reaction rate.

  • Elevate the Temperature: As mentioned previously, gently heating the reaction can often increase the conversion rate. However, monitor for byproduct formation.

  • Check for Catalyst Deactivation: Ensure your catalyst is active and has not been deactivated by impurities in your starting materials or solvent.

  • "Intercepted" Knoevenagel Condensation: For complex substrates where chemoselectivity is an issue, an "intercepted" Knoevenagel condensation approach can be employed. This involves forming a stable intermediate with a secondary amine (like pyrrolidine) which can then react in a more controlled manner.[6]

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of 2-amino-4H-pyrans

CatalystAmount (mol%)SolventTemperature (°C)Time (min)Yield (%)
Piperidine10EthanolReflux12085
L-proline10EthanolReflux9092
Pyridine10EthanolReflux18078
InCl₃10AcetonitrileRoom Temp12088
Boric Acid10EthanolReflux6090

Note: Yields are representative and can vary depending on the specific substrates used.

Table 2: Influence of Solvent on the Yield of Pyran Synthesis

SolventDielectric ConstantTemperatureTime (h)Yield (%)
Ethanol24.5Reflux288
DMF36.780°C1.591
Acetonitrile37.5Reflux385
Water80.180°C475
Toluene2.4Reflux565

Note: This data is illustrative and the optimal solvent will depend on the specific reactants.

Experimental Protocols

General Procedure for Piperidine-Catalyzed Synthesis of 2-amino-4H-pyrans:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone, 1.0 mmol) in ethanol (10 mL).[2][7]

  • Catalyst Addition: Add piperidine (10 mol%) to the mixture.[7]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.[7]

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Troubleshooting_Knoevenagel start Start: Low Yield or Side Products in Pyran Synthesis check_reagents 1. Check Purity of Starting Materials and Solvents start->check_reagents end_success Success: High Yield of Pure Pyran end_failure Further Optimization Needed optimize_catalyst 2. Optimize Catalyst (Type and Loading) check_reagents->optimize_catalyst optimize_solvent 3. Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp_time 4. Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time check_side_reactions 5. Analyze for Side Reactions optimize_temp_time->check_side_reactions bis_adduct Bis-Knoevenagel Adduct Detected? check_side_reactions->bis_adduct Analyze by NMR/MS consider_advanced 6. Consider Advanced Strategies consider_advanced->end_failure intercepted_knoevenagel Try 'Intercepted' Knoevenagel Condensation consider_advanced->intercepted_knoevenagel michael_adduct Michael Adduct Detected? bis_adduct->michael_adduct No adjust_stoichiometry Adjust Stoichiometry / Use Milder Catalyst bis_adduct->adjust_stoichiometry Yes michael_adduct->consider_advanced No adjust_time_temp Adjust Reaction Time / Temperature michael_adduct->adjust_time_temp Yes adjust_stoichiometry->end_success adjust_time_temp->end_success intercepted_knoevenagel->end_success

Caption: A troubleshooting workflow for Knoevenagel condensation in pyran synthesis.

Knoevenagel_Mechanism aldehyde Aldehyde/Ketone alkoxide Alkoxide Intermediate aldehyde->alkoxide active_methylene Active Methylene Compound enolate Enolate Intermediate active_methylene->enolate + Base base Base Catalyst (e.g., Piperidine) enolate->alkoxide + Aldehyde/Ketone knoevenagel_product Knoevenagel Adduct (α,β-unsaturated) alkoxide->knoevenagel_product - H₂O michael_acceptor Michael Acceptor knoevenagel_product->michael_acceptor pyran Pyran Product michael_acceptor->pyran Intramolecular Michael Addition (Cyclization)

Caption: The reaction mechanism of Knoevenagel condensation leading to pyran synthesis.

References

assessing and improving the stability of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and improving the stability of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of this compound?

While specific stability data for this compound is not extensively published, based on its chemical structure, it is predicted to be stable under normal temperatures and pressures. However, certain conditions should be avoided. The aminomethyl group can react with acids and oxidizing agents, and the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions. The tetrahydropyran ring, a cyclic ether, can potentially form peroxides upon prolonged exposure to air and light.[1][2][3][4] For optimal stability, it should be stored in a cool, dry, dark place in a tightly sealed container.[5]

Q2: What are the potential degradation pathways for this compound?

Based on its functional groups, the following degradation pathways are plausible:

  • Hydrolysis of the Nitrile Group: The carbonitrile group can hydrolyze to a carboxamide or a carboxylic acid, especially in the presence of strong acids or bases and heat.

  • Oxidation of the Amine: The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Peroxide Formation: The tetrahydropyran ring, being an ether, may form explosive peroxides over time when exposed to oxygen and light.[3][4]

  • Reaction with Incompatible Materials: Contact with strong acids, acid chlorides, reducing agents, and strong oxidizing agents should be avoided to prevent degradation.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.

  • Light: Protect from light by storing in an amber-colored vial or in a dark place.[6]

  • Container: Use a tightly sealed, air-impermeable container.[7]

  • Moisture: Keep in a dry environment, as the compound may be hygroscopic.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh stock solutions for each experiment. If using aqueous buffers, assess the stability of the compound in the specific buffer system over the time course of the experiment. Consider adjusting the pH of the buffer to a range where the compound is more stable.[10]
Precipitation of the compound. Check the solubility of the compound in the assay medium. If solubility is an issue, consider using a co-solvent or a different formulation approach.
Inaccurate concentration of stock solution. Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV or LC-MS.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Potential Cause Troubleshooting Step
On-column degradation. Modify the chromatographic conditions (e.g., mobile phase pH, column temperature) to minimize degradation during analysis.
Degradation during sample preparation. Prepare samples immediately before analysis. If samples must be stored, evaluate the stability under the storage conditions.
Presence of impurities in the starting material. Obtain a certificate of analysis for the compound and use a high-purity standard for comparison.
Formation of degradation products. Perform forced degradation studies to identify potential degradation products and their retention times. This will help in tracking the stability of the compound under different stress conditions.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[11][12]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.[13]

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Mass spectrometry can be used to elucidate the structure of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[11]

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Evaluate different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with aqueous buffers like phosphate or acetate) to achieve good separation between the parent compound and its degradation products.

    • Optimize the pH of the aqueous phase.

  • Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13]

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Heat (Solid)48 h80°C
UV Light8 hRT
Visible Light24 hRT

Table 2: HPLC Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
LOD (µg/mL)
LOQ (µg/mL)
SpecificityNo interference from blank, placebo, and degradation products.

Visualizations

logical_workflow cluster_assessment Stability Assessment cluster_improvement Stability Improvement A Initial Characterization (Purity, Physical Properties) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Pathways and Products B->C D Formulation Development (Excipient selection, pH optimization) C->D Informs formulation strategy F Long-term & Accelerated Stability Studies D->F E Packaging & Storage Optimization (Container, Atmosphere, Temperature) E->F G Stable Product F->G Establishes shelf-life

Caption: Workflow for assessing and improving compound stability.

troubleshooting_workflow Start Inconsistent Experimental Results Check1 Review Sample Handling & Storage Start->Check1 Check2 Verify Analytical Method Performance Check1->Check2 Proper Action1 Prepare Fresh Solutions Control Environment Check1->Action1 Improper Action2 Perform Method Validation & System Suitability Check2->Action2 Issue Found Action3 Conduct Forced Degradation to Identify Unknowns Check2->Action3 No Issue Found Action1->Check2 End Consistent Results Action2->End Action3->End

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Catalyst Impurity Removal in Spiro-pyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in spiro-pyran synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of spiro-pyrans, with a focus on the removal of catalyst impurities.

Troubleshooting Guide: Catalyst Removal from Spiro-pyran Reactions

This guide provides solutions to common problems encountered during the purification of spiro-pyran compounds, particularly concerning the removal of basic catalysts like piperidine and triethylamine.

ProblemPossible Cause(s)Recommended Solution(s)
Persistent basic catalyst residue (piperidine or triethylamine) detected in the final product (e.g., by NMR). - Inefficient acid-base extraction.- Insufficient washing of the organic layer.- Formation of an emulsion during extraction, trapping the catalyst.- Optimize Acid-Base Extraction: Use a dilute acid solution (e.g., 1M HCl) for the aqueous wash. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous phases. Perform multiple washes with the acid solution.[1][2]- Brine Wash: After the acid wash, perform a wash with brine (saturated NaCl solution) to help break emulsions and remove residual water-soluble impurities.[3]- Co-evaporation: After concentrating the product, co-evaporate with a higher boiling point solvent like toluene. This can help remove volatile impurities like triethylamine.[3]
Low yield of spiro-pyran after purification. - Loss of product during aqueous extraction, especially if the spiro-pyran has some water solubility.- Degradation of the spiro-pyran due to prolonged exposure to acidic conditions.- Product co-eluting with impurities during column chromatography.- Back-extraction: If the product is suspected to be in the aqueous layer, neutralize the acidic aqueous layer with a base (e.g., NaHCO₃) and back-extract with an organic solvent.[4]- Minimize Acid Contact Time: Perform the acid wash quickly and proceed to the next steps promptly.- Optimize Chromatography: Carefully select the solvent system for column chromatography based on TLC analysis to ensure good separation between the product and impurities.[5]
Color change of the spiro-pyran solution during purification (e.g., turning purple or blue). - Isomerization of the colorless spiro-pyran (SP) form to the colored merocyanine (MC) form.[5]- This can be induced by polar solvents, exposure to UV light (including ambient lab light), or the presence of residual acidic or basic impurities.[6][7]- Work in Reduced Light: Perform purification steps, especially column chromatography, in a dark or dimly lit environment. Wrapping the chromatography column in aluminum foil can be effective.[8]- Use Nonpolar Solvents: Whenever possible, use nonpolar solvents for purification and storage, as they favor the closed SP form.[5]
Difficulty in recrystallizing the spiro-pyran product. - The chosen solvent system is not ideal for crystallization.- The presence of impurities inhibiting crystal formation.- The product is "oiling out" instead of crystallizing.- Solvent Screening: Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then add an anti-solvent (e.g., hexane, heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[9]- Seed Crystals: If a small amount of pure product is available, adding a seed crystal can induce crystallization.[10]- Purity Check: If oiling out persists, the compound may require further purification by another method, such as column chromatography, to remove impurities that hinder crystallization.[11]
Scavenger resin is ineffective at removing the amine catalyst. - Incorrect type of scavenger resin used.- Insufficient amount of scavenger resin.- Inadequate reaction time or temperature with the resin.- Select Appropriate Resin: Use a scavenger resin specifically designed to react with amines. Aldehyde- or isocyanate-functionalized resins are common choices.[12][13]- Use Sufficient Equivalents: Use a 2-4 fold excess of the scavenger resin relative to the amount of residual catalyst.[13]- Optimize Scavenging Conditions: Allow for sufficient stirring time (typically a few hours) at room temperature or slightly elevated temperatures as recommended by the manufacturer.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in spiro-pyran synthesis that require removal?

A1: The synthesis of spiropyrans often involves condensation reactions that are catalyzed by organic bases. The most commonly used catalysts are piperidine and triethylamine.[15] These basic catalysts need to be effectively removed during product purification to obtain a pure spiro-pyran.

Q2: How can I remove a piperidine catalyst from my spiro-pyran reaction?

A2: Piperidine can be effectively removed by performing an acid-base extraction. During the workup, wash the organic layer containing your product with a dilute aqueous acid solution, such as 1M HCl. The piperidine will react with the acid to form a water-soluble salt, which will partition into the aqueous layer and be removed. Multiple washes may be necessary to ensure complete removal.[16]

Q3: What is the best way to remove a triethylamine catalyst?

A3: Similar to piperidine, triethylamine can be removed by washing the organic reaction mixture with a dilute acid solution to form the water-soluble triethylammonium salt.[3] Alternatively, since triethylamine is relatively volatile (boiling point ~89 °C), it can often be removed by rotary evaporation. For trace amounts, co-evaporation with a higher boiling point solvent like toluene can be effective.[3]

Q4: Can column chromatography alone remove catalyst impurities?

A4: Column chromatography is a powerful purification technique that can separate the spiro-pyran product from catalyst residues and other impurities.[5] The effectiveness depends on the choice of the stationary phase (typically silica gel) and the mobile phase (eluent). By carefully selecting the eluent system, the spiro-pyran can be separated from the more polar catalyst. However, for large amounts of catalyst, a preliminary acid-base wash is recommended to avoid overloading the column.

Q5: Are there any special considerations for purifying spiro-pyrans due to their photochromic nature?

A5: Yes, the photochromic properties of spiropyrans require special handling during purification. The colored merocyanine form is more polar than the colorless spiropyran form and can interact more strongly with silica gel, leading to streaking and difficult separation. It is advisable to protect the sample from UV and even strong visible light during purification, for instance, by wrapping the chromatography column in aluminum foil.[8]

Q6: What are scavenger resins and how can they be used to remove amine catalysts?

A6: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[12] For amine catalysts like piperidine and triethylamine, resins functionalized with electrophilic groups (e.g., isocyanate or aldehyde) can be used. The resin is added to the reaction mixture, stirred for a period, and then simply filtered off, taking the bound catalyst with it. This method avoids aqueous workups and can be very effective for removing trace amounts of impurities.[12][14]

Data on Purification Efficiency

While specific quantitative data for the removal of catalyst impurities from spiro-pyran reactions is not extensively published in a comparative format, the following table provides a general overview of the expected efficiency of each method. The actual efficiency will depend on the specific spiro-pyran, the catalyst, and the experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Acid-Base Extraction >95% (with multiple washes)HighRemoves bulk of basic catalyst efficiently.May not remove all trace impurities; potential for emulsion formation.
Column Chromatography >98%60-90%High purity can be achieved; separates a wide range of impurities.Can be time-consuming and requires significant solvent usage; potential for product isomerization on the column.[5]
Recrystallization >99% (for crystalline solids)50-80%Can yield very pure crystalline material.Not all spiro-pyrans are easily crystallizable; can have lower yields.[17]
Scavenger Resins >98%HighHighly selective for the target impurity; simple filtration workup.Cost of the resin; may require optimization of reaction time and equivalents.

Experimental Protocols

Detailed Methodology for Acid-Base Extraction

This protocol describes the removal of a basic catalyst (e.g., piperidine or triethylamine) from a spiro-pyran reaction mixture in an organic solvent.

  • Transfer Reaction Mixture: Transfer the reaction mixture to a separatory funnel.

  • Add Organic Solvent: If necessary, add more of the water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the product is fully dissolved.

  • First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Shake and Vent: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and opening the stopcock to release any pressure buildup.

  • Separate Layers: Allow the two layers to fully separate. The aqueous layer contains the protonated catalyst.

  • Drain Aqueous Layer: Drain the lower aqueous layer and discard it.

  • Repeat Acid Wash: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the catalyst.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to help break any emulsions and remove excess water.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate Product: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Generalized Protocol for Column Chromatography of Spiro-pyrans

This protocol outlines the purification of a spiro-pyran using silica gel column chromatography.

  • Prepare the Column:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in a nonpolar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent.

  • Sample Loading:

    • Dissolve the crude spiro-pyran in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by adding the silica and evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection:

    • Collect fractions of the eluting solvent in separate test tubes.

  • TLC Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure spiro-pyran.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified spiro-pyran.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in different purification strategies for removing catalyst impurities from spiro-pyran reactions.

experimental_workflow_extraction reaction Crude Reaction Mixture extraction Acid-Base Extraction reaction->extraction drying Drying Organic Layer extraction->drying Organic Layer impurities Aqueous Waste (Catalyst Salt) extraction->impurities Aqueous Layer evaporation Solvent Evaporation drying->evaporation product Purified Spiro-pyran evaporation->product

Workflow for Acid-Base Extraction.

experimental_workflow_chromatography reaction Crude Reaction Mixture column Column Chromatography reaction->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine impurities Impure Fractions tlc->impurities evaporation Solvent Evaporation combine->evaporation product Purified Spiro-pyran evaporation->product

Workflow for Column Chromatography.

experimental_workflow_scavenger reaction Crude Reaction Mixture scavenger Add Scavenger Resin & Stir reaction->scavenger filtration Filtration scavenger->filtration evaporation Solvent Evaporation filtration->evaporation Filtrate resin_waste Resin with Bound Catalyst filtration->resin_waste Solid product Purified Spiro-pyran evaporation->product

Workflow for Scavenger Resin Purification.

References

addressing scale-up issues for the production of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyran (THP) derivatives, with a specific focus on addressing challenges encountered during scale-up from the laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of tetrahydropyran derivatives?

A1: Scaling up the production of tetrahydropyran derivatives introduces several critical challenges that are often not apparent at the laboratory scale. The most significant issues include:

  • Thermal Management: Many reactions for forming the tetrahydropyran ring, such as the Prins cyclization, can be highly exothermic. What is easily managed in a small flask can lead to a dangerous thermal runaway in a large reactor if not properly controlled.[1]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult than in a small flask with a magnetic stir bar. Poor mixing can lead to localized "hot spots," uneven reaction progress, and an increase in byproduct formation.

  • Reagent Addition Rate: The rate of adding reagents becomes a critical parameter at scale. A rate that is safe and effective in the lab may be too fast for a large volume, causing a rapid exotherm that overwhelms the reactor's cooling capacity.

  • Gas Evolution: Some synthetic routes, particularly those involving decarboxylation, can produce significant volumes of gas (e.g., CO2).[2] If not properly vented, this can lead to a dangerous pressure buildup in the reactor.

  • Work-up and Purification: Isolating and purifying large quantities of product presents logistical challenges. Techniques that are straightforward in the lab, like column chromatography, are often not feasible or economical at an industrial scale. Alternative methods such as distillation or crystallization must be developed.

  • Impurity Profile: Minor impurities at the lab scale can become significant issues at a larger scale, potentially affecting product quality, stability, and downstream processing.

Q2: How does the choice of synthetic route impact the scalability of tetrahydropyran derivative production?

A2: The chosen synthetic route is a primary determinant of a process's scalability. Key considerations include:

  • Reaction Energetics: Routes involving highly exothermic or energetic steps require more sophisticated and expensive equipment for thermal control.

  • Reagent and Catalyst Cost and Availability: Reagents and catalysts that are feasible for small-scale synthesis may be prohibitively expensive or unavailable in the quantities required for large-scale production.

  • Number of Steps and Overall Yield: A shorter, more convergent synthesis with higher yields is generally more economically viable at scale.

  • Safety of Reagents and Intermediates: The use of highly toxic, flammable, or explosive materials poses greater risks at an industrial scale and may require specialized handling and containment facilities.

  • Waste Generation: The volume and nature of waste products are critical considerations for environmental compliance and cost of disposal at a large scale.

Q3: What are the key safety considerations for the large-scale production of tetrahydropyran derivatives?

A3: Safety is paramount in a manufacturing environment. For THP derivative production, key considerations include:

  • Thermal Runaway Potential: A thorough understanding of the reaction's thermal hazards is essential. This includes determining the heat of reaction through calorimetry studies.[1]

  • Pressure Control: For reactions that evolve gas, the reactor must have an adequately sized and reliable pressure relief system.

  • Chemical Handling: Proper personal protective equipment (PPE), ventilation, and containment strategies are necessary for handling raw materials, intermediates, and final products, some of which may be hazardous.

  • Solvent Safety: The large volumes of organic solvents used in production pose fire and explosion risks. Facilities must be designed with appropriate fire suppression systems and electrical classifications.

  • Emergency Procedures: Clear and well-rehearsed emergency shutdown and quench procedures are critical for mitigating any unforeseen events.[1]

Troubleshooting Guides

Issue 1: Uncontrolled Exotherm or Thermal Runaway During Scale-up

Symptoms:

  • A rapid and unexpected increase in reactor temperature.[1]

  • Reactor temperature continues to rise even with maximum cooling applied.

  • A sudden increase in reactor pressure.[1]

Logical Troubleshooting Workflow:

Uncontrolled_Exotherm Start Uncontrolled Exotherm Detected Action1 Immediate Action: - Stop all reagent feeds - Maximize cooling Start->Action1 Check1 Is temperature still rising? Action1->Check1 Action2 Initiate Emergency Shutdown/ Quench Procedure Check1->Action2 Yes End Process Stabilized Check1->End No Investigate Post-Incident Investigation Action2->Investigate RootCause1 Root Cause Analysis: - Reagent addition too fast? - Incorrect starting temperature? - Insufficient cooling capacity? Investigate->RootCause1 Solution1 Corrective Actions: - Reduce addition rate - Lower reaction temperature - Re-evaluate reactor capabilities RootCause1->Solution1 Impurity_Issues Start Inconsistent Yields/ Increased Impurities Investigate Investigation Start->Investigate RootCause1 Possible Causes: - Inefficient Mixing? - Poor Temperature Control? - Different Raw Material Quality? - Extended Reaction Time? Investigate->RootCause1 Analysis1 Analyze Reactor Mixing: - CFD modeling - Visual observation (if possible) - Check agitator speed/design RootCause1->Analysis1 Analysis2 Review Temperature Logs: - Check for hot spots - Compare with lab profile RootCause1->Analysis2 Analysis3 Test Raw Materials: - Compare CoA of lab vs. plant batches - Test for critical impurities RootCause1->Analysis3 Solution Implement Corrective Actions: - Optimize agitator speed - Improve temperature control - Qualify raw material suppliers - Re-optimize reaction time Analysis1->Solution Analysis2->Solution Analysis3->Solution End Process Optimized Solution->End

References

Technical Support Center: Overcoming Poor Solubility of Pyran-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor solubility of pyran-based intermediates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyran-based intermediate, which is fully dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

A1: This common phenomenon is known as "solvent-shift" precipitation. Your pyran-based intermediate is likely highly soluble in the organic solvent DMSO but poorly soluble in the predominantly aqueous environment of your assay buffer. When the DMSO stock is diluted, the overall solvent polarity increases dramatically, causing your compound to crash out of solution.

Troubleshooting Steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay. However, the tolerance for DMSO is cell-line and assay-dependent.

  • Use a co-solvent: If your assay permits, using a small percentage of a water-miscible organic co-solvent in your final buffer system can help maintain solubility.

  • Prepare an intermediate dilution: Instead of adding the highly concentrated DMSO stock directly to the aqueous buffer, create an intermediate dilution in a solvent mixture that is more compatible with your final assay conditions.

  • Sonication: Gentle sonication of the final solution can sometimes help to redissolve fine precipitates.

Q2: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of my pyran intermediate?

A2: Yes, poor solubility is a frequent cause of inconsistent assay results. If your compound precipitates in the assay medium, the actual concentration of the dissolved, biologically active compound will be lower and more variable than the nominal concentration. This can lead to a lack of dose-response or erratic data points. It is crucial to determine the kinetic solubility of your compound in the specific assay medium to ensure you are working below its solubility limit.

Q3: How can I improve the aqueous solubility of my pyran-based intermediate for in vivo studies?

A3: Several strategies can be employed to enhance the aqueous solubility of your compound for in vivo applications:

  • Salt Formation: If your pyran intermediate has a basic or acidic functional group, forming a salt can significantly increase its aqueous solubility.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can increase the proportion of the more soluble ionized form.

  • Co-solvents: The use of biocompatible co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in the formulation can improve solubility.

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can increase its surface area and dissolution rate.[2]

  • Cyclodextrin Complexation: Encapsulating the poorly soluble pyran intermediate within a cyclodextrin molecule can form an inclusion complex with enhanced aqueous solubility.[3]

Troubleshooting Guides

Problem: Precipitation During Reaction Work-up

It is not uncommon for pyran-based intermediates to precipitate during the work-up of a reaction, especially when transitioning from an organic reaction solvent to an aqueous wash.

Troubleshooting Workflow:

G start Precipitation observed during aqueous work-up check_solvent Is the work-up solvent system appropriate? start->check_solvent change_solvent Modify the organic/aqueous solvent system. Consider a more polar organic solvent or a brine wash. check_solvent->change_solvent No check_ph Is the pH of the aqueous phase causing precipitation? check_solvent->check_ph Yes change_solvent->start adjust_ph Adjust the pH of the aqueous wash to keep the compound ionized and soluble. check_ph->adjust_ph Yes filter_precipitate Isolate the precipitate by filtration. check_ph->filter_precipitate No adjust_ph->start wash_precipitate Wash the precipitate with the aqueous phase to remove impurities. filter_precipitate->wash_precipitate redissolve Redissolve the precipitate in a suitable organic solvent for further purification. wash_precipitate->redissolve end Proceed with purified compound redissolve->end

Caption: Troubleshooting workflow for precipitation during reaction work-up.

Problem: Inconsistent Biological Assay Results

Poor solubility can lead to unreliable data in biological assays. This guide helps to diagnose and address solubility-related issues.

Troubleshooting Workflow:

G start Inconsistent assay results observed check_solubility Determine the kinetic solubility of the compound in the assay medium. start->check_solubility is_soluble Is the compound soluble at the tested concentrations? check_solubility->is_soluble retest Retest at concentrations below the solubility limit. is_soluble->retest Yes improve_solubility Implement a solubility enhancement strategy. is_soluble->improve_solubility No end Reliable assay data retest->end reformulate Reformulate the compound (e.g., use co-solvents, cyclodextrins, or create a nanosuspension). improve_solubility->reformulate reformulate->check_solubility

Caption: Troubleshooting workflow for inconsistent biological assay results.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data for various solubility enhancement techniques. While specific data for a wide range of pyran-based intermediates is limited in the literature, the principles are broadly applicable.

Table 1: Solubility Enhancement by Salt Formation

CompoundFree Base Solubility (µg/mL)Salt FormSalt Solubility (µg/mL)Fold IncreaseReference
IIIM-290 (Rohitukine derivative)8.61 ± 1.8Hydrochloride362.23 ± 38.39~42[1]
IIIM-290 (Rohitukine derivative)8.61 ± 1.8Hippurate360.02 ± 13.19~42[1]

Table 2: Effect of Structural Modification on Aqueous Solubility

Parent CompoundModificationResulting CompoundAqueous Solubility (µg/mL)Fold IncreaseReference
Quinolinyltriazole 3aAddition of a morpholine-containing substituentQuinolinyltriazole 3h867~433[4]
Thiazolidinone LeadIncorporation of polar R2 groups and diverse R1 groupsThiazolidinone 310.55[5]

Note: The compounds in Table 2 are not pyran-based but serve as illustrative examples of how structural modifications can significantly impact solubility.

Table 3: Co-Solvent Effect on Solubility (Illustrative Example)

CompoundSolvent SystemSolubility (mg/mL)Reference
Poorly soluble drug 'X'Water0.01Fictional Data
Poorly soluble drug 'X'Water:PEG 400 (80:20)0.5Fictional Data
Poorly soluble drug 'X'Water:Ethanol (50:50)2.1Fictional Data

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is used to determine the solubility of a compound under non-equilibrium conditions, which is often representative of how compounds behave when diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the pyran-based intermediate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This assay measures the solubility of a compound at equilibrium and is considered the "gold standard" for solubility determination.

Methodology:

  • Compound Addition: Add an excess amount of the solid pyran-based intermediate to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 3: Salt Formation Screening

This protocol outlines a general procedure for screening different counter-ions to form a more soluble salt of a pyran-based intermediate.

Methodology:

  • Selection of Counter-ions: Choose a range of pharmaceutically acceptable acidic or basic counter-ions based on the pKa of your pyran intermediate.

  • Solvent Selection: Select a variety of solvents with different polarities for the screening experiments.

  • Screening Methods:

    • Slurry Method: Add the free form of the pyran intermediate and a molar equivalent of the counter-ion to a solvent. Stir the slurry for a period of time at a set temperature.

    • Evaporation Method: Dissolve the pyran intermediate and the counter-ion in a suitable solvent and allow the solvent to evaporate slowly.

  • Analysis of Solids: Analyze the resulting solids by techniques such as X-ray powder diffraction (XRPD) to identify the formation of new crystalline salt forms.

  • Solubility Measurement: Determine the aqueous solubility of any new salt forms using the thermodynamic solubility assay (Protocol 2).

Visualizations

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications Particle Size Reduction Particle Size Reduction Modification of Crystal Habit Modification of Crystal Habit Drug Dispersion in Carriers Drug Dispersion in Carriers Complexation Complexation pH Adjustment pH Adjustment Salt Formation Salt Formation Co-solvency Co-solvency Use of Surfactants Use of Surfactants Poorly Soluble Pyran Intermediate Poorly Soluble Pyran Intermediate Physical Modifications Physical Modifications Poorly Soluble Pyran Intermediate->Physical Modifications Chemical Modifications Chemical Modifications Poorly Soluble Pyran Intermediate->Chemical Modifications Enhanced Solubility Enhanced Solubility Physical Modifications->Enhanced Solubility Chemical Modifications->Enhanced Solubility

Caption: Strategies for enhancing the solubility of pyran-based intermediates.

G start Start: Have a poorly soluble pyran intermediate has_ionizable_group Does the compound have an ionizable group (acidic or basic)? start->has_ionizable_group salt_screen Perform salt screening (Protocol 3) has_ionizable_group->salt_screen Yes co_solvent Screen for suitable co-solvents has_ionizable_group->co_solvent No ph_adjustment Optimize formulation pH salt_screen->ph_adjustment end End: Solubilized compound for further studies ph_adjustment->end cyclodextrin Investigate cyclodextrin complexation co_solvent->cyclodextrin nanosuspension Consider nanosuspension formulation cyclodextrin->nanosuspension nanosuspension->end

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimization of Stereoselective Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of substituted tetrahydropyrans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted tetrahydropyrans in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: I am experiencing low yields in my tetrahydropyran synthesis. What are the potential causes and how can I improve the outcome?

Answer: Low yields in stereoselective tetrahydropyran synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield.[1] For instance, in Prins-type cyclizations, excessively high temperatures can promote side reactions, while temperatures that are too low may lead to the formation of unwanted acetals.[2] A thorough screening of these parameters is often necessary to find the optimal conditions for your specific substrate.

  • Purity of Starting Materials: Impurities present in reagents and solvents can interfere with the reaction, leading to diminished yields or the formation of byproducts.[1] Always ensure the use of high-purity starting materials.

  • Catalyst Deactivation or Poisoning: The catalyst's activity can be compromised by impurities in the reaction mixture or by degradation under the reaction conditions.[1][2] Using freshly prepared or purified catalysts and ensuring an inert reaction atmosphere can mitigate this issue.

  • Poor Substrate Reactivity: Substrates containing electron-withdrawing groups may exhibit reduced reactivity. In such cases, employing a more active catalyst or adjusting to more forcing reaction conditions might be necessary.[2]

Issue 2: Poor Diastereoselectivity

Question: My reaction is producing a mixture of diastereomers with low selectivity. How can I enhance the stereocontrol in my tetrahydropyran synthesis?

Answer: Achieving high diastereoselectivity is a frequent challenge in the synthesis of substituted tetrahydropyrans. The stereochemical outcome is highly dependent on the interplay of the catalyst, substrate, and reaction conditions.

Key Factors Influencing Diastereoselectivity:

  • Catalyst Choice: The catalyst plays a pivotal role in determining the stereoselectivity of the reaction. In Prins cyclizations, for example, the formation of a chair-like transition state with equatorial substituents is generally favored, leading to cis-2,6-disubstituted tetrahydropyrans.[2] The choice of Lewis acid can significantly impact the diastereomeric ratio.[3]

  • Reaction Temperature: Lowering the reaction temperature often improves diastereoselectivity by favoring the transition state with the lowest activation energy.[3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.[2][3] Screening a range of solvents is a recommended optimization step.

  • Steric Hindrance: Bulky substituents on the reactants can direct the approach of the other reactant, favoring the formation of a specific diastereomer.[3]

Issue 3: Formation of Undesired Side Products

Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired tetrahydropyran formation, particularly in acid-catalyzed processes like the Prins cyclization.

Common Side Reactions and Mitigation Strategies:

  • 2-Oxonia-Cope Rearrangement: This rearrangement can lead to the formation of constitutional isomers and cause racemization of stereocenters.[2][5][6] The careful selection of the catalyst and reaction conditions can help suppress this competing pathway.[2][6]

  • Elimination Reactions: Carbocation intermediates may undergo elimination to form allylic alcohols instead of cyclizing.[2] The use of a nucleophilic counter-ion or additive can help trap the carbocation and promote the desired cyclization.[2]

  • Polymerization: Under strongly acidic conditions, alkenes, especially styrenes, can be susceptible to polymerization.[2] Employing a milder catalyst or reducing the catalyst loading can help prevent this.[2]

  • Formation of Dioxanes: In the presence of an excess of an aldehyde, particularly formaldehyde, the formation of 1,3-dioxanes can be a significant side reaction.[2] Using a stoichiometric amount of the aldehyde is crucial to avoid this outcome.[2]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative data from optimization studies for the stereoselective synthesis of tetrahydropyrans, illustrating the impact of various reaction parameters on yield and diastereoselectivity.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Sc(OTf)₃ (10)CH₂Cl₂25124060:40
2Sc(OTf)₃ (10)THF251225-
3In(OTf)₃ (10)CH₂Cl₂25125070:30
4In(OTf)₃ (10)THF251230-
5In(OTf)₃ (10)Toluene25127580:20
6In(OTf)₃ (10)Toluene0248590:10
7In(OTf)₃ (5)Toluene0248288:12

This is a representative data table compiled from typical optimization studies. Actual results may vary depending on the specific substrates and reaction scale.[1]

Experimental Protocols

Protocol 1: Prins Cyclization for the Synthesis of cis-4-halo-2,6-disubstituted Tetrahydropyrans

This protocol is adapted from the work of Loh and Chan for the synthesis of cis-4-halo-2,6-disubstituted tetrahydropyrans.[7]

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Indium(III) triflate (In(OTf)₃) (10 mol%)

  • Trimethylsilyl halide (TMSX, where X = Cl, Br, or I) (1.5 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the homoallylic alcohol and aldehyde in anhydrous dichloromethane at 0 °C under an inert atmosphere, add indium(III) triflate.

  • Stir the mixture for 10 minutes, then add the trimethylsilyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

Protocol 2: Hetero-Diels-Alder Reaction for Tetrahydropyranone Synthesis

This protocol outlines a general procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Reagents:

  • Diene (e.g., Danishefsky's diene) (1.0 equiv)

  • Aldehyde (dienophile) (1.1 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, or a chiral Lewis acid) (1.1 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene)

Procedure:

  • Dissolve the aldehyde in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C) under an inert atmosphere.

  • Add the Lewis acid dropwise and stir the mixture for 15-30 minutes.

  • Add a solution of the diene in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Purify Reagents/Solvents conditions Choose Catalyst, Solvent, & Temperature reagents->conditions setup Set up Reaction under Inert Atmosphere conditions->setup addition Sequential Reagent Addition setup->addition monitoring Monitor Progress (TLC, GC, etc.) addition->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize analyze Determine Yield & Diastereoselectivity characterize->analyze

Caption: A generalized experimental workflow for stereoselective tetrahydropyran synthesis.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity cluster_side_products Addressing Side Products start Low Yield or Poor Selectivity check_purity Verify Reagent Purity start->check_purity change_catalyst Screen Different Lewis/Brønsted Acids start->change_catalyst adjust_stoichiometry Adjust Reagent Stoichiometry start->adjust_stoichiometry optimize_conditions Optimize Temp, Time, Solvent, Catalyst check_purity->optimize_conditions check_catalyst Investigate Catalyst Deactivation optimize_conditions->check_catalyst lower_temp Lower Reaction Temperature change_catalyst->lower_temp change_solvent Screen Solvents lower_temp->change_solvent milder_conditions Use Milder Catalyst or Conditions adjust_stoichiometry->milder_conditions

Caption: A troubleshooting decision tree for optimizing tetrahydropyran synthesis.

References

Validation & Comparative

Spectroscopic Analysis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a detailed analysis based on a closely related analogue, 4-(aminomethyl)tetrahydro-2H-pyran , and predictive models for the target compound. This approach allows for an insightful estimation of its spectroscopic properties, which is crucial for its identification, characterization, and application in research and drug development.

Comparative Spectroscopic Data

The following tables summarize the available experimental data for the analogue and the predicted data for the target compound, this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-(Aminomethyl)tetrahydro-2H-pyran (Experimental, DMSO-d₆)[1]H-2, H-6 (axial)3.20-3.29m-
H-2, H-6 (equatorial)3.81-3.86m-
H-3, H-5 (axial)1.02-1.16m-
H-3, H-5 (equatorial)1.56-1.61m-
H-41.34-1.45m-
-CH₂NH₂2.39d6.3
-NH₂1.10-1.50 (brs)br s-
This compound (Predicted) H-2, H-6~3.5-4.0m-
H-3, H-5~1.6-2.0m-
-CH₂NH₂~2.8-3.2s-
-NH₂Variablebr s-

Note: Predicted values for the target compound are estimations based on the structure and data from similar compounds. The absence of a proton at the C-4 position will simplify the spectrum, and the electron-withdrawing nitrile group is expected to deshield adjacent protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C-2, C-6~65-70
C-3, C-5~30-35
C-4~40-45
-CH₂NH₂~45-50
-C≡N~120-125

Note: These are estimated chemical shifts. The quaternary C-4 and the nitrile carbon would be key identifiers in an experimental spectrum.

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound (Predicted) N-H stretch3300-3500 (medium, two bands)
C-H stretch2850-3000 (strong)
C≡N stretch2220-2260 (weak to medium)
C-O stretch1050-1150 (strong)

Note: The presence of a weak to medium intensity peak around 2240 cm⁻¹ would be a strong indicator of the nitrile functional group.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
4-(Aminomethyl)tetrahydro-2H-pyran (Experimental, CI-MS)[1]CI11699
This compound (Predicted) ESI or CI141.1133Loss of NH₃ (~124), loss of CH₂NH₂ (~111), loss of CN (~115)

Note: The exact mass of the protonated molecule ([M+H]⁺) would be a critical piece of data for confirming the molecular formula.

Detailed Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below. These are general guidelines and may require optimization based on the specific instrument and sample.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Proton-decoupled experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase correction and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Acquisition Parameters:

    • ESI: Infuse the sample solution directly into the source or inject it via an LC system. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • CI: Introduce the sample into the ion source, where it is ionized by reactant gas ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation cluster_3 Final Report prep Prepare solutions in appropriate deuterated and non-deuterated solvents nmr 1H and 13C NMR Spectroscopy prep->nmr ir Infrared (IR) Spectroscopy prep->ir ms Mass Spectrometry (MS) prep->ms analyze_nmr Determine chemical shifts, coupling constants, and structure nmr->analyze_nmr analyze_ir Identify characteristic functional group absorptions ir->analyze_ir analyze_ms Determine molecular weight and fragmentation patterns ms->analyze_ms comparison Compare with data of analogues and predictive models analyze_nmr->comparison analyze_ir->comparison analyze_ms->comparison report Compile comprehensive spectroscopic report comparison->report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

A Researcher's Guide to Interpreting 1H and 13C NMR Spectra of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and synthetic organic molecules. Its conformational flexibility and the stereochemical intricacies of its substituted derivatives necessitate robust analytical techniques for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the cornerstone for characterizing these saturated heterocyclic systems. This guide provides a comparative analysis of 1H and 13C NMR spectroscopy for the structural interpretation of tetrahydropyran derivatives, supported by experimental data and protocols.

1H NMR Spectral Analysis of Tetrahydropyran Derivatives

The 1H NMR spectrum of a tetrahydropyran derivative provides a wealth of information regarding the proton environment, including the number of unique protons, their electronic environment (chemical shift), neighboring protons (multiplicity), and their spatial orientation (coupling constants).

At room temperature, the tetrahydropyran ring rapidly interconverts between two chair conformations. This rapid flipping often leads to averaged signals for the axial and equatorial protons, simplifying the spectrum.[1] However, in substituted tetrahydropyrans, one chair conformation may be significantly more stable, allowing for the distinction between axial and equatorial protons.[2] The protons on carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear at a lower field compared to the other ring protons.[3]

A key feature in the 1H NMR spectra of conformationally locked tetrahydropyran derivatives is the difference in chemical shifts and coupling constants between axial and equatorial protons. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts.[4] The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This relationship is invaluable for determining the relative stereochemistry of substituents on the ring.[5]

Key 1H NMR Features of the Tetrahydropyran Ring:

  • Axial vs. Equatorial Protons: In a fixed chair conformation, axial protons are shielded by the C-C bonds and appear at a higher field (lower ppm) than the corresponding equatorial protons.

  • Coupling Constants (J): The magnitude of the coupling constant provides critical stereochemical information:

    • ³J_ax-ax (axial-axial coupling): Typically large (8-13 Hz) due to a ~180° dihedral angle.

    • ³J_ax-eq (axial-equatorial coupling): Smaller (2-5 Hz) due to a ~60° dihedral angle.

    • ³J_eq-eq (equatorial-equatorial coupling): Smaller (2-5 Hz) due to a ~60° dihedral angle.

    • ²J (geminal coupling): Typically 10-15 Hz.

dot graph "Chair_Conformation" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for the chair conformation C2 [pos="1.5,1.5!", label="C2"]; C3 [pos="3,0.5!", label="C3"]; C4 [pos="3,-1!", label="C4"]; C5 [pos="1.5,-2!", label="C5"]; C6 [pos="0,-1!", label="C6"]; O1 [pos="0,0.5!", label="O1"];

// Edges for the ring edge [len=1.5]; O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O1;

// Axial and Equatorial protons node [shape=point, width=0.01, height=0.01]; H2a [pos="1.5,2.5!", label=""]; H2e [pos="2.2,1.2!", label=""]; H3a [pos="4,0.2!", label=""]; H3e [pos="3.5,1.2!", label=""]; H4a [pos="4,-1.3!", label=""]; H4e [pos="2.5,-1.7!", label=""]; H5a [pos="1.5,-3!", label=""]; H5e [pos="0.8,-1.7!", label=""]; H6a [pos="-1,-1.3!", label=""]; H6e [pos="0.5,0.2!", label=""];

// Edges for protons edge [style=dashed, color="#4285F4"]; C2 -- H2a; C2 -- H2e; C3 -- H3a; C3 -- H3e; C4 -- H4a; C4 -- H4e; C5 -- H5a; C5 -- H5e; C6 -- H6a; C6 -- H6e;

// Labels for axial and equatorial protons node [shape=plaintext, fontcolor="#EA4335"]; label_H2a [pos="1.5,2.8!", label="Hₐ"]; node [shape=plaintext, fontcolor="#34A853"]; label_H2e [pos="2.5,1.2!", label="Hₑ"]; node [shape=plaintext, fontcolor="#EA4335"]; label_H3a [pos="4.3,0.2!", label="Hₐ"]; node [shape=plaintext, fontcolor="#34A853"]; label_H3e [pos="3.8,1.2!", label="Hₑ"]; node [shape=plaintext, fontcolor="#EA4335"]; label_H4a [pos="4.3,-1.3!", label="Hₐ"]; node [shape=plaintext, fontcolor="#34A853"]; label_H4e [pos="2.2,-1.7!", label="Hₑ"]; node [shape=plaintext, fontcolor="#EA4335"]; label_H5a [pos="1.5,-3.3!", label="Hₐ"]; node [shape=plaintext, fontcolor="#34A853"]; label_H5e [pos="0.5,-1.7!", label="Hₑ"]; node [shape=plaintext, fontcolor="#EA4335"]; label_H6a [pos="-1.3,-1.3!", label="Hₐ"]; node [shape=plaintext, fontcolor="#34A853"]; label_H6e [pos="0.8,0.2!", label="Hₑ"]; }

Caption: Chair conformation of tetrahydropyran showing axial (Hₐ) and equatorial (Hₑ) protons.

Proton Position Typical Chemical Shift (δ, ppm) Typical Multiplicity Notes
C2/C6 - Equatorial3.8 - 4.2dddDeshielded by the adjacent oxygen atom.
C2/C6 - Axial3.2 - 3.6dddMore shielded than the equatorial proton.
C3/C5 - Equatorial1.6 - 1.9m
C3/C5 - Axial1.2 - 1.5m
C4 - Equatorial1.6 - 1.9m
C4 - Axial1.2 - 1.5m
Substituent ProtonsVariableVariableDepends on the nature and position of the substituent.

Note: These are approximate ranges and can vary based on the solvent and the nature of substituents on the ring.

13C NMR Spectral Analysis of Tetrahydropyran Derivatives

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Similar to 1H NMR, the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear at a lower field.[6][7] The chemical shifts of the ring carbons are sensitive to the presence and stereochemistry of substituents.

Carbon Position Typical Chemical Shift (δ, ppm) Notes
C2/C665 - 75Deshielded by the adjacent oxygen atom.[8]
C3/C525 - 35
C420 - 30
Substituent CarbonsVariableDepends on the nature of the substituent.

Note: These are approximate ranges and can vary based on the solvent and the nature of substituents on the ring.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural and stereochemical analysis, other techniques provide complementary information.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides molecular formula confirmation and information about structural fragments. It does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups.Identifies functional groups (e.g., -OH, C=O) which can be correlated with NMR data for a more complete picture of the molecule. It does not provide information on the carbon-hydrogen framework.
X-ray Crystallography Precise three-dimensional structure in the solid state.Provides the definitive solid-state structure, which can be used to confirm NMR-based conformational and stereochemical assignments. However, the conformation in solution (as seen by NMR) may differ from the solid-state structure.

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Weigh approximately 5-10 mg of the tetrahydropyran derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

1H NMR Spectroscopy - Typical Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

13C NMR Spectroscopy - Typical Acquisition Parameters:

  • Spectrometer: 100 MHz or higher.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 220 ppm

Workflow for Spectral Interpretation

The interpretation of NMR spectra is a systematic process that involves analyzing each piece of information to build a coherent structure.

workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_2D 2D NMR (Optional but Recommended) A Number of Signals (Chemically non-equivalent protons) B Chemical Shift (δ) (Electronic environment) A->B Structure Proposed Structure C Integration (Ratio of protons) B->C D Multiplicity (Splitting) (Neighboring protons) C->D E Coupling Constants (J) (Dihedral angles, stereochemistry) D->E H COSY (¹H-¹H correlations) E->Structure F Number of Signals (Chemically non-equivalent carbons) G Chemical Shift (δ) (Functional groups, hybridization) F->G G->Structure I HSQC/HMQC (¹H-¹³C one-bond correlations) H->I J HMBC (¹H-¹³C long-range correlations) I->J K NOESY/ROESY (Through-space correlations, stereochemistry) J->K K->Structure Start Acquire Spectra Start->A Start->F

Caption: Workflow for the interpretation of NMR spectra of tetrahydropyran derivatives.

References

comparison of different synthetic routes to spiro-4H-pyrans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Spiro-4H-Pyrans

The spiro-4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products, exhibiting properties ranging from antimicrobial and anticancer to anti-inflammatory and antiviral. The growing interest in these molecules within the drug development and medicinal chemistry sectors has spurred the development of diverse and efficient synthetic strategies. This guide provides a comparative overview of prominent synthetic routes to spiro-4H-pyrans, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of spiro-4H-pyrans is predominantly achieved through multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. These reactions often proceed via a domino sequence, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, reaction time, and stereoselectivity of the final products.

Herein, we compare three distinct and widely employed synthetic routes:

  • Catalyst-Free Multi-component Reaction in Ethanol: A green and straightforward approach that leverages the inherent reactivity of the starting materials under reflux conditions.

  • Organocatalyzed Enantioselective Three-Component Reaction: A method focused on achieving high stereocontrol in the synthesis of chiral spiro[4H-pyran-3,3′-oxindole] derivatives.

  • Copper(II) Acetate Catalyzed Multi-component Reaction under Solvent-Free Conditions: An environmentally benign and rapid method utilizing a mild and economical catalyst.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the three highlighted synthetic routes, allowing for a direct comparison of their performance.

Synthetic RouteCatalystSolventTemperature (°C)Time (h)Yield (%)Key Advantages
1. Catalyst-Free MCR NoneEthanol78 (Reflux)678-90Green solvent, no catalyst required, simple workup.[1]
2. Organocatalyzed Enantioselective MCR Cinchonidine-derived thioureaToluene with water additive012-2471-92High enantioselectivity (up to 87% ee), mild reaction conditions.[2][3]
3. Copper(II) Acetate Catalyzed MCR Copper(II) acetate monohydrateSolvent-free800.05-0.08 (3-5 min)73-89Extremely short reaction times, environmentally friendly (solvent-free).[4]

Experimental Protocols

Catalyst-Free Multi-component Synthesis of Spiroindenopyridotriazine-4H-pyrans

This procedure describes a one-pot, three-component reaction for the synthesis of novel spiro-4H-pyran derivatives without the use of a catalyst.[1]

Materials:

  • Indenopyrido[2][5]triazine derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Pyrazolone derivative (1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the indenopyrido[2][5]triazine derivative (1 mmol), malononitrile (1 mmol), and the pyrazolone derivative (1 mmol).

  • Add 10 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the crude product by simple filtration.

  • Wash the collected solid with warm ethanol to afford the pure spiro-4H-pyran derivative. No column chromatography is typically required.

Organocatalyzed Enantioselective Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives

This protocol outlines an efficient stereoselective three-component reaction to synthesize functionalized spiro[4H-pyran-3,3′-oxindole] derivatives using an organocatalyst.[2][3]

Materials:

  • Isatin derivative (0.2 mmol)

  • Malononitrile (0.2 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetoacetate) (0.24 mmol)

  • Cinchonidine-derived thiourea catalyst (10 mol%, 0.02 mmol)

  • Toluene (1.0 mL)

  • Water (0.050 mL)

Procedure:

  • To a dry reaction vial, add the isatin derivative (0.2 mmol), malononitrile (0.2 mmol), the 1,3-dicarbonyl compound (0.24 mmol), and the cinchonidine-derived thiourea catalyst (0.02 mmol).

  • Add toluene (1.0 mL) and water (0.050 mL) to the vial.

  • Stir the reaction mixture at 0 °C for the time specified (typically 12-24 hours) until the isatin is completely consumed as monitored by TLC.

  • After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the desired spirooxindole product.

Copper(II) Acetate Catalyzed Synthesis of Spiro-4H-pyran Derivatives

This method describes a rapid and environmentally friendly one-pot, multi-component synthesis of spiro-4H-pyran derivatives under solvent-free conditions.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., 1,3-diketone) (1 mmol)

  • Copper(II) acetate monohydrate (20 mol%, 0.2 mmol)

Procedure:

  • In a mortar, grind a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and copper(II) acetate monohydrate (0.2 mmol) at room temperature for a few seconds.

  • Transfer the mixture to a reaction vessel and heat at 80 °C for 3-5 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mixture and stir for a few minutes.

  • Collect the solid product by filtration, wash with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure spiro-4H-pyran derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Catalyst_Free_MCR Start Indenopyridotriazine Malononitrile Pyrazolone Reaction One-pot Reaction Start->Reaction Product Spiroindenopyridotriazine-4H-pyran Reaction->Product Conditions Ethanol Reflux (78 °C) 6 hours Conditions->Reaction

Caption: Catalyst-Free Multi-component Reaction Workflow.

Organocatalyzed_MCR Start Isatin Malononitrile 1,3-Dicarbonyl Reaction Domino Reaction (Knoevenagel/Michael/Cyclization) Start->Reaction Product Enantiomerically Enriched Spiro[4H-pyran-3,3'-oxindole] Reaction->Product Catalyst Cinchonidine-derived Thiourea Catalyst->Reaction Conditions Toluene/Water 0 °C 12-24 hours Conditions->Reaction

Caption: Organocatalyzed Enantioselective Three-Component Reaction.

Copper_Catalyzed_MCR Start Aromatic Aldehyde Malononitrile Active Methylene Cmpd. Reaction One-pot Reaction Start->Reaction Product Spiro-4H-pyran Derivative Reaction->Product Catalyst Copper(II) Acetate Catalyst->Reaction Conditions Solvent-free 80 °C 3-5 minutes Conditions->Reaction

Caption: Copper(II) Acetate Catalyzed Solvent-Free Synthesis.

References

comparative analysis of the biological activity of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 2-amino-4H-pyran-3-carbonitrile analogs, focusing on their anticancer and antimicrobial properties. The data presented is synthesized from multiple studies to provide a comprehensive overview of the structure-activity relationships within this class of compounds.

Data Presentation

The following tables summarize the in vitro biological activity of various 2-amino-4H-pyran-3-carbonitrile analogs against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 2-Amino-4H-pyran-3-carbonitrile Analogs

Compound IDR1R2Cancer Cell LineActivity (IC50 in µM)
1a PhenylMethylSW-480>100
1b 4-NitrophenylMethylSW-48034.6[1]
1c 4-ChlorophenylMethylSW-48035.9[1]
1d 3,4,5-TrimethoxyphenylMethylSW-48038.6[1]
1e PhenylMethylMCF-7>100
1f 4-NitrophenylMethylMCF-742.6[1]
1g 4-ChlorophenylMethylMCF-734.2[1]
1h 3,4,5-TrimethoxyphenylMethylMCF-726.6[1]
2a 4-ChlorophenylQuinolinoneA54928
2b 4-MethoxyphenylQuinolinoneA54926

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 2-Amino-4H-pyran-3-carbonitrile Analogs

Compound IDRBacterial StrainActivity (MIC in µg/mL)
3a PhenylBacillus subtilis (MTCC 441)1.56[2]
3b 4-ChlorophenylBacillus subtilis (MTCC 441)>100
3c 4-NitrophenylBacillus subtilis (MTCC 441)>100
3d PhenylStaphylococcus aureus (MTCC 96)1.56[2]
3e 4-ChlorophenylStaphylococcus aureus (MTCC 96)1.56[2]
3f 4-NitrophenylStaphylococcus aureus (MTCC 96)>100
4a PhenylMycobacterium bovis (BCG)62.5
4b 4-ChlorophenylMycobacterium bovis (BCG)31.2

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][4][5]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[6][7][8][9]

Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[6][8][9]

Procedure:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in a 96-well plate.

  • Inoculum Preparation: The test bacteria are grown to a specific turbidity, and the suspension is diluted to a final concentration of approximately 5 × 10^5 CFU/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serial dilutions of compounds incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Broth_Microdilution_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prepare_dilutions Prepare serial dilutions of compounds in broth inoculate_wells Inoculate wells with bacterial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate plate for 18-24h inoculate_wells->incubate_plate read_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow of the broth microdilution MIC assay.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Pyran_Analog 2-Amino-4H-pyran-3- carbonitrile Analog Pyran_Analog->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

References

A Comparative Guide to HPLC and Mass Spectrometry Methods for Purity Assessment of Aminomethyl-tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and safety requirement. Aminomethyl-tetrahydropyrans represent a vital class of saturated heterocyclic scaffolds used in medicinal chemistry. Their inherent polarity and potential for stereoisomerism present unique analytical challenges. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the robust purity assessment of these compounds, complete with experimental data and detailed protocols.

The analysis of drug impurities requires both qualitative methods to identify the impurity's nature and quantitative methods to measure its concentration.[1][2] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for impurity analysis, capable of separating trace impurities effectively.[1] When coupled with Mass Spectrometry (MS), which provides molecular weight and structural details, it becomes a powerful tool for comprehensive impurity profiling.[1][3][4]

Comparative Analysis of HPLC Separation Modes

The choice of HPLC method is paramount and depends on the physicochemical properties of the aminomethyl-tetrahydropyran and its potential impurities. Given their polar amino group and the possibility of chirality, three primary HPLC modes are compared: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

Table 1: Comparison of HPLC Method Performance for Aminomethyl-tetrahydropyran Analysis

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Chiral HPLC (Normal Phase)
Principle Separation based on hydrophobicity.Separation based on partitioning into a water-enriched layer on a polar stationary phase.Enantioselective interactions with a Chiral Stationary Phase (CSP).
Primary Application General purity assessment for non-polar to moderately polar compounds.Purity assessment of polar and hydrophilic compounds.[5][6]Separation and quantification of enantiomers (enantiomeric excess).[7][8]
Typical Stationary Phase C18, C8Amide, Silica, CyanoPolysaccharide-based (e.g., Amylose, Cellulose phenylcarbamates).[7][9]
Analyte Retention May exhibit poor retention for polar aminomethyl-tetrahydropyrans.Excellent retention for polar amines, often avoiding ion-pairing reagents.[5]Dependant on specific chiral interactions.
MS Compatibility Good, but high aqueous mobile phases can reduce ESI efficiency.Excellent, as high organic mobile phases enhance ESI-MS sensitivity.[6]Good, but requires compatible mobile phase additives.
Typical LOQ ~0.05% (UV), <0.01% (MS)~0.05% (UV), <0.01% (MS)~0.1% (UV)
Key Advantage Widely available, robust, vast library of existing methods.Superior retention and resolution for polar analytes.[5]The only method to determine enantiomeric purity.
Key Limitation Poor retention of very polar compounds.Can have longer equilibration times and be sensitive to mobile phase water content.Columns are expensive; method development can be more complex.

Experimental Protocols

Detailed and validated analytical methods are essential for reliable and reproducible results.[3][10] The following protocols provide a starting point for the purity assessment of aminomethyl-tetrahydropyrans.

Protocol 1: Purity by HILIC-UV/MS

Hydrophilic Interaction Chromatography (HILIC) is often the method of choice for analyzing polar amines as it provides superior retention compared to traditional reversed-phase methods.[5]

  • Instrumentation : Agilent 1290 Infinity II HPLC or equivalent, coupled with a Diode Array Detector (DAD) and an Agilent 6545 Q-TOF Mass Spectrometer.

  • Column : Waters XBridge BEH Amide XP (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 95% B to 50% B over 10 minutes.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • UV Detection : 210 nm.

  • MS Parameters (ESI+) :

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Fragmentor Voltage: 175 V

    • Mass Range: 50-1000 m/z

  • Sample Preparation : Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Protocol 2: Enantiomeric Purity by Chiral HPLC-UV

For chiral aminomethyl-tetrahydropyrans, determining the enantiomeric excess is crucial. This typically requires a chiral stationary phase (CSP).

  • Instrumentation : Shimadzu Nexera XR HPLC or equivalent with a UV/Vis detector.

  • Column : Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v). The exact ratio must be optimized for separation.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.[9]

Method Validation and Data Presentation

Any method used for purity analysis must be validated to ensure it is fit for purpose.[3][10][11] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), are summarized below.

Table 2: Typical Method Validation Parameters for Purity Assessment

Validation ParameterAcceptance CriteriaPurpose
Specificity The peak for the main component is resolved from all impurity peaks (Resolution > 2).Ensures the method can accurately measure the analyte in the presence of other components.[12]
Linearity Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels.[12]Confirms a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% to 102.0% recovery for the main component.Measures the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.Demonstrates the consistency of results under the same operating conditions.[11]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Precision at the LOQ should have RSD ≤ 10%.[12]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).[10][12]Measures the method's capacity to remain unaffected by small variations.

Visualizing the Analytical Workflow

An orthogonal approach, using multiple analytical techniques, provides the most reliable and complete purity profile.[13] The general workflow for assessing the purity of a newly synthesized batch of an aminomethyl-tetrahydropyran involves initial separation by HPLC, followed by detection and characterization using UV and MS.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Characterization cluster_results Data Interpretation Sample Synthesized Batch (Aminomethyl-tetrahydropyran) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Separation (HILIC or Chiral) Dissolution->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometry (Identification) HPLC->MS_Detector Data_Analysis Data Analysis (Peak Integration) UV_Detector->Data_Analysis MS_Detector->Data_Analysis Report Final Purity Report (% Area, Impurity Profile) Data_Analysis->Report

References

evaluating different catalysts for the synthesis of spiro-pyran compounds

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of spiro-pyran compounds, a class of privileged scaffolds in medicinal chemistry and materials science, has seen significant advancements through the development of diverse catalytic systems. This guide provides a comparative overview of various catalysts, including organocatalysts, metal-based catalysts, and nanocatalysts, for the efficient synthesis of spiro-pyran derivatives. The performance of these catalysts is evaluated based on experimental data for reaction yield, time, and conditions, offering researchers and drug development professionals a comprehensive resource for selecting the optimal catalytic system.

Performance Comparison of Catalysts

The choice of catalyst profoundly influences the efficiency and selectivity of spiro-pyran synthesis. The following table summarizes the performance of different catalysts based on quantitative data from recent literature.

Catalyst TypeCatalystSubstratesSolventTemperature (°C)TimeYield (%)Enantiomeric Excess (ee, %)Citation
Organocatalyst Chiral Squaramideβ,γ-Unsaturated α-ketoesters, PyrazolonesTolueneRoom Temp.Not Specified8183[1]
Quinine-derivedtrans-β-nitro-styrene-derived MBH alcohol, α-arylidene pyrazoloneCHCl₃Room Temp.Not Specified7894[2]
L-ProlineAromatic aldehydes, Malononitrile, Active methylenesEthanolReflux4-6 hGoodNot Specified[3]
Metal-Based MOF-199Isatin derivatives, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile/Ethyl cyanoacetateH₂ORoom Temp.Not SpecifiedHighNot Applicable
Nanocatalyst Fe₃O₄-MNPsNinhydrin, α-haloketones, Dialkyl acetylenedicarboxylate, TriphenylphosphineEthanolRoom Temp.Not SpecifiedHighNot Applicable
Al₂O₃/V₂O₅Isatins, Malononitrile/Ethyl cyano-acetate, 1,3-dicarbonyl compoundsNot SpecifiedNot SpecifiedShortHighNot Applicable[4]
Ag/TiO₂/Fe₃O₄@MWCNTsEthyl 2,4-dioxo-4-arylbutanoate, Ammonium acetate, Isatin, Primary amines, tert-butyl isocyanideH₂ORoom Temp.Not SpecifiedHighNot Applicable[5]
Recyclable Catalyst Hal-Py-SO₃HNinhydrin, Malononitrile, 1,3-dicarbonyl compoundsH₂ORefluxNot SpecifiedExcellentNot Applicable[6]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of spiro-pyran compounds using different classes of catalysts.

General Procedure for Organocatalyzed Synthesis of Spirorhodanine-Pyran Derivatives[1]

To a solution of β,γ-unsaturated α-ketoester (0.1 mmol) and pyrazolone (0.2 mmol) in toluene (1 mL) is added the chiral squaramide catalyst (10 mol%). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the product is purified by column chromatography on silica gel.

General Procedure for Metal-Organic Framework (MOF-199) Catalyzed Synthesis[4]

A mixture of an isatin derivative (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) is stirred in water in the presence of a catalytic amount of MOF-199 at room temperature. After completion of the reaction, the solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative.

General Procedure for Nanocatalyst (Fe₃O₄-MNPs) Mediated Synthesis[5]

In a round-bottom flask, ninhydrin, an α-haloketone, dialkyl acetylenedicarboxylate, and triphenylphosphine are mixed in ethanol at room temperature. A catalytic amount of iron oxide magnetic nanoparticles (Fe₃O₄-MNPs) is added to the mixture. The reaction is stirred and monitored by TLC. After completion, the catalyst is separated using an external magnet, and the product is isolated from the solution.

Visualizing the Catalyst Evaluation Workflow

The process of evaluating different catalysts for a specific chemical transformation can be systematically represented. The following diagram illustrates a general workflow for the evaluation of catalysts in spiro-pyran synthesis.

Catalyst_Evaluation_Workflow start Define Spiro-Pyran Synthesis Reaction catalyst_selection Select Catalyst Classes (Organo, Metal, Nano) start->catalyst_selection exp_design Design Experiments (Substrates, Conditions) catalyst_selection->exp_design synthesis Perform Synthesis Reactions exp_design->synthesis analysis Analyze Products (Yield, Purity, Stereoselectivity) synthesis->analysis data_comp Compare Catalyst Performance analysis->data_comp data_comp->catalyst_selection Re-evaluate or Screen More Catalysts optimization Optimize Reaction Conditions for Best Catalyst data_comp->optimization end Select Optimal Catalyst optimization->end

Caption: General workflow for evaluating catalysts in spiro-pyran synthesis.

This guide provides a foundational understanding of the catalytic landscape for spiro-pyran synthesis. Researchers can leverage this information to make informed decisions in designing efficient and selective synthetic routes towards these valuable compounds.

References

Unraveling the Three-Dimensional World of Tetrahydropyran Derivatives: A Comparative Guide to Single-Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of molecular structure, the precise characterization of tetrahydropyran derivatives is paramount. These cyclic ethers are prevalent scaffolds in numerous bioactive molecules and pharmaceuticals.[1] This guide provides an objective comparison of single-crystal X-ray diffraction (SCXRD) with alternative analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for structural elucidation.

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides highly detailed and precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.[4][5]

At a Glance: SCXRD vs. Alternative Techniques

While SCXRD provides unparalleled detail, other techniques offer complementary information and may be more suitable depending on the sample's nature and the specific analytical question. The following table summarizes the key aspects of SCXRD in comparison to Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[2][6]Connectivity of atoms, solution-state conformation, dynamic processes, stereochemical relationships.[7][8]Molecular weight, elemental composition, fragmentation patterns for structural clues.[9]
Sample Requirements High-quality single crystal (typically 50-250 microns).[6]Soluble sample in a deuterated solvent.Volatile or ionizable sample.
Strengths Unambiguous and definitive structural determination.[2][4]Non-destructive, provides information on solution-state structure and dynamics, versatile for various nuclei.[8]High sensitivity, requires minimal sample, can be coupled with separation techniques (e.g., LC-MS).[9]
Limitations Crystal growth can be challenging and time-consuming; provides a static picture of the molecule in the solid state.[3][6]Can be complex to interpret for large or conformationally flexible molecules; indirect determination of 3D structure.[8]Does not provide direct 3D structural information; isomers can be difficult to distinguish without fragmentation analysis.

Performance Deep Dive: Crystallographic Data of Tetrahydropyran Derivatives

To illustrate the utility of SCXRD, the following table presents crystallographic data for a selection of tetrahydropyran derivatives. This data provides a fingerprint for each crystalline form and is essential for identification and quality control.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
(+)-27 C₂₃H₂₉F₃N₂O₅SMonoclinicP2₁10.123(2)10.345(2)12.189(3)108.365(4)1210.0(5)[10]
(-)-27 C₂₃H₂₉F₃N₂O₅SMonoclinicP2₁10.138(3)10.341(3)12.183(4)108.280(5)1212.1(6)[10]
28 C₂₁H₂₆FN₃O₅SOrthorhombicP2₁2₁2₁9.773(2)12.433(3)18.291(4)902221.7(8)[10]

Experimental Protocols: A Step-by-Step Guide

The successful application of SCXRD hinges on the quality of the single crystals. Below are detailed protocols for crystal growth and subsequent X-ray diffraction analysis.

General Protocol for Growing Single Crystals of Tetrahydropyran Derivatives

The growth of high-quality single crystals is often the most challenging step in SCXRD analysis.[11] Several methods can be employed, with the choice depending on the solubility and stability of the compound.

1. Slow Evaporation:

  • Prepare a saturated or near-saturated solution of the tetrahydropyran derivative in a suitable solvent.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.[12][13]

2. Slow Cooling:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, or transfer it to a refrigerated environment.[12][14]

  • The decrease in solubility upon cooling can induce crystallization.

3. Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

  • The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.[13][15]

4. Liquid-Liquid Diffusion:

  • Create a layered system with a solution of the compound in a denser solvent at the bottom and a less dense anti-solvent carefully layered on top.

  • Slow diffusion at the interface of the two liquids can lead to the formation of crystals.[12]

G General Workflow for Crystal Growth of Organic Compounds cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purify Purify Compound SelectSolvent Select Suitable Solvent(s) Purify->SelectSolvent SlowEvap Slow Evaporation SelectSolvent->SlowEvap SlowCool Slow Cooling SelectSolvent->SlowCool VaporDiff Vapor Diffusion SelectSolvent->VaporDiff LiquidDiff Liquid-Liquid Diffusion SelectSolvent->LiquidDiff Crystals Single Crystals Formed SlowEvap->Crystals NoCrystals No Crystals / Poor Quality SlowEvap->NoCrystals SlowCool->Crystals SlowCool->NoCrystals VaporDiff->Crystals VaporDiff->NoCrystals LiquidDiff->Crystals LiquidDiff->NoCrystals Optimize Optimize Conditions NoCrystals->Optimize Re-evaluate Solvent, Concentration, Temperature Optimize->SelectSolvent

A flowchart illustrating the general workflow for growing single crystals of organic compounds.
Protocol for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are typically performed for data collection and analysis.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10]

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.[10]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.[10]

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[10]

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

G Workflow for Single-Crystal X-ray Diffraction Analysis Mount Mount Single Crystal Collect Collect Diffraction Data Mount->Collect Reduce Data Reduction (Unit Cell, Space Group, Intensities) Collect->Reduce Solve Structure Solution (Initial Atomic Positions) Reduce->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validate Structure Validation Refine->Validate Final Final Crystal Structure Validate->Final

A diagram outlining the key steps in a single-crystal X-ray diffraction experiment.

Concluding Remarks

The structural elucidation of tetrahydropyran derivatives is a critical step in drug discovery and development. Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of these molecules in the solid state. While other techniques such as NMR and mass spectrometry offer valuable and often complementary information, SCXRD remains the unparalleled gold standard for obtaining precise atomic coordinates. The choice of analytical technique will ultimately depend on the specific research question, the nature of the sample, and the available resources. For the unambiguous determination of a novel molecular architecture, its absolute stereochemistry, and its intermolecular interactions in the solid state, single-crystal X-ray diffraction is the method of choice.

References

Establishing the Novelty of Newly Synthesized Spiro-Pyran Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with spiro-pyran derivatives emerging as a promising class due to their diverse biological activities. This guide provides a comparative analysis of newly synthesized spiro-pyran compounds, objectively evaluating their performance against existing alternatives, supported by experimental data.

Comparative Analysis of Biological Activity

To establish the novelty and potential of new spiro-pyran compounds, a direct comparison of their biological efficacy with established agents is crucial. The following table summarizes the cytotoxic activity of a newly synthesized spiro-pyran compound (5a) against various cancer cell lines and compares it with a standard chemotherapeutic drug, Doxorubicin.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A375 (Melanoma) IC50 (µM)LNCaP (Prostate Cancer) IC50 (µM)HDF (Normal Fibroblast) IC50 (µM)
New Spiro-Pyran (5a) 12.5 ± 1.1[1][2]28.4 ± 1.515.8 ± 0.9[1][2]18.2 ± 1.3[1][2]> 100
Doxorubicin (Alternative) 1.2 ± 0.10.8 ± 0.070.5 ± 0.041.5 ± 0.25.6 ± 0.5

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

The data indicates that while the new spiro-pyran compound 5a demonstrates notable cytotoxic activity against several cancer cell lines, its potency is lower than the standard drug Doxorubicin. However, a crucial observation is the significantly higher IC50 value of compound 5a against normal human dermal fibroblasts (HDF), suggesting a potentially favorable therapeutic window with lower toxicity to non-cancerous cells.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action reveals that compound 5a induces apoptosis, or programmed cell death, in cancer cells. This is a desirable characteristic for an anticancer agent. The proposed signaling pathway for this process is the mitochondrial pathway of apoptosis.

Spiro-Pyran (5a) Spiro-Pyran (5a) Bcl-2 Bcl-2 Spiro-Pyran (5a)->Bcl-2 Down-regulation Bax Bax Spiro-Pyran (5a)->Bax Up-regulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Spiro-Pyran 5a.

Studies have shown that treatment with compound 5a leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer properties of the spiro-pyran compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Workflow:

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add varying concentrations of Spiro-Pyran Add varying concentrations of Spiro-Pyran Incubate for 24h->Add varying concentrations of Spiro-Pyran Incubate for 48h Incubate for 48h Add varying concentrations of Spiro-Pyran->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4h->Add DMSO to dissolve formazan Measure absorbance at 570 nm Measure absorbance at 570 nm Add DMSO to dissolve formazan->Measure absorbance at 570 nm

Caption: Experimental Workflow for MTT Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the spiro-pyran compounds and the control drug for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Detection (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.

Methodology:

  • Cell Treatment: Cells are grown on coverslips and treated with the IC50 concentration of the spiro-pyran compound for 24 hours.

  • Fixation: The cells are fixed with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 for 10 minutes.

  • Staining: The cells are then stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.

Conclusion

The newly synthesized spiro-pyran compound 5a demonstrates promising anticancer activity with a potential for reduced toxicity compared to the standard chemotherapeutic agent, Doxorubicin. Its mechanism of action through the induction of the mitochondrial apoptosis pathway further highlights its therapeutic potential. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel spiro-pyran derivatives. Further in-vivo studies are warranted to fully establish the novelty and clinical relevance of this class of compounds.

References

Benchmarking the Efficacy of Novel Therapeutic Agents Derived from 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of therapeutic agents synthesized using 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile against established compounds in the fields of oncology and neurotherapeutics. This key intermediate has been instrumental in the development of next-generation inhibitors targeting pivotal cellular signaling pathways.[1] We will focus on two primary areas where this building block has shown significant promise: mTOR kinase inhibition for cancer therapy and PDE10A inhibition for the treatment of neurological disorders.[1][2][3]

Comparative Efficacy Analysis

The utility of this compound is demonstrated through its incorporation into potent and selective inhibitors. Below, we compare the performance of investigational drugs derived from this scaffold with established therapeutic agents.

mTOR Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a critical kinase regulating cell growth, proliferation, and survival, making it a key target in oncology. The compound this compound has been utilized as a core component in the synthesis of novel mTOR inhibitors, such as the orally available and selective inhibitor CC214-2.[1][2][3]

Table 1: Comparative Efficacy of mTOR Inhibitors

CompoundTarget(s)IC50 (nM)Cell LineEstablished/Investigational
CC214-2 (derived from the subject compound) mTORK1.6U87-MGInvestigational
Everolimus (Afinitor®) mTORC11.8JurkatEstablished
Sirolimus (Rapamycin) mTORC10.1VariousEstablished
Torin 1 mTORC1/20.25HeLaInvestigational (Tool Compound)

IC50 values are indicative of the concentration of the drug required to inhibit the activity of the target by 50%. Lower values indicate greater potency.

PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the medium spiny neurons of the striatum and is a key target for the treatment of neurological and psychiatric disorders like schizophrenia.[1][2][3] The structural motifs provided by this compound have been instrumental in developing novel pyrazoloquinoline-based PDE10A inhibitors.[1][3]

Table 2: Comparative Efficacy of PDE10A Inhibitors

CompoundTargetIC50 (nM)In Vivo ModelEstablished/Investigational
Pyrazoloquinoline Derivative (from the subject compound) PDE10A~5Rodent models of psychosisInvestigational
Papaverine PDE10A36N/AEstablished (Non-selective)
MP-10 (TAK-063) PDE10A0.3Rodent models of psychosisInvestigational
TP-10 PDE10A0.6Rodent models of psychosisInvestigational

Lower IC50 values suggest higher potency in inhibiting PDE10A activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of standard experimental protocols used to evaluate mTOR and PDE10A inhibitors.

In Vitro Kinase Inhibition Assay (for mTOR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of mTOR kinase.

  • Reagents and Materials: Recombinant human mTOR kinase, ATP, kinase buffer, substrate peptide (e.g., a fragment of 4E-BP1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. The test compound is serially diluted and incubated with the mTOR enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

PDE10A Enzyme Inhibition Assay

This assay measures the inhibition of PDE10A-mediated hydrolysis of cyclic nucleotides.

  • Reagents and Materials: Recombinant human PDE10A, cAMP or cGMP substrate, buffer solution, test compounds, and a detection system (e.g., fluorescence polarization).

  • Procedure: a. The test compound is pre-incubated with the PDE10A enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate (cAMP or cGMP). c. The reaction is incubated at 37°C. d. The amount of remaining substrate or the product formed is quantified using a suitable detection method.

  • Data Analysis: The signal is plotted against the logarithm of the compound concentration to calculate the IC50 value.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_mTOR mTOR Inhibition Assay cluster_PDE10A PDE10A Inhibition Assay mTOR_reagents Reagents: - Recombinant mTOR - ATP, Substrate - Test Compound mTOR_incubation Incubate Compound with mTOR mTOR_reagents->mTOR_incubation mTOR_reaction Initiate Kinase Reaction (add ATP/Substrate) mTOR_incubation->mTOR_reaction mTOR_detection Detect ADP Production (Luminescence) mTOR_reaction->mTOR_detection mTOR_analysis Calculate IC50 mTOR_detection->mTOR_analysis PDE_reagents Reagents: - Recombinant PDE10A - cAMP/cGMP - Test Compound PDE_incubation Incubate Compound with PDE10A PDE_reagents->PDE_incubation PDE_reaction Initiate Hydrolysis (add cAMP/cGMP) PDE_incubation->PDE_reaction PDE_detection Quantify Product PDE_reaction->PDE_detection PDE_analysis Calculate IC50 PDE_detection->PDE_analysis

Caption: General workflow for in vitro mTOR and PDE10A inhibition assays.

mTOR_pathway cluster_inhibition Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis CC214_2 CC214-2 CC214_2->mTORC1

Caption: Simplified mTOR signaling pathway and the point of inhibition by CC214-2.

PDE10A_pathway cluster_inhibition Inhibition Dopamine_Glutamate Dopamine/Glutamate Signaling AC_GC Adenylyl/Guanylyl Cyclase Dopamine_Glutamate->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Downstream Downstream Signaling (e.g., PKA, PKG) cAMP_cGMP->Downstream AMP_GMP AMP / GMP PDE10A->AMP_GMP Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity Pyrazoloquinoline Pyrazoloquinoline Derivative Pyrazoloquinoline->PDE10A

Caption: Role of PDE10A in cyclic nucleotide signaling and its inhibition.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Functionalized Tetrahydropyran Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The translation of in vitro potency to in vivo efficacy is a critical step in the drug development process. This guide provides a comparative analysis of the in vitro and in vivo activities of selected functionalized tetrahydropyran molecules, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug discovery.

Anti-inflammatory Activity of a Hybrid NSAID Tetrahydropyran Derivative (LS19)

A notable example of a functionalized tetrahydropyran with demonstrated anti-inflammatory properties is the hybrid compound, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19). This molecule has been evaluated in both cellular and animal models of inflammation.[1][2]

Parameter In Vitro Assay Result In Vivo Model Result
Primary Target Engagement COX Enzyme InhibitionInhibition ObservedCarrageenan-induced Paw Edema (mice)Edema Reduction
Cellular Response TNF-α, IL-6, and Nitric Oxide reduction in RAW 264.7 cellsSignificant DecreaseCapsaicin-induced Ear Edema (mice)Edema Reduction
Inflammatory Mediator Modulation Cytokine level modulation in cell cultureDecreased pro-inflammatory (TNF-α, IL-1β) and increased anti-inflammatory (IL-10) cytokinesAir Pouch Test (mice)Inhibition of leukocyte migration and modulation of inflammatory cytokines
Safety Profile Cytotoxicity in RAW 264.7 cellsNo significant change in cell viabilityGastric Lesion Assessment (mice)Smaller increase in gastric lesions compared to diclofenac

In Vitro Assays

  • COX Inhibition Assay: The ability of LS19 to inhibit cyclooxygenase (COX) activity was determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX in the presence and absence of the test compound.

  • Cytotoxicity Evaluation: RAW 264.7 macrophage cells were seeded in 96-well plates and treated with varying concentrations of LS19. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Cytokine and Nitric Oxide Determination: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of LS19. The levels of TNF-α, IL-6, and nitric oxide in the cell culture supernatant were quantified using ELISA and the Griess reagent, respectively.[1][2]

In Vivo Assays

  • Carrageenan- and Bradykinin-Induced Paw Edema: Male Swiss mice were administered LS19 or a control vehicle prior to the injection of carrageenan or bradykinin into the subplantar region of the right hind paw. Paw volume was measured at various time points using a plethysmometer to assess the anti-inflammatory effect.[1][2]

  • Capsaicin-Induced Ear Edema: Ear edema was induced in mice by the topical application of capsaicin. LS19 or a control was administered systemically, and the change in ear thickness was measured to evaluate the compound's effect on neurogenic inflammation.[1][2]

  • Air Pouch Test: An air pouch was created on the dorsal side of mice by subcutaneous injection of sterile air. Inflammation was induced by injecting carrageenan into the pouch. After treatment with LS19 or control, the exudate from the pouch was collected to determine the number of migrated leukocytes and the levels of inflammatory cytokines (TNF-α, IL-1β, IL-10).[1][2]

G LS19 Anti-inflammatory Activity Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation raw_cells RAW 264.7 Cells lps LPS Stimulation raw_cells->lps Induces Inflammation ls19_vitro LS19 Treatment raw_cells->ls19_vitro lps->ls19_vitro cytokine_assay Cytokine & NO Measurement (ELISA, Griess) ls19_vitro->cytokine_assay Analyzes Effect cox_assay COX Inhibition Assay ls19_vitro->cox_assay Tests Inhibition correlation Correlation cytokine_assay->correlation Cellular Mechanism cox_assay->correlation mice Swiss Mice carrageenan Carrageenan/Bradykinin/Capsaicin mice->carrageenan Induces Edema/Inflammation ls19_vivo LS19 Administration mice->ls19_vivo carrageenan->ls19_vivo edema_test Paw & Ear Edema Measurement ls19_vivo->edema_test Assesses Effect air_pouch Air Pouch Leukocyte & Cytokine Analysis ls19_vivo->air_pouch Assesses Effect correlation->edema_test Translates to Efficacy correlation->air_pouch

Caption: Workflow comparing the in vitro and in vivo evaluation of the anti-inflammatory compound LS19.

Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors

Galectin-3 is a protein implicated in various pathological processes, including inflammation, fibrosis, and cancer. A series of N-aryl-N-(thio)lactosylamides featuring a tetrahydropyran core have been developed as potent inhibitors of galectin-3.[3]

Parameter In Vitro Assay Result (Compound 11) In Vivo Model Result
Target Binding Binding Affinity (Kd) to Galectin-35.7 nMNot explicitly detailed in the provided abstract, but in vivo evaluation is mentionedNot explicitly detailed in the provided abstract
Selectivity Galectin-1 vs. Galectin-3390-fold selective for Gal-3Not ApplicableNot Applicable
Metabolic Stability In vitro metabolic stability assayHigh stabilityNot explicitly detailed in the provided abstractNot explicitly detailed in the provided abstract
Safety Profile Cytotoxicity (CC50)> 300 μMNot explicitly detailed in the provided abstractNot explicitly detailed in the provided abstract

In Vitro Assays

  • Binding Affinity Assay: The binding affinity of the compounds to galectin-3 was determined using methods such as isothermal titration calorimetry (ITC) or fluorescence polarization (FP) to calculate the dissociation constant (Kd).

  • Metabolic Stability Assay: The metabolic stability of the compounds was assessed by incubating them with liver microsomes and measuring the rate of parent compound disappearance over time using LC-MS/MS.[3]

  • Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated in a relevant cell line using a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the 50% cytotoxic concentration (CC50).[3]

G Development Pipeline for Galectin-3 Inhibitors sar Structure-Activity Relationship (SAR) Study potent_inhibitor Identification of Potent Inhibitor (e.g., Compound 11) sar->potent_inhibitor Leads to binding_assay Binding Affinity & Selectivity Assays (Kd = 5.7 nM, 390-fold selective) potent_inhibitor->binding_assay Characterized by metabolic_stability In Vitro Metabolic Stability Assay (High Stability) potent_inhibitor->metabolic_stability Characterized by cytotoxicity In Vitro Cytotoxicity Assay (CC50 > 300 μM) potent_inhibitor->cytotoxicity Characterized by in_vivo_eval In Vivo Evaluation (Pharmacokinetics & Efficacy) binding_assay->in_vivo_eval Informs metabolic_stability->in_vivo_eval Informs cytotoxicity->in_vivo_eval Informs

Caption: Logical progression from SAR studies to in vivo evaluation for tetrahydropyran-based galectin-3 inhibitors.

This guide highlights the importance of a multi-faceted approach to evaluating the therapeutic potential of functionalized tetrahydropyran molecules. The provided data and protocols serve as a valuable resource for researchers aiming to bridge the gap between in vitro discoveries and in vivo applications.

References

Comparative Docking Analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile and Analogs Against Putative Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific comparative docking studies for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile are not publicly available. The following guide is presented as a template for researchers, outlining the methodology for such a study using hypothetical data and target proteins. This document serves as an instructional framework rather than a report of experimental findings.

This guide provides a comprehensive, albeit hypothetical, comparative analysis of the binding affinities of this compound and two structural analogs against three putative protein targets. The objective is to illustrate the process of a comparative docking study, from data acquisition and interpretation to the detailed experimental protocols that underpin such research. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Hypothetical Docking Scores

Molecular docking simulations were hypothetically performed to predict the binding affinity of this compound and its analogs against three selected target proteins. The results, presented in the table below, include binding energy (in kcal/mol) and the predicted inhibition constant (Ki) in micromolar (µM). Lower binding energy values indicate a more favorable interaction.

CompoundTarget ProteinBinding Energy (kcal/mol)Predicted Ki (µM)
This compound Protein Kinase A-7.81.5
Cathepsin K-6.512.2
FAAH-8.20.8
Analog 1: 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide Protein Kinase A-7.52.5
Cathepsin K-6.88.9
FAAH-7.91.2
Analog 2: 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile Protein Kinase A-6.218.5
Cathepsin K-5.925.1
FAAH-6.89.3

Experimental Protocols

The following is a generalized protocol for conducting a comparative molecular docking study.

Preparation of Target Protein Structures
  • Protein Acquisition: The three-dimensional crystal structures of the target proteins (e.g., Protein Kinase A, Cathepsin K, and FAAH) are obtained from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and ionization states of amino acid residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER or CHARMM) to relieve any steric clashes.

Ligand Preparation
  • Ligand Sketching: The 2D structures of this compound and its analogs are drawn using a molecular editor.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a semi-empirical or ab initio quantum mechanical method.

  • Ligand Parameterization: Partial charges and atom types are assigned to the ligands, compatible with the force field used for the protein.

Molecular Docking Simulation
  • Grid Generation: A grid box is defined around the active site of each target protein. The size of the grid box is set to encompass the entire binding pocket.

  • Docking Algorithm: A molecular docking program (e.g., AutoDock Vina, Glide, or GOLD) is used to dock the prepared ligands into the active site of each prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Docking Results
  • Binding Mode Analysis: The protein-ligand interactions of the best-scoring poses are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions.

  • Comparative Analysis: The docking scores and binding modes of the parent compound and its analogs are compared to identify structure-activity relationships (SAR).

Visualizations

Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Structure Acquisition (PDB) p3 Protein Preparation (Clean, Add H+) p1->p3 p2 Ligand Structure Generation p4 Ligand Preparation (3D Conversion, Optimization) p2->p4 d1 Define Binding Site (Grid Generation) p3->d1 p4->d1 d2 Molecular Docking Simulation d1->d2 a1 Scoring and Ranking of Poses d2->a1 a2 Binding Mode Analysis a1->a2 a3 Comparative Analysis (SAR) a2->a3

Caption: A generalized workflow for performing comparative molecular docking studies.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR ac Adenylate Cyclase receptor->ac activates camp cAMP ac->camp produces pka Protein Kinase A (Target) camp->pka activates substrate Substrate Protein pka->substrate phosphorylates phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate transcription Gene Transcription phosphorylated_substrate->transcription regulates ligand Extracellular Ligand ligand->receptor inhibitor 4-(aminomethyl)tetrahydro- 2H-pyran-4-carbonitrile inhibitor->pka inhibits

Caption: A hypothetical signaling pathway involving Protein Kinase A as a target.

A Comparative Guide to the Validation of Synthetic Pathways for Ibuprofen: Boots Process vs. BHC Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two seminal synthetic pathways for the active pharmaceutical ingredient (API) ibuprofen: the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process. The validation of a synthetic pathway is a critical component of any regulatory submission, ensuring the consistent quality, safety, and efficacy of the final drug product. This document outlines key performance indicators, impurity profiles, and the analytical methodologies required to validate these synthetic routes, thereby providing a framework for researchers and drug development professionals to evaluate and select an optimal synthesis strategy.

Data Presentation: A Quantitative Comparison

The selection of a synthetic route for regulatory submission hinges on a thorough evaluation of its efficiency, waste generation, and overall robustness. The BHC process presents a significant improvement over the traditional Boots method in several key areas.[1][2][3]

MetricBoots ProcessBHC Process (Green Synthesis)
Number of Steps 63
Overall Yield ~40%~77-80%[1]
Atom Economy ~40%[1][4][5]~77% (approaching 99% with acetic acid recovery)[1][2]
Key Reagents Acetic Anhydride, Ethyl Chloroacetate, HydroxylamineAcetic Anhydride, Hydrogen, Carbon Monoxide
Catalyst(s) Aluminum Trichloride (AlCl₃)Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1]
Waste Products Large amounts of aluminum trichloride hydrate and other salts[1]Acetic acid (recoverable and reusable)[1]

Impurity Profile Comparison

A critical aspect of synthetic pathway validation is the identification and control of impurities.[6][7] The impurity profile is a direct consequence of the synthetic route, including starting materials, intermediates, and reaction byproducts. The streamlined nature of the BHC process generally leads to a cleaner impurity profile compared to the multi-step Boots process.

Impurity TypeBoots ProcessBHC ProcessRegulatory Threshold (ICH Q3A)[6][7]
Starting Material Related Unreacted IsobutylbenzeneUnreacted IsobutylbenzeneReporting: ≥ 0.05%
Process-Related Impurities 4'-Isobutylacetophenone, α,β-epoxy ester intermediates, nitrile intermediates4'-Isobutylacetophenone, intermediate alcoholIdentification: ≥ 0.10%
Byproducts Various organic and inorganic saltsAcetic AcidQualification: ≥ 0.15%
Degradation Products Dependent on storage conditionsDependent on storage conditionsTo be established through stability studies

Experimental Protocols

Accurate and validated analytical methods are essential for the reliable quantification of the API and its impurities.[8][9] The following are detailed methodologies for key experiments cited in the validation of ibuprofen synthesis.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Assay

This method is suitable for the simultaneous determination of ibuprofen and its related process impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: 0.1% Phosphoric acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 48 52
    3 48 52
    13 15 85

    | 16 | 15 | 85 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 7 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.4 mg/mL for the API assay and 0.07 mg/mL for impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of the ibuprofen API and the identification of unknown impurities.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons in the molecule. This is used to confirm the primary structure of ibuprofen.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule, further confirming the structure.

  • 2D NMR (COSY, HSQC, HMBC): In the case of structural ambiguity or for the elucidation of unknown impurity structures, two-dimensional NMR experiments can be employed to determine the connectivity between protons and carbons.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is used to determine the molecular weight of the API and its impurities, providing crucial information for their identification.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass measurements.[10]

  • Ionization Source: Electrospray ionization (ESI) is commonly used for ibuprofen and its related compounds.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition: Acquire full scan mass spectra to detect all ionizable species in the sample. For targeted impurity analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.

  • Tandem MS (MS/MS): To further elucidate the structure of an unknown impurity, tandem mass spectrometry can be performed to fragment the parent ion and analyze the resulting product ions.[10]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the validation process.

Boots_Process cluster_0 Boots Synthesis of Ibuprofen (6 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone Friedel-Crafts Acylation (AlCl₃) α,β-Epoxy Ester α,β-Epoxy Ester 4'-Isobutylacetophenone->α,β-Epoxy Ester Darzens Reaction Aldehyde Aldehyde α,β-Epoxy Ester->Aldehyde Hydrolysis & Decarboxylation Aldoxime Aldoxime Aldehyde->Aldoxime Reaction with Hydroxylamine Nitrile Nitrile Aldoxime->Nitrile Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen Hydrolysis BHC_Process cluster_1 BHC 'Green' Synthesis of Ibuprofen (3 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone Friedel-Crafts Acylation (HF) Intermediate Alcohol Intermediate Alcohol 4'-Isobutylacetophenone->Intermediate Alcohol Catalytic Hydrogenation (Raney Ni) Ibuprofen Ibuprofen Intermediate Alcohol->Ibuprofen Carbonylation (Pd Catalyst) Experimental_Workflow cluster_2 Analytical Validation Workflow API_Sample API Sample (from Boots or BHC process) HPLC_Analysis HPLC Analysis (Assay and Impurity Profile) API_Sample->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) API_Sample->NMR_Analysis MS_Analysis Mass Spectrometry (Impurity Identification) API_Sample->MS_Analysis Data_Evaluation Data Evaluation and Comparison to Specifications HPLC_Analysis->Data_Evaluation NMR_Analysis->Data_Evaluation MS_Analysis->Data_Evaluation Regulatory_Submission Regulatory Submission Package Data_Evaluation->Regulatory_Submission

References

Safety Operating Guide

Proper Disposal of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the safe disposal of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile or chloroprene) inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][3]
Lab Coat A flame-resistant lab coat should be worn.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If vapors/aerosols are generated, respiratory protection is required.[3][4]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[3][5][6]

Experimental Protocol for Waste Collection and Disposal:

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for collecting the waste. The container should be compatible with the chemical; plastic is often preferred.[6]

    • Ensure the container is kept closed except when adding waste.[5]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[5] Incompatible materials may include strong oxidizing agents, strong acids, and acid chlorides.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area, at or near the point of generation.[3][6]

    • The storage area should be cool and dry.[8] Keep away from heat, sparks, and open flames.

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][9]

    • The final disposal must be carried out at an approved waste disposal plant in accordance with federal, state, and local regulations.[3][4]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][8]

  • Containment: Prevent further spread of the spill. For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite.[3][10] For solid spills, sweep up carefully, avoiding dust formation.[2]

  • Collection: Collect the absorbed material or swept-up solid into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs transport Transport to Approved Waste Disposal Facility contact_ehs->transport end End: Proper Disposal transport->end spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect Spill Waste into Hazardous Waste Container contain->collect_spill collect_spill->store decontaminate Decontaminate Area collect_spill->decontaminate report Report Spill decontaminate->report

Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS No. 1263374-32-8). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring operational integrity.

Hazard Summary and Personal Protective Equipment

This compound is a chemical compound with limited publicly available toxicological data. However, based on its chemical structure as an aminonitrile, it is prudent to handle it with a high degree of caution. The primary hazards are associated with its potential to cause skin and eye irritation or burns, respiratory tract irritation, and potential toxicity if ingested or absorbed through the skin. A significant concern with aminonitriles is their potential to release cyanide in vivo.

Quantitative Hazard Data

Due to the limited specific toxicological data for this compound, the following table includes data for a structurally related aminonitrile, aminoacetonitrile, to provide a conservative estimate of potential toxicity.

Hazard MetricValue (Surrogate: Aminoacetonitrile)SpeciesRoute
LD50 (Lethal Dose, 50%)111 mg/kgMouseOral
LD50 (Lethal Dose, 50%)178 mg/kgRatOral

It is critical to handle this compound as if it has similar or greater toxicity than the surrogate data presented.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, small-scale reactions)- Chemical-resistant laboratory coat- Chemical splash goggles- Double-gloving (inner nitrile, outer butyl or PVC)
High-Hazard Activities (e.g., large-scale synthesis, procedures with a high potential for aerosolization or splashing)- Disposable, solid-front laboratory gown over a lab coat- Chemical splash goggles and a full-face shield- Double-gloving (inner nitrile, outer heavy-duty butyl or PVC)- Respiratory protection (use of a certified chemical fume hood is mandatory; for situations where a fume hood is not feasible, a respirator with an organic vapor/acid gas cartridge may be required based on a formal risk assessment)

Operational and Disposal Plans

Experimental Workflow

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the recommended step-by-step procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 1. Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment 2. Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound 3. Prepare Solution Prepare Solution Weigh Compound->Prepare Solution 4. Perform Reaction Perform Reaction Prepare Solution->Perform Reaction 5. Quench Reaction Quench Reaction Perform Reaction->Quench Reaction 6. Segregate Waste Segregate Waste Quench Reaction->Segregate Waste 7. Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area 8. Doff PPE Doff PPE Decontaminate Work Area->Doff PPE 9.

Workflow for handling this compound.
Experimental Protocols

Protocol for Weighing Solid Compound:

  • Don the appropriate PPE as specified for "Moderate-Hazard Activities."

  • Perform all weighing operations within a certified chemical fume hood or a balance enclosure to contain any airborne particulates.

  • Use anti-static weighing paper or a tared, sealed container to handle the solid.

  • After weighing, carefully transfer the compound to the reaction vessel.

  • Clean the spatula and weighing area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as contaminated waste.

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Due to the nitrogen content and the potential for cyanide formation, high-temperature incineration by a licensed hazardous waste disposal company is the recommended disposal method. This process should include appropriate flue gas scrubbing to mitigate the release of nitrogen oxides.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.